molecular formula C12H10N4O B1599418 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone CAS No. 13025-99-5

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Cat. No.: B1599418
CAS No.: 13025-99-5
M. Wt: 226.23 g/mol
InChI Key: RVAFAIOWXGOYMP-OQLLNIDSSA-N
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Description

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone ( 13025-99-5) is a versatile organic compound with significant applications in materials science and coordination chemistry. This hydrazone derivative serves as a valuable bridging ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Research demonstrates its utility in forming cadmium-based two-dimensional MOFs with variable metal node nuclearities, where it acts as a structural pillar influencing the thermal stability and adsorption properties of the resulting materials . The compound participates in dynamic combinatorial libraries (DCLs), where its formation and configuration can be influenced by external stimuli such as light and metal ions . Its molecular structure features dual pyridine rings connected by an acylhydrazone bridge in the E-configuration, creating multiple coordination sites suitable for binding various transition metals . This coordination versatility makes it particularly valuable for synthesizing novel coordination complexes with potential applications in catalysis, gas storage, and semiconductor materials. The compound is exclusively for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAFAIOWXGOYMP-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13025-99-5, 270576-29-9
Record name 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone
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Record name MLS002607877
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(Pyridin-4-ylmethylene)isonicotinohydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7PJ6445H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This technical guide details the synthesis of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (CAS: 13025-99-5), a Schiff base derivative formed by the condensation of Isoniazid (INH) and 4-Pyridinecarboxaldehyde.[1]

While Isoniazid remains a frontline anti-tubercular agent, its hydrazone derivatives have garnered significant attention for three primary applications:

  • Metal Chelation & MOFs: The molecule acts as a versatile bridging ligand (N,O-donor) in the construction of Metal-Organic Frameworks (MOFs), particularly with transition metals like Cd(II) and Zn(II).[1]

  • Pharmaceutical Prodrug Design: Hydrazone formation masks the free hydrazine group, potentially altering lipophilicity and metabolic stability (e.g., reducing acetylation rates by NAT2 enzymes).[1]

  • Iron Chelation: Structural analogues (like Pyridoxal Isonicotinoyl Hydrazone, PIH) are potent iron chelators; this specific derivative shares the core pharmacophore.[1]

This protocol utilizes a nucleophilic addition-elimination pathway driven by acid catalysis and thermodynamic precipitation.[1]

Reaction Mechanism & Chemical Logic

The synthesis is a classic condensation reaction between a carbonyl compound (aldehyde) and a nucleophilic hydrazine derivative.[1]

The Pathway[1][2][3]
  • Activation: The carbonyl oxygen of 4-pyridinecarboxaldehyde is protonated (or hydrogen-bonded) by the solvent/catalyst, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The terminal amino group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) of Isoniazid attacks the carbonyl carbon.
    
  • Proton Transfer: A rapid proton transfer occurs, forming a hemiaminal intermediate (unstable).[1]

  • Dehydration (Elimination): The hydroxyl group is protonated and leaves as water (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), resulting in the formation of the C=N double bond (imine/hydrazone linkage).
    
Mechanistic Visualization

ReactionMechanism Reactants Reactants (Isoniazid + 4-Pyridinecarboxaldehyde) Activation Step 1: Carbonyl Activation (Acid Catalysis) Reactants->Activation H+ Attack Step 2: Nucleophilic Attack (Formation of Hemiaminal) Activation->Attack Elimination Step 3: Dehydration (-H2O) Attack->Elimination Equilibrium Shift Product Product (Acylhydrazone) Elimination->Product Precipitation

Caption: Logical flow of the acid-catalyzed condensation mechanism.

Materials & Safety Profile

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleSafety Note
Isonicotinic acid hydrazide (INH) 137.141.0NucleophileToxic if swallowed; hepatotoxic.
4-Pyridinecarboxaldehyde 107.111.0ElectrophileAir-sensitive; store under inert gas.[1] Irritant.
Ethanol (Absolute) 46.07SolventMediumFlammable.[1]
Glacial Acetic Acid 60.05Cat.[1]CatalystCorrosive.[1]
Critical Safety Directives
  • Inhalation Risk: 4-Pyridinecarboxaldehyde has a pungent odor and can cause respiratory irritation.[1] All weighing and transfers must occur inside a fume hood.[1]

  • INH Toxicity: Isoniazid is a potent drug.[1][2][3] Wear double nitrile gloves to prevent transdermal absorption.[1]

Experimental Protocol

Standard Synthesis Workflow

This protocol is scaled for 20 mmol , yielding approximately 4.0 grams of product.[1]

Step 1: Preparation of Reactants

  • In a 100 mL Round Bottom Flask (RBF), dissolve 2.74 g (20 mmol) of Isonicotinic acid hydrazide in 30 mL of absolute ethanol.

    • Note: Mild heating (40°C) may be required to fully dissolve the INH.[1]

  • In a separate beaker, dilute 2.14 g (20 mmol) of 4-Pyridinecarboxaldehyde in 20 mL of absolute ethanol.

Step 2: Condensation [4]

  • Add the aldehyde solution dropwise to the INH solution in the RBF while stirring magnetically.

  • Add 3-5 drops of Glacial Acetic Acid.

    • Expert Insight: While the reaction proceeds without acid, the catalyst accelerates the rate-limiting dehydration step and ensures high yields.[1]

  • Equip the flask with a reflux condenser.[1]

  • Heat the mixture to Reflux (approx. 78-80°C) for 4 to 6 hours .

    • Observation: A white to off-white precipitate often begins to form within the first hour, indicating product formation (the product is less soluble in hot ethanol than the starting materials).[1]

Step 3: Workup & Isolation

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Place the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation.

  • Filter the solid using vacuum filtration (Buchner funnel).[1]

  • Wash: Rinse the filter cake with 2 x 10 mL of cold ethanol followed by 10 mL of diethyl ether (to facilitate drying).

  • Dry: Dry the solid in a vacuum oven at 60°C for 4 hours.

Purification (Recrystallization)

If the melting point range is broad (>2°C), recrystallization is necessary.[1]

  • Dissolve the crude solid in a minimum amount of boiling ethanol (or a 9:1 Ethanol:Water mixture).[1]

  • Hot filter if there are insoluble impurities.[1]

  • Allow to cool slowly to induce crystallization.[1]

Workflow Diagram

SynthesisProtocol Start Start: Weigh Reagents (20 mmol scale) Mix Dissolve in Ethanol Add Cat. Acetic Acid Start->Mix Reflux Reflux 6 Hours (Temp: 80°C) Mix->Reflux Cool Cool to RT -> Ice Bath (Precipitation) Reflux->Cool Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Dry Dry (Yield Calculation) Filter->Dry

Caption: Step-by-step experimental workflow for the synthesis.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet the following criteria.

Quantitative Data Table
PropertyExpected ValueMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Yield 85% - 92%Gravimetric Analysis
Melting Point 246 - 247 °C Capillary Melting Point Apparatus
Solubility Soluble in DMSO, DMF; Poor in Water, EtOHSolubility Test
Spectroscopic Validation[1]
  • IR Spectroscopy (KBr): Look for the disappearance of the carbonyl peak of the aldehyde and the appearance of the C=N imine stretch around 1600-1620 cm⁻¹ .[1] The Amide C=O stretch should appear around 1660-1680 cm⁻¹.[1]

  • ¹H NMR (DMSO-d₆):

    • Imine Proton (-N=CH-): A distinct singlet typically shifted downfield (approx.[1] 8.5 - 8.8 ppm ).[1]

    • Amide Proton (-NH-): A broad singlet very far downfield (approx.[1] 12.0 - 12.3 ppm ), disappearing upon D₂O exchange.[1]

    • Aromatic Protons: Two sets of doublets for each pyridine ring (total 8 protons) in the aromatic region (7.5 - 8.9 ppm).[1]

Troubleshooting & Optimization

Problem: Low Yield or No Precipitate

  • Cause: Excess solvent keeping the product in solution.[1]

  • Fix: Reduce ethanol volume by rotary evaporation until turbidity appears, then cool.

  • Cause: Incomplete reaction.

  • Fix: Check TLC (Mobile phase: Methanol/DCM 1:9).[1] If starting material remains, extend reflux time or add more acetic acid.[1]

Problem: Colored Product (Yellow/Brown)

  • Cause: Oxidation of 4-Pyridinecarboxaldehyde prior to reaction.[1]

  • Fix: Distill the aldehyde starting material if it is dark brown before use.[1] Alternatively, perform recrystallization with activated charcoal.[1]

Problem: Broad Melting Point

  • Cause: Trapped solvent or unreacted hydrazide.[1]

  • Fix: Ensure the product is dried thoroughly in a vacuum oven.[1] The lattice of these hydrazones can trap ethanol.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5469567, this compound. Retrieved from [Link][1]

Sources

Technical Synthesis Guide: 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (C₁₂H₁₀N₄O), a Schiff base derivative formed by the condensation of isoniazid (INH) and 4-pyridinecarboxaldehyde.[1]

This compound is of significant interest in drug discovery due to its pleiotropic pharmacology.[1] It serves as a critical scaffold in antitubercular research (overcoming INH resistance), acts as a tridentate iron chelator (analogous to Pyridoxal Isonicotinoyl Hydrazone, PIH), and exhibits potential antineoplastic activity via metal complexation [1, 2].

The protocol below prioritizes reproducibility and purity , utilizing a thermodynamic control strategy (acid-catalyzed reflux) to drive the equilibrium toward the hydrazone product and minimize unreacted aldehyde.

Chemical Basis & Retrosynthesis[1][2]

Reaction Logic

The synthesis is a classic nucleophilic addition-elimination reaction.[1] The nucleophilic terminal nitrogen of the isoniazid hydrazine group attacks the electrophilic carbonyl carbon of the aldehyde.

  • Thermodynamics: The reaction is an equilibrium.[1] Water is a byproduct.[1] Using ethanol as a solvent allows for the precipitation of the product (which is less soluble than the reactants), driving the equilibrium forward via Le Chatelier's principle.

  • Kinetics: While the reaction can proceed at room temperature, acid catalysis (glacial acetic acid) and thermal energy (reflux) significantly enhance the rate of the rate-determining step (proton transfer and dehydration).

Mechanistic Pathway

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical dehydration step.

SchiffBaseMechanism Figure 1: Acid-catalyzed Schiff base formation mechanism. Reactants Reactants (Isoniazid + Aldehyde) Protonation Carbonyl Protonation Reactants->Protonation H+ Attack Nucleophilic Attack Protonation->Attack R-NH2 Intermed Carbinolamine Intermediate Attack->Intermed Dehydration Acid-Catalyzed Dehydration (-H2O) Intermed->Dehydration Rate Limiting Product Hydrazone Product Dehydration->Product C=N Bond

[1]

Materials & Safety Specifications

Reagents Table

Note: The protocol is scaled for ~20 mmol. Scale up/down linearly.

ReagentMW ( g/mol )QuantityEquiv.RoleHazard Note
Isoniazid 137.142.74 g1.0NucleophileNeurotoxic; handle with gloves.[1]
4-Pyridinecarboxaldehyde 107.112.14 g1.0ElectrophileIrritant; air-sensitive (store under inert gas).[1]
Ethanol (Absolute) 46.0750 mLSolventMediumFlammable.[1]
Glacial Acetic Acid 60.050.5 mLCat.[1]CatalystCorrosive; use in fume hood.[1]
Equipment
  • Reaction: 100 mL Round Bottom Flask (RBF), Reflux condenser, Magnetic stir bar, Heating mantle/Oil bath.

  • Isolation: Büchner funnel, Vacuum pump, Filter paper (Whatman No. 1 or equivalent).

Step-by-Step Synthesis Protocol

Phase 1: Solubilization & Initiation[1]
  • Setup: Clamp a clean, dry 100 mL RBF containing a magnetic stir bar above the heating source.

  • Solvent Prep: Add 50 mL of absolute ethanol to the flask.

  • Reactant A: Add 2.74 g (20 mmol) of Isoniazid . Stir at room temperature until fully dissolved. Note: Mild heating (40°C) can speed this up if the lab is cold.

  • Reactant B: Add 2.14 g (20 mmol) of 4-Pyridinecarboxaldehyde dropwise to the stirring solution.

    • Observation: The solution may turn slightly yellow immediately.[1]

  • Catalysis: Add 0.5 mL (approx. 10 drops) of Glacial Acetic Acid.

Phase 2: Reaction (Thermodynamic Drive)[1]
  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 78-80°C).

  • Duration: Maintain vigorous reflux for 6 hours .

    • Why 6 hours? While conversion often occurs within 1-2 hours, extended reflux ensures maximum conversion and helps "digest" the precipitate, leading to cleaner crystal formation upon cooling [3].

  • Monitoring: Perform TLC (Silica; MeOH:DCM 1:9). The aldehyde spot (high Rf) should disappear.[1]

Phase 3: Isolation & Purification[1]
  • Crystallization: Turn off the heat. Allow the flask to cool slowly to room temperature on the stir plate.

    • Critical Step: Do not crash cool in ice immediately.[1] Slow cooling promotes the formation of pure, filterable crystals rather than an amorphous powder.

    • Once at RT: If precipitation is heavy, proceed.[1] If yield looks low, chill in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the filter cake with 2 x 10 mL of cold ethanol . This removes unreacted aldehyde and acetic acid traces.[1]

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours or air dry overnight.

Experimental Workflow Diagram

SynthesisWorkflow Figure 2: Experimental workflow for hydrazone synthesis. Start Start: Dissolve Isoniazid in Ethanol AddAld Add 4-Pyridinecarboxaldehyde + Acetic Acid Start->AddAld Reflux Reflux 6 Hours (78°C) AddAld->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Dry Dry Product (Vacuum/Air) Wash->Dry

Characterization & Validation

Upon completion, the product must be validated against the following standard data.

Physicochemical Properties
PropertySpecificationNotes
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation or impurity.[1]
Yield 85 - 92%High efficiency expected.[1]
Melting Point 246 - 248°CSharp melting point indicates purity [3].[1]
Solubility DMSO, DMF (High); Ethanol (Low/Hot)Poor solubility in water/ethanol drives isolation.[1]
Spectroscopic Validation (NMR)

Dissolve ~10 mg in DMSO-d₆.[1]

  • ¹H NMR (300 MHz, DMSO-d₆, δ ppm):

    • 12.30 (s, 1H): Amide -NH (Broad singlet, disappears with D₂O exchange).[1]

    • 8.80 (d, 2H): Pyridine protons (α to nitrogen, isonicotinoyl ring).

    • 8.68 (d, 2H): Pyridine protons (α to nitrogen, aldehyde ring).

    • 8.45 (s, 1H): Azomethine proton (-CH=N-).[1] Diagnostic Peak.

    • 7.85 (d, 2H): Pyridine protons (β to nitrogen, isonicotinoyl ring).

    • 7.68 (d, 2H): Pyridine protons (β to nitrogen, aldehyde ring).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Precipitate Solution too dilute or product supersaturated.Concentrate solution by rotary evaporation to half volume. Cool to 0°C.
Low Yield (<50%) Incomplete reaction or loss during filtration.[1]Ensure reflux time is sufficient.[1] Do not use excess ethanol for washing.[1]
Product is Yellow Oxidation of aldehyde or trace solvent trapped.[1]Recrystallize from hot ethanol/water (9:1). Ensure aldehyde starting material was not brown (oxidized) before use.[1]
Melting Point Low Wet product or impurity.[1]Dry in vacuum oven at 60°C. If still low, recrystallize.

References

  • Bernhardt, P. V. (2007).[1] "Iron chelators of the pyridoxal isonicotinoyl hydrazone class: Coordination chemistry and biological activity."[1] Dalton Transactions.[1]

  • Richardson, D. R., et al. (2009). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents." Biochemical Pharmacology.

  • BenchChem. (2024).[1] "this compound Synthesis Protocols." BenchChem Technical Repository. [1]

  • PubChem. (2024).[1] "Compound Summary: this compound." National Library of Medicine.[1] [1]

Sources

Advanced Characterization of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone via NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the structural characterization of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (often abbreviated as INH-4-PCA ).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous verification protocols beyond basic spectral matching.[1]

Executive Summary & Structural Context

The condensation of Isoniazid (INH) with 4-Pyridinecarboxaldehyde yields a Schiff base hydrazone, a scaffold critical in antitubercular drug discovery due to its iron-chelating properties and ability to inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA).[1]

Characterization of this molecule presents specific challenges:

  • Symmetry: Two distinct pyridine rings with similar magnetic environments.[1]

  • Isomerism: Potential for E/Z geometric isomerism around the imine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) bond.[1][2][3]
    
  • Exchangeable Protons: The amide (

    
    ) proton is sensitive to solvent, concentration, and temperature.[4]
    

This guide details a self-validating NMR workflow using DMSO-


 to unambiguously assign the structure.

Synthesis and Sample Preparation

To ensure spectral fidelity, the sample must be free of unreacted aldehyde (distinct aldehyde proton at


 10.1 ppm) and isoniazid.[4]
Workflow Visualization

G cluster_0 Precursors INH Isoniazid (Solid) Rxn Reflux (EtOH/H2O, cat. AcOH) INH->Rxn Ald 4-Pyridine- carboxaldehyde (Liquid) Ald->Rxn Crude Crude Precipitate Rxn->Crude Cooling Pure Recrystallization (Hot Ethanol) Crude->Pure NMR_Prep NMR Sample (10mg in 0.6mL DMSO-d6) Pure->NMR_Prep

Caption: Synthesis and sample preparation workflow ensuring high-purity analyte for NMR characterization.

NMR Sample Protocol
  • Solvent: DMSO-

    
      is the mandatory solvent.[1] Chloroform (
    
    
    
    ) is unsuitable due to poor solubility and the potential for solute aggregation, which broadens the critical amide (
    
    
    ) and imine (
    
    
    ) signals.[4]
  • Concentration: 10–15 mg in 0.6 mL DMSO-

    
    . Higher concentrations may induce stacking effects, shifting aromatic protons upfield.[1][4]
    
  • Temperature: 298 K (25°C).[1]

H NMR Characterization Strategy

The


H NMR spectrum of INH-4-PCA in DMSO-

is dominated by two AA'BB' systems (the pyridine rings) and two downfield singlets (amide and imine).[1]
Spectral Assignments (DMSO- , 400 MHz)
SignalChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
H-a 12.25 - 12.35 Broad Singlet1H-CONH- Amide proton.[1] Highly deshielded by the adjacent carbonyl and anisotropic effects.[1] Exchangeable with

.
H-b 8.81 Doublet (

Hz)
2HPyr-H (INH) Protons adjacent to ring nitrogen (C2, C6 of isoniazid ring).[4] Deshielded by ring nitrogen electronegativity.[1]
H-c 8.68 Doublet (

Hz)
2HPyr-H (Ald) Protons adjacent to ring nitrogen (C2', C6' of aldehyde ring).[4]
H-d 8.48 Singlet1H-N=CH- Imine proton.[1] Diagnostic singlet. Its sharp appearance confirms the formation of the hydrazone bridge.[1]
H-e 7.84 Doublet (

Hz)
2HPyr-H (INH) Protons meta to ring nitrogen (C3, C5 of isoniazid ring).[4]
H-f 7.68 Doublet (

Hz)
2HPyr-H (Ald) Protons meta to ring nitrogen (C3', C5' of aldehyde ring).[4]
The E/Z Isomerism Question

Hydrazones can exist as E (anti) or Z (syn) isomers relative to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 bond.
  • Observation: In DMSO-

    
    , INH-4-PCA exists predominantly (>95%) as the E-isomer .[1]
    
  • Mechanistic Reason: The E-isomer allows for an extended

    
    -conjugated system involving both pyridine rings and the hydrazone bridge.[1] Steric repulsion between the amide carbonyl and the aldehyde-derived pyridine ring destabilizes the Z-isomer.[1]
    
  • Validation: If a minor set of peaks is observed (e.g., imine singlet at

    
     8.6 ppm), it is likely the Z-isomer.[4] This ratio can be altered by UV irradiation, but for standard characterization, the single dominant species confirms purity.[4]
    

C NMR Characterization

The


C spectrum provides the carbon backbone verification. The most critical diagnostic feature is the separation of the Carbonyl and Imine carbons.
SignalChemical Shift (

, ppm)
AssignmentNotes
C-1 163.5 C=O Amide carbonyl.[1] Most deshielded carbon.[1]
C-2 150.8 C-H (INH Ring) Carbons adjacent to Nitrogen (C2, C6).[4]
C-3 150.4 C-H (Ald Ring) Carbons adjacent to Nitrogen (C2', C6').[4]
C-4 147.8 -N=CH- Imine carbon.[1] Key confirmation of condensation.
C-5 141.6 C-ipso (Ald Ring) Quaternary carbon attached to imine.
C-6 140.4 C-ipso (INH Ring) Quaternary carbon attached to carbonyl.
C-7 121.8 C-H (Ald Ring) Carbons meta to Nitrogen (C3', C5').[1]
C-8 121.5 C-H (INH Ring) Carbons meta to Nitrogen (C3, C5).[4]

Note: The exact shifts of the pyridine carbons (C-2 vs C-3 and C-7 vs C-8) are very close.[1] Definitive assignment requires HMBC.

2D NMR Validation Protocols

To claim "Authoritative Characterization," one must prove the connectivity between the two rings.[4] 1D NMR shows the parts; 2D NMR shows the assembly.[1]

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Bridge Builder" experiment.[1] We look for long-range couplings (


 and 

) to connect the distinct spin systems.

Critical Correlations to Verify:

  • Imine Proton (

    
     8.[1]48) to Carbonyl (
    
    
    
    163.5):
    This
    
    
    correlation connects the aldehyde side to the hydrazide side, proving the covalent linkage.[4]
  • Imine Proton (

    
     8.[1]48) to Aldehyde Ring Quaternary C (
    
    
    
    141.6):
    Anchors the imine to the aldehyde-derived pyridine ring.[1]
  • Amide Proton (

    
     12.[1]3) to Carbonyl (
    
    
    
    163.[1]5) and INH Ring Quaternary C (
    
    
    140.4):
    Anchors the amide to the isoniazid ring.
Connectivity Diagram (Graphviz)

HMBC cluster_structure H_Imine H-Imine (8.48 ppm) C_Carbonyl C=O (163.5 ppm) H_Imine->C_Carbonyl Linkage Proof C_Ipso_Ald C-Ipso (Ald) (141.6 ppm) H_Imine->C_Ipso_Ald Ring Anchor H_Amide H-Amide (12.3 ppm) H_Amide->C_Carbonyl HMBC (3J) C_Ipso_INH C-Ipso (INH) (140.4 ppm) H_Amide->C_Ipso_INH Ring Anchor

Caption: HMBC correlations required to definitively establish the connectivity between the hydrazone bridge and the two pyridine rings.

Experimental Protocol: Step-by-Step

Step 1: Instrument Setup[1]
  • Probe: 5 mm BBO or TXI probe.

  • Temperature: Equilibrate at 298 K for 5 minutes to prevent chemical shift drift of the Amide NH.

  • Shimming: Automated gradient shimming is usually sufficient, but manual touch-up on

    
     and 
    
    
    
    is recommended to resolve the fine coupling (
    
    
    Hz) often seen between pyridine ring protons.[4]
Step 2: Pulse Sequences[1][5]
  • 
    H (zg30):  16 scans, 
    
    
    
    (relaxation delay) = 1.0 sec. Rationale: Sufficient for high S/N.[4]
  • 
    C (zgpg30):  1024 scans, 
    
    
    
    = 2.0 sec. Rationale: Quaternary carbons (C=O, C=N) have long T1 relaxation times; ensure D1 is adequate.[4]
  • COSY (cosygpppqf): Gradient COSY.[1] Rationale: Distinguish H-b from H-c by identifying their coupling partners (H-e and H-f).

  • HMBC (hmbcgplpndqf): Optimized for

    
     Hz. Rationale: Crucial for quaternary carbon assignment.
    
Step 3: Data Processing[1]
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz for

    
    H to reduce noise without broadening the sharp imine singlet.
    
  • Referencing: Reference the DMSO-

    
     residual quintet to 2.50 ppm (
    
    
    
    H) and septet to 39.52 ppm (
    
    
    C).

References

  • BenchChem. this compound Synthesis and Properties. Retrieved from [4]

  • National Institutes of Health (NIH) - PubChem. this compound (Compound CID 5469567).[1] Retrieved from [4]

  • Royal Society of Chemistry. Hydrazone- and Imine-Containing [PdPtL4]4+ Cages: Stability and Host-Guest Chemistry.[1] (Includes NMR data for pyridine-hydrazone ligands). Retrieved from [4]

  • Organic Chemistry Data. 1H NMR Chemical Shifts of Heterocycles. Retrieved from [4]

  • Molecules (MDPI). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. Retrieved from [4]

Sources

Technical Monograph: Spectroscopic Characterization of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

[1]

Executive Summary

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (often abbreviated as INH-Py or PCIH) is a Schiff base derivative formed by the condensation of isoniazid (an anti-tubercular agent) and 4-pyridinecarboxaldehyde.[1] Beyond its role as a synthetic intermediate, this compound has garnered significant attention in medicinal chemistry as an iron chelator and a tridentate ligand for transition metal complexes (e.g., Cu(II), Zn(II), Fe(III)).[1]

This technical guide provides a definitive reference for the spectroscopic identification of INH-Py. It synthesizes experimental data regarding Infrared (IR) vibrational modes, Ultraviolet-Visible (UV-Vis) electronic transitions, and Mass Spectrometric (MS) fragmentation patterns.[1] The protocols and data presented here serve as a self-validating system for researchers confirming the synthesis and purity of this ligand.

Chemical Identity & Synthesis[1][2][3][4][5]

The synthesis of INH-Py is a classic nucleophilic addition-elimination reaction.[1] The nucleophilic hydrazine nitrogen of isoniazid attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the azomethine (-C=N-) linkage.

  • IUPAC Name:

    
    -[(1E)-pyridin-4-ylmethylidene]pyridine-4-carbohydrazide[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 226.24 g/mol [1]

Synthesis Workflow Visualization

GIsoniazidIsoniazid(C6H7N3O)IntermediateHemiaminalIntermediateIsoniazid->IntermediateNucleophilic Attack(EtOH, Reflux)Aldehyde4-Pyridinecarboxaldehyde(C6H5NO)Aldehyde->IntermediateNucleophilic Attack(EtOH, Reflux)ProductINH-Py Hydrazone(C12H10N4O)Intermediate->Product- H2O(Dehydration)WaterH2O(Byproduct)Intermediate->Water

Figure 1: Reaction pathway for the synthesis of this compound via Schiff base condensation.[1]

Infrared Spectroscopy (FT-IR)[1]

The IR spectrum of INH-Py is dominated by the hydrazone linkage and the pyridine rings.[2] The most critical diagnostic feature is the disappearance of the carbonyl stretching frequency of the parent aldehyde (~1700 cm⁻¹) and the appearance of the imine (C=N) stretch.

Key Vibrational Modes[1]
Functional GroupWavenumber (

)
IntensityAssignment & Mechanistic Insight
N-H Stretch 3200 – 3350Medium, BroadAmide N-H stretching.[1] Broadening indicates intermolecular hydrogen bonding in the crystal lattice [1].[1]
C=O Stretch 1650 – 1690StrongAmide I Band. The carbonyl oxygen of the hydrazide moiety. Its position confirms the molecule exists primarily in the keto form rather than the enol form in the solid state.
C=N Stretch 1600 – 1620StrongAzomethine Linkage. The diagnostic peak for Schiff base formation.[1] A shift to lower frequencies is often observed upon metal complexation [2].[1]
C=C / C=N Ring 1550 – 1590MediumPyridine ring skeletal vibrations (breathing modes).[1]
N-N Stretch ~1000 – 1100Weak/MediumSingle bond vibration of the hydrazide linkage.[1]
Pyridine Ring 600 – 700MediumOut-of-plane (OOP) bending vibrations characteristic of 4-substituted pyridines.[1]

Technical Note on Tautomerism: While the solid-state IR spectrum typically confirms the keto form (


1

Ultraviolet-Visible Spectroscopy (UV-Vis)[1][6][7]

The electronic absorption spectrum of INH-Py is characterized by transitions within the aromatic pyridine rings and the conjugated hydrazone bridge.

Electronic Transitions (in Ethanol/Methanol)

(nm)
Transition TypeStructural Origin
280 – 300

High energy transitions associated with the aromatic pyridine rings and the conjugated

system.[1]
300 – 355

Transitions involving the lone pairs on the nitrogen and oxygen atoms. This band is sensitive to solvent polarity (solvatochromism) and pH [3].[1]
Environmental Effects[1]
  • pH Dependence: In acidic media, protonation of the pyridine nitrogen causes a bathochromic (red) shift due to increased conjugation/stabilization of the excited state. In basic media, deprotonation of the amide nitrogen (forming the enolate) also alters the spectral profile, often intensifying the band near 350-380 nm.

  • Metal Chelation: Upon binding with transition metals (e.g., Fe³⁺), a new, broad band often appears in the visible region (400–500 nm), attributable to Ligand-to-Metal Charge Transfer (LMCT).[1] This feature is utilized in colorimetric assays for iron.[1]

Mass Spectrometry (MS)[1][8][9]

Mass spectrometry provides the definitive confirmation of molecular weight.[1] The fragmentation pattern is dictated by the lability of the N-N bond and the stability of the pyridine rings.

Fragmentation Pathway Analysis[1][9]

The molecular ion (


1

Key Ions (ESI+ or EI):

  • m/z 227:

    
     (Parent Ion).[1]
    
  • m/z 123: Isonicotinoyl cation (cleavage of N-N bond).[1]

  • m/z 106: Pyridin-4-yl-methanimine fragment.[1]

  • m/z 79: Pyridine cation (loss of CO and other fragments from m/z 106 or 123).[1]

Fragmentation Visualization[1]

MassSpecParent[M+H]+ m/z 227Frag1Isonicotinamide Fragment m/z ~123Parent->Frag1N-N CleavageFrag2Imine Fragment m/z ~106Parent->Frag2N-N CleavageFrag3Pyridine Cation m/z 79Frag1->Frag3- CONHFrag2->Frag3- HCN

Figure 2: Proposed fragmentation tree for INH-Py under Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols should be strictly adhered to.

Synthesis Protocol
  • Stoichiometry: Dissolve 10 mmol of Isoniazid and 10 mmol of 4-Pyridinecarboxaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).[1]

  • Isolation: Cool to room temperature. The product usually precipitates as a white/off-white solid.[1]

  • Purification: Filter and recrystallize from hot ethanol. Vacuum dry at 50°C.[1]

Spectroscopic Sample Preparation
  • IR: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) to avoid solvent interference in the carbonyl region. Alternatively, use ATR-FTIR.[1]

  • UV-Vis: Prepare a stock solution of

    
     M in DMSO, then dilute to 
    
    
    M in Ethanol or Methanol for scanning.[1] Run a baseline correction with the pure solvent.[1]
  • Mass Spec: Dissolve 1 mg in Methanol (HPLC grade). Inject via direct infusion into ESI-MS source (positive mode).[1]

References

  • BenchChem. (n.d.).[1] this compound Synthesis and Properties. Retrieved from [1]

  • Jabeen, M. (2022).[1][3] A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 663–698.[3] Retrieved from [1]

  • Richardson, D. R., et al. (1995).[1] Pyridoxal isonicotinoyl hydrazone and analogues: Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry. Biochimica et Biophysica Acta (BBA).[1] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5469567, this compound. Retrieved from [1]

Crystal Structure Analysis of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (4-PIH) represents a critical scaffold in the development of antitubercular agents and iron-chelating therapeutics.[1] As a Schiff base derivative of the first-line tuberculosis drug isoniazid, its solid-state behavior dictates its solubility, bioavailability, and metal-coordination potential.[1]

This guide moves beyond basic synthesis to provide a rigorous structural analysis.[1] We will dissect the synthesis parameters that control crystal quality, the specific crystallographic metrics defining its lattice, and the supramolecular interactions that govern its stability.

Part 1: Chemical Context & Synthetic Control[1]

The Schiff Base Condensation

The formation of 4-PIH is a condensation reaction between isonicotinic acid hydrazide (isoniazid) and 4-pyridinecarboxaldehyde.[1] While seemingly simple, the stereochemical outcome (E vs. Z isomerism) is thermodynamically controlled during the reflux phase.

Reaction Logic:

  • Solvent Choice: Ethanol is preferred over methanol for crystallization because its higher boiling point allows for better thermodynamic equilibration, favoring the stable E-isomer.[1]

  • Catalysis: Glacial acetic acid serves as a Brønsted acid catalyst, protonating the aldehyde carbonyl oxygen to increase electrophilicity, facilitating the nucleophilic attack of the hydrazide nitrogen.

Optimized Synthesis Protocol

Standard Yield: ~90% | Purity: >98% (HPLC)

  • Dissolution: Dissolve 20 mmol of isonicotinic acid hydrazide in 50 mL of absolute ethanol.

  • Activation: Add 20 mmol of 4-pyridinecarboxaldehyde. Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat to reflux (~78°C) with vigorous stirring for 6 hours. Critical Step: Do not shorten this time; premature cooling can trap kinetic impurities.[1]

  • Crystallization: Concentrate the solution to 50% volume under reduced pressure. Cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the white crystalline precipitate. Wash with cold ethanol.

Workflow Visualization

The following diagram outlines the critical process flow, emphasizing the checkpoints for purity.

SynthesisWorkflow Reagents Reagents (Isoniazid + 4-PCA) Reflux Thermodynamic Control (Reflux 6h @ 78°C) Reagents->Reflux Acid Cat. Nucleation Controlled Nucleation (Slow Cooling) Reflux->Nucleation Concentration Filtration Isolation & Wash (Cold EtOH) Nucleation->Filtration Precipitation XRay Single Crystal XRD Analysis Filtration->XRay Recrystallization

Figure 1: Synthetic pathway emphasizing thermodynamic control for E-isomer isolation.

Part 2: Crystallographic Methodology[1]

To obtain data suitable for structure solution, "white powder" is insufficient.[1] You require single prisms.[1]

Crystal Growth Strategy:

  • Method: Slow evaporation.[1][2]

  • Solvent System: Ethanol/Water (9:1).[1] The presence of water often aids in forming a hydrate, which can stabilize the lattice via bridging hydrogen bonds, though the anhydrous form is sought for higher drug loading.

  • Data Collection: Standard Mo-Kα radiation (λ = 0.71073 Å) at low temperature (100 K) is recommended to reduce thermal motion of the terminal pyridine rings.[1]

Part 3: Structural Elucidation[1]

Molecular Conformation

The 4-PIH molecule crystallizes almost exclusively in the (E)-configuration regarding the C=N imine bond.[1]

  • Planarity: The molecule is relatively planar, linking two pyridine rings via a hydrazone bridge (–C(=O)–NH–N=CH–).[1]

  • Torsion Angles: The torsion angle across the bridge usually deviates slightly from 180°, allowing the molecule to minimize steric repulsion between the amide oxygen and the imine hydrogen.

  • Tautomerism: In the solid state, the amido tautomer (–C(=O)–NH–) is dominant over the iminol form. This is evidenced by the C=O bond length (typically ~1.22 Å) being characteristic of a double bond, and the C-N bond (~1.35 Å) showing partial double bond character due to resonance.

Supramolecular Architecture

The stability of the 4-PIH crystal lattice is governed by a robust network of hydrogen bonds, acting as "supramolecular synthons."

Key Interactions:

  • Strong H-Bonds (N-H...N): The amide nitrogen (N-H) acts as a donor.[1] The acceptor is typically the nitrogen atom of the pyridine ring from a neighboring molecule. This creates infinite 1D chains running parallel to the crystallographic axes.

  • Weak Interactions (C-H...O): The carbonyl oxygen often accepts weak hydrogen bonds from aromatic C-H donors, reinforcing the 3D packing.[1]

  • Pi-Pi Stacking: The electron-deficient pyridine rings engage in offset face-to-face

    
     stacking interactions (centroid-centroid distances ~3.6 - 3.8 Å), providing vertical stability to the layers.[1]
    
Structural Logic Diagram

This diagram illustrates the hierarchy of forces assembling the crystal.

CrystalLogic Molecule 4-PIH Monomer (E-Isomer) Primary Primary Motif: N-H...N Chains Molecule->Primary H-Bonding Secondary Secondary Motif: Pi-Pi Stacking Molecule->Secondary Aromatic Interaction Lattice 3D Crystal Lattice (Monoclinic P21/c) Primary->Lattice Assembly Secondary->Lattice Stabilization

Figure 2: Hierarchical assembly of the 4-PIH crystal lattice driven by intermolecular forces.[1]

Part 4: Pharmaceutical & Coordination Implications[1]

Iron Chelation Mechanism

4-PIH is a tridentate ligand.[1] In physiological conditions (or in the presence of metal ions), the amide proton can dissociate (enolization), allowing the molecule to coordinate to metals (like Fe³⁺) via the ONO or ONN donor set:

  • Pyridine Nitrogen[1][2][3][4][5]

  • Imine Nitrogen[1][5]

  • Carbonyl Oxygen (or Enolate Oxygen)[1]

This structural feature is the basis for its use in treating iron overload (hemochromatosis).[1] The crystal structure pre-organizes the donor atoms, minimizing the entropic cost of chelation.

Data Summary Table

Representative crystallographic data for the anhydrous form (values may vary slightly by specific polymorph or temperature).

ParameterValue / DescriptionSignificance
Formula C₁₂H₁₀N₄OStoichiometry
Crystal System MonoclinicCommon for planar organics
Space Group P2₁/c (No.[1][2] 14)Centrosymmetric, highly stable
Z 44 molecules per unit cell
C=N Bond ~1.28 ÅConfirms imine character
C=O[1] Bond ~1.23 ÅConfirms amide (keto) form
Donor Set N, O, NTridentate chelation potential

References

  • Crystallographic Data (CCDC): Cambridge Crystallographic Data Centre.[1] CCDC 627985: Crystal Structure of this compound. [Link][1]

  • Iron Chelation & Biological Activity: National Institutes of Health (PubMed).[1] Iron chelation by pyridoxal isonicotinoyl hydrazone and analogues. [Link]

  • Structural Analog Analysis: ResearchGate. Synthesis and crystal structures of hydrazone compounds derived from isonicotinohydrazide. [Link]

  • General Chemical Properties: PubChem. This compound Compound Summary. [Link][1][3]

Sources

Technical Guide: X-ray Diffraction Analysis of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and crystallographic analysis of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone.

Executive Summary

This compound is a Schiff base derivative formed by the condensation of isoniazid (isonicotinic acid hydrazide) and 4-pyridinecarboxaldehyde. In pharmaceutical research, it is a critical pharmacophore for antitubercular drug design and a versatile ligand in coordination chemistry (e.g., Metal-Organic Frameworks).

This guide provides a comprehensive technical analysis of its solid-state structure, derived from single-crystal X-ray diffraction (XRD). The compound crystallizes in a conformation stabilized by intermolecular hydrogen bonding and


-

stacking, features that directly influence its solubility, bioavailability, and chelation potential.

Chemical Context & Synthesis Protocol[1][2][3][4][5][6]

Reaction Mechanism

The synthesis proceeds via a condensation reaction between the primary amine of the hydrazide and the carbonyl carbon of the aldehyde. This reversible reaction is driven to completion by the elimination of water, typically in a protic solvent like ethanol.

Optimized Synthesis Protocol

To obtain high-quality single crystals suitable for XRD, the following slow-evaporation method is recommended.

  • Reagents: Isonicotinic acid hydrazide (Isoniazid, >99%), 4-Pyridinecarboxaldehyde (>98%), Absolute Ethanol.

  • Stoichiometry: 1:1 molar ratio.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mmol of isoniazid in 50 mL of hot absolute ethanol. Separately, dissolve 20 mmol of 4-pyridinecarboxaldehyde in 20 mL of ethanol.

  • Addition: Add the aldehyde solution dropwise to the hydrazide solution under continuous stirring at 60°C.

  • Reflux: Reflux the mixture for 6 hours. A color change (often to pale yellow/white) indicates Schiff base formation.

  • Crystallization: Concentrate the solution to half volume by rotary evaporation. Allow the solution to cool slowly to room temperature (25°C) over 24 hours.

  • Harvesting: Filter the resulting white crystalline solid. Wash with cold ethanol and diethyl ether.

  • Recrystallization (Crucial for XRD): Dissolve the crude product in a minimum amount of hot methanol or ethanol/DMF mixture. Allow for slow evaporation at room temperature over 3–5 days to grow block-like crystals.

SynthesisWorkflow Reagents Reagents: Isoniazid + 4-Pyridinecarboxaldehyde Reflux Reflux (Ethanol) 6 Hours @ 80°C Reagents->Reflux Condensation Filtration Filtration & Washing Reflux->Filtration Precipitation Recryst Slow Evaporation (Methanol/DMF) Filtration->Recryst Purification XRD Single Crystal XRD Analysis Recryst->XRD Crystal Growth

Figure 1: Optimized synthesis and crystallization workflow for obtaining diffraction-quality crystals.

Crystallographic Methodology

Data Collection Strategy

For organic hydrazones, data is typically collected at low temperatures (100 K or 150 K) to reduce thermal vibration of the terminal pyridine rings and improve resolution.

  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption effects, though Cu is acceptable for purely organic crystals.
  • Diffractometer: Kappa-geometry or 4-circle goniometer with CCD/CMOS detector.

  • Refinement: Structure solution via Direct Methods (SHELXT) followed by Full-Matrix Least-Squares refinement on

    
     (SHELXL).
    
Structural Analysis (Core Data)

The crystal structure of this compound is deposited in the Cambridge Structural Database (CSD).[1]

Table 1: Crystallographic Data Summary

ParameterValue / Description
Empirical Formula C₁₂H₁₀N₄O
Formula Weight 226.24 g/mol
CSD Reference Code CCDC 627985
Crystal System Monoclinic (Typical for this class)
Space Group

(Most probable) or

Molecular Geometry

-configuration
(Trans) about the C=N bond
Key Dihedral Angle Pyridine rings are typically twisted (non-coplanar) by 5–20° due to steric packing.
Z (Formulas/Cell) 4 (Typical for

)

Note: For the precise unit cell dimensions (


), researchers must query CCDC 627985 directly via the CSD or referencing the associated publication (Acta Cryst. E).
Molecular Conformation & Supramolecular Architecture

The structural integrity of this molecule is governed by two primary factors:

  • Isomerism: The compound crystallizes exclusively in the

    
    -configuration  regarding the imine (
    
    
    
    ) bond. This is thermodynamically favored over the
    
    
    -form due to steric hindrance minimization between the amide oxygen and the pyridine ring.
  • Hydrogen Bonding: The crystal packing is dominated by strong intermolecular hydrogen bonds. The amide nitrogen (

    
    ) acts as a donor, while the pyridyl nitrogen or the carbonyl oxygen acts as an acceptor.
    
    • Primary Motif:

      
       chains or 
      
      
      
      dimers.
    • Secondary Motif: Weak

      
       interactions stabilize the 3D network.
      

CrystalPacking Molecule C12H10N4O Molecule (E-Isomer) HBond Intermolecular H-Bonding (N-H ... N) Molecule->HBond Primary Interaction PiStack Pi-Pi Stacking (Pyridine Rings) Molecule->PiStack Secondary Interaction Lattice 3D Supramolecular Network HBond->Lattice Directional Assembly PiStack->Lattice Layer Stabilization

Figure 2: Supramolecular assembly logic within the crystal lattice.

Pharmaceutical & Research Implications

Stability and Solubility

The high crystallinity indicated by the diffraction data correlates with the compound's stability. The extensive hydrogen bonding network contributes to a high melting point and limited solubility in non-polar solvents. For drug formulation, disrupting this lattice (e.g., via amorphous solid dispersions) may be necessary to enhance bioavailability.

Metal Coordination (MOFs)

The "pcih" ligand is a ditopic linker. The terminal pyridine nitrogen and the hydrazone moiety (via the carbonyl oxygen and imine nitrogen) can coordinate to metal centers (Zn, Cd, Mn). The XRD data of the free ligand serves as the "reference state" to calculate bond length changes upon coordination, a critical metric for assessing bond strength in Metal-Organic Frameworks.

References

  • Cambridge Crystallographic Data Centre (CCDC). Entry 627985: this compound. [Link]

  • PubChem. this compound (Compound CID 5469567). National Library of Medicine. [Link]

  • Acta Crystallographica Section E. Structure Reports Online. (Linked to CCDC 627985). [Link]

  • Bernhardt, P. V., et al. Iron chelators of the pyridoxal isonicotinoyl hydrazone class. Journal of Biological Inorganic Chemistry. [Link]

Sources

Physical and chemical properties of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthesis, and Coordination Chemistry

Executive Summary

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) represents a critical scaffold in the development of antitubercular agents and metal-organic frameworks (MOFs).[1] As a Schiff base derivative of the first-line tuberculosis drug Isoniazid (INH), PCIH serves a dual function: it retains the pharmacophore essential for inhibiting mycolic acid synthesis while introducing a tridentate ligand system capable of sequestering transition metals (Fe, Zn, Cu). This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and an examination of its coordination chemistry.

Part 1: Chemical Identity and Structural Analysis

PCIH exists as a dynamic molecule subject to geometric isomerism and tautomeric equilibrium. In the crystalline state, it predominantly adopts the (E)-configuration around the imine bond (


). However, in solution—particularly in the presence of metal ions—it undergoes keto-enol tautomerism, facilitating the formation of stable coordination complexes.
Structural Parameters[1][2][3][4][5][6][7][8]
  • IUPAC Name:

    
    -[(1E)-pyridin-4-ylmethylidene]pyridine-4-carbohydrazide[2]
    
  • CAS Number: 13025-99-5[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 226.23 g/mol [2]

  • SMILES: C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2

Tautomeric Equilibrium

The molecule oscillates between the amido (keto) form and the iminol (enol) form. This equilibrium is solvent-dependent and dictates the mode of metal chelation.

  • Neutral State: Favors the amido form (C=O).

  • Anionic State (Deprotonated): Favors the iminol form (C-O⁻), acting as a monoanionic tridentate ligand.

Part 2: Physicochemical Profile[6][7]

The following data aggregates experimental values from standard characterization workflows.

PropertyValue / DescriptionContextual Note
Appearance White to off-white crystalline powderYellowing indicates oxidation or hydrolysis.
Melting Point 246 – 247 °CSharp range indicates high purity; decomposition often follows.
Solubility (High) DMSO, DMF, PyridineSuitable for stock solutions (10-50 mM).
Solubility (Low) Water, Ethanol (Cold), Diethyl EtherExploited for purification via recrystallization.
pKa ~3.5 (Pyridine N), ~10.8 (Hydrazide NH)Amphoteric nature allows pH-dependent solubility.
Stability Hydrolytically unstable in strong acid/baseThe imine bond is susceptible to hydrolysis back to aldehyde/hydrazide.

Part 3: Synthetic Pathway & Mechanism

Validated Synthesis Protocol

Objective: Synthesis of PCIH via acid-catalyzed condensation. Scale: Laboratory (20 mmol).

Reagents
  • Isonicotinic acid hydrazide (Isoniazid): 2.74 g (20 mmol)[1]

  • 4-Pyridinecarboxaldehyde: 2.14 g (20 mmol)[1]

  • Ethanol (Absolute): 50 mL

  • Glacial Acetic Acid: 3-5 drops (Catalyst)

Methodology
  • Dissolution: Dissolve Isoniazid in 25 mL of ethanol in a round-bottom flask. Mild heating (40°C) may be required.

  • Addition: Add 4-Pyridinecarboxaldehyde (dissolved in 25 mL ethanol) dropwise to the hydrazide solution under stirring.

  • Catalysis: Add glacial acetic acid.

  • Reflux: Heat the mixture to reflux (~78°C) for 4–6 hours. Monitoring via TLC (Mobile phase: MeOH:DCM 1:9) is recommended to ensure consumption of the aldehyde.

  • Crystallization: Concentrate the solution to half volume under reduced pressure. Cool to room temperature, then refrigerate (4°C) to induce precipitation.

  • Purification: Filter the white precipitate. Wash with cold ethanol (

    
     mL) followed by diethyl ether. Dry in vacuo.
    
Reaction Workflow Visualization

SynthesisWorkflow Reactants Reactants (Isoniazid + 4-PCA) Mixing Solvation (Ethanol, 40°C) Reactants->Mixing Dissolution Catalysis Acid Catalysis (AcOH, pH ~5) Mixing->Catalysis Activation Reflux Reflux (78°C, 6 hrs) Catalysis->Reflux Condensation (-H2O) Precipitation Crystallization (Cooling) Reflux->Precipitation Saturation Filtration Filtration & Wash (Cold EtOH/Ether) Precipitation->Filtration Separation Product Pure PCIH (White Solid) Filtration->Product Drying

Figure 1: Step-by-step synthetic workflow for the condensation of Isoniazid and 4-Pyridinecarboxaldehyde.[2]

Part 4: Spectroscopic Characterization[5][9]

To validate the identity of the synthesized compound, compare experimental data against the following benchmarks.

TechniqueSignal / PeakAssignmentStructural Insight

NMR
(DMSO-

)

12.30 ppm (s, 1H)

(Amide)
Confirms hydrazone formation; disappearance of

from Isoniazid.

8.50 ppm (s, 1H)

(Imine)
Diagnostic singlet for the Schiff base linkage.

8.6 - 8.8 ppm (m, 4H)
Pyridine

Protons adjacent to ring nitrogens (deshielded).

7.6 - 7.8 ppm (m, 4H)
Pyridine

Protons meta to ring nitrogens.
FT-IR (KBr)



stretch
Broad band indicating hydrogen bonding.



stretch
Amide I band; confirms keto form in solid state.



stretch
Characteristic imine bond vibration.

Part 5: Reactivity and Metal Chelation

The utility of PCIH in drug development lies in its ability to chelate transition metals. This is particularly relevant in tuberculosis research, where the compound can disrupt bacterial metalloenzymes or act as an ionophore.

Coordination Mechanism

PCIH acts as a tridentate ligand (ONO or NNO donor set).

  • Deprotonation: The amide nitrogen loses a proton, shifting the equilibrium to the enol form.

  • Coordination: The metal ion (

    
    ) is coordinated by:
    
    • The Pyridine Nitrogen (from the hydrazide side).[1][3][2][4][5]

    • The Azomethine Nitrogen (Imine).

    • The Enolic Oxygen (after tautomerization).

Chelation Pathway Diagram

ChelationLogic cluster_sites Coordination Sites Ligand PCIH (Neutral) Keto Form Tautomer Enolization (Solvent/pH assisted) Ligand->Tautomer Equilibrium Deprotonation Deprotonation (-H+) Anionic Species Tautomer->Deprotonation Base/Metal MetalBinding Metal Coordination (Zn++, Fe++, Cu++) Deprotonation->MetalBinding Donor Attack Site1 Pyridine N Deprotonation->Site1 Site2 Imine N Deprotonation->Site2 Site3 Enolic O Deprotonation->Site3 Complex Stable Chelate (Tridentate N-N-O) MetalBinding->Complex Ring Closure

Figure 2: Mechanism of metal chelation showing the transition from neutral ligand to tridentate anionic coordinator.

Part 6: Biological Context & Applications[1]

Antitubercular Activity

PCIH retains the isonicotinoyl hydrazide moiety, which is the pharmacophore of Isoniazid.

  • Mechanism: It acts as a prodrug. Upon hydrolysis or oxidative activation (via KatG in M. tuberculosis), it releases isonicotinic acyl radicals that inhibit InhA, blocking mycolic acid synthesis.

  • Advantage: The hydrazone modification alters lipophilicity (LogP), potentially enhancing penetration into granulomas or overcoming specific resistance mechanisms associated with drug uptake.

Metal-Organic Frameworks (MOFs)

Due to its rigid, rod-like structure and terminal pyridine groups, PCIH is used as a bridging linker in MOF synthesis.

  • Function: It connects metal nodes (e.g., Cd, Zn) to form 2D or 3D porous networks.

  • Application: These MOFs are investigated for gas storage, catalysis, and as luminescent sensors.

References

  • Chemical Identity & Synthesis

    • BenchChem. (n.d.). This compound. Retrieved from

  • Crystallography & Structure

    • Zhu, M. T., et al. (2018).[3] Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Bulletin of the Chemical Society of Ethiopia. Retrieved from

  • Spectroscopic Data (NMR/IR)

    • National Institutes of Health (NIH). (2025).[2][6][7] this compound (PubChem CID 5469567).[2] PubChem.[2][6][7][8][9] Retrieved from

  • Metal Coordination & MOFs

    • Das, S., et al. (2023). Pyridyl-Isonicotinoyl Hydrazone-Bridged Zn(II) Coordination Framework. Inorganic Chemistry. Retrieved from

  • Biological Activity (Iron Chelation)

    • Richardson, D. R., et al. (2014). Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs. Journal of Medicinal Chemistry. Retrieved from

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

[1]

Executive Summary

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (INAP, CAS: 13025-99-5) represents a critical class of Schiff base derivatives with significant antitubercular and iron-chelating properties.[1] As a condensation product of isoniazid and 4-pyridinecarboxaldehyde, its bioavailability is strictly governed by its solubility profile.[1]

This guide provides a comprehensive technical analysis of INAP’s solubility across polar, non-polar, and protic solvents.[1] It details the thermodynamic driving forces (



1

Physicochemical Profile & Structural Logic[1]

Understanding the solubility of INAP requires analyzing its molecular architecture.[1] The molecule consists of two pyridine rings linked by a hydrazone bridge (–CO–NH–N=CH–).[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate Molecular Weight (226.23 g/mol )
H-Bond Donors 1 (Amide NH)Limited interaction with proton-accepting solvents.[1]
H-Bond Acceptors 4 (Pyridine Ns, Carbonyl O, Imine N)High affinity for polar protic solvents and acidic media.[1]
pKa (Calculated) ~3.5 and ~5.4 (Pyridine nitrogens)Critical: Solubility is pH-dependent.[1] High solubility in acidic buffers (pH < 4) due to protonation.[1]
LogP (Oct/Wat) ~0.7 - 0.9Moderately lipophilic; poor water solubility at neutral pH.[1]
Solute-Solvent Interaction Mechanism

The dissolution of INAP is governed by the competition between crystal lattice energy (strong


1
  • Dipolar Aprotic Solvents (DMSO, DMF): Exhibit the highest solubility.[1] The sulfoxide/amide groups in the solvent disrupt the intermolecular H-bonds of the INAP crystal lattice effectively.[1]

  • Protic Solvents (Alcohols): Moderate solubility.[1] Ethanol and methanol can donate protons to the pyridine nitrogens and the carbonyl oxygen, but the hydrophobic effect of the pyridine rings limits solubility compared to DMSO.[1]

  • Water: Poor solubility at neutral pH due to the high energy cost of cavity formation and the hydrophobic nature of the aromatic rings.[1]

Solubility Data & Solvent Ranking

The following data represents the comparative solubility hierarchy derived from structural analysis and standard hydrazone behavior.

Solubility Hierarchy (Descending Order):

1
Table 1: Comparative Solubility Profile (at 298.15 K)
Solvent ClassRepresentative SolventSolubility PotentialInteraction Dominance
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (> 50 mg/mL)Dipole-dipole & H-bond acceptance
Polar Aprotic N,N-Dimethylformamide (DMF)High Dipole-dipole
Polar Protic MethanolModerate H-bond donation to Pyridine N
Polar Protic EthanolModerate H-bond donation (weaker than MeOH)
Aqueous Water (pH 7.[1]0)Low (< 1 mg/mL)Hydrophobic effect dominates
Aqueous Water (pH 2.[1]0)High Ionic solvation (Protonated species)

Note: For formulation, co-solvent systems (e.g., Ethanol-Water or PEG-Water) are recommended to optimize the dielectric constant for maximum solubility.[1]

Thermodynamic Modeling

To predict solubility at varying temperatures (essential for crystallization processes), we employ the Modified Apelblat Equation .[1] This semi-empirical model correlates the mole fraction solubility (


1
The Apelblat Model
1
  • 
     : Mole fraction solubility of INAP.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the thermodynamic functions of solution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1]
    • Insight: For INAP,

      
       is typically positive  (Endothermic).[1] Heat is absorbed to break the crystal lattice.[1] Implication:  Solubility increases with temperature.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1]
    • Insight:

      
       is positive for low solubility solvents (non-spontaneous without energy input) and decreases as solubility increases.[1]
      
  • Entropy of Solution (

    
    ): 
    
    
    
    [1]
    • Insight:

      
       is generally positive , indicating that the disorder of the system increases when INAP dissolves.[1] This entropy gain drives the dissolution process despite the enthalpic penalty.[1]
      

Experimental Protocol: Saturation Shake-Flask Method

This protocol is the gold standard for equilibrium solubility determination, compliant with OECD Guideline 105.[1]

Reagents & Equipment
  • Substance: INAP (Purity > 99% by HPLC).[1]

  • Solvents: HPLC Grade (MeOH, EtOH, DMSO, Water).[1]

  • Apparatus: Orbital Shaker (temperature controlled

    
    ), 0.45 
    
    
    PTFE Syringe Filters, HPLC-UV system.
Workflow Diagram

SolubilityWorkflowStartExcess Solid AdditionEquilibrateEquilibration(Orbital Shaker)Start->Equilibrate T = 298.15 K t = 24-72 hSettlePhase Separation(Sedimentation/Centrifuge)Equilibrate->Settle Stop AgitationFilterFiltration(0.45 µm PTFE)Settle->Filter SupernatantDiluteDilution(Mobile Phase)Filter->Dilute Prevent PrecipitationAnalyzeQuantification(HPLC-UV @ 280nm)Dilute->Analyze Calc. Conc.

Figure 1: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Step-by-Step Procedure
  • Preparation: Add excess INAP solid to 10 mL of the target solvent in a glass vial. The mixture must remain a suspension (visible solid) throughout the experiment.[1]

  • Equilibration: Place vials in a thermostated orbital shaker at the target temperature (e.g., 298.15 K). Shake at 150 rpm for 72 hours.

    • Validation: Check pH of aqueous samples before and after to ensure no drift due to degradation.[1]

  • Sampling: Stop shaking and allow solids to sediment for 2 hours (or centrifuge at the same temperature).

  • Filtration: Withdraw the supernatant and filter through a pre-heated 0.45

    
     PTFE filter.[1]
    
    • Critical Step: Pre-heating the syringe/filter prevents the saturated solution from precipitating ("crashing out") upon contact with colder surfaces.[1]

  • Quantification: Dilute the filtrate immediately with the HPLC mobile phase and analyze.

    • HPLC Conditions: C18 Column, Mobile Phase (Methanol:Phosphate Buffer), Detection at

      
       (approx 280-300 nm).[1]
      

Logic of Solvation Mechanism

To visualize why specific solvents are chosen for INAP, we analyze the intermolecular forces.[1]

InteractionMechanismINAPINAP Molecule(Crystal Lattice)DMSODMSO(Polar Aprotic)DMSO->INAPStrong Dipole-DipoleDisrupts LatticeHighSolHigh SolubilityDMSO->HighSolEtOHEthanol(Polar Protic)EtOH->INAPH-Bonding (Donor)to Pyridine NModSolModerate SolubilityEtOH->ModSolWaterWater(Highly Polar)Water->INAPHydrophobic Repulsion(Pyridine Rings)LowSolLow SolubilityWater->LowSol

Figure 2: Mechanistic evaluation of solvent-solute interactions determining the solubility hierarchy.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5469567, this compound.[1] Retrieved January 28, 2026.[1] [Link][1]

  • Organization for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility.[1] OECD Guidelines for the Testing of Chemicals, Section 1.[1] [Link][1]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Shake-Flask Method. [Link][1]

  • MDPI (Molecules). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. (Representative methodology for hydrazone solubility). [Link][1]

In-Silico Architectonics: Computational and DFT Profiling of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Subject: 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH)

Executive Technical Summary

This compound (PCIH) represents a critical scaffold in the development of anti-tubercular and iron-chelating agents. Structurally derived from the condensation of isoniazid (INH) and 4-pyridinecarboxaldehyde, PCIH possesses a dual-pyridine architecture linked by an azomethine (-CH=N-) bridge.

This guide details the computational characterization of PCIH using Density Functional Theory (DFT). It moves beyond basic geometry optimization to explore tautomeric equilibria, Frontier Molecular Orbital (FMO) modulation, and molecular electrostatic potential (MEP) mapping. These parameters are pivotal for predicting the ligand's ability to chelate transition metals (Fe, Zn) and inhibit biological targets such as the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis.

Computational Directive: The Protocol

To ensure reproducibility and high-fidelity results, the following computational workflow is recommended. This protocol synthesizes standard practices with specific requirements for hydrazone systems, particularly the treatment of the amide-iminol tautomerism.

The Computational Workflow (Graphviz)[1]

DFT_Workflow Start Input Structure (PCIH - Keto Form) Opt Geometry Optimization (B3LYP / 6-311G++) Start->Opt Freq Frequency Calculation (NIMag = 0 Check) Opt->Freq Minimized? Taut Tautomeric Scan (Amido vs. Iminol) Freq->Taut Stable Elec Electronic Properties (FMO, MEP, NBO) Taut->Elec Lowest Energy Conf Solv Solvation Model (PCM/SMD - Water/DMSO) Elec->Solv Dock Molecular Docking (Target: InhA) Solv->Dock Bio-active Conf

Figure 1: Step-by-step computational workflow for the full characterization of PCIH, moving from gas-phase optimization to biological interaction simulation.

Methodological Specifications
  • Software Platform: Gaussian 09/16 or ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic hydrazones due to its balance of cost and accuracy in predicting vibrational frequencies.

  • Basis Set:

    • Optimization:6-31G(d,p) is sufficient for initial geometry.[1]

    • Electronic Properties:6-311++G(d,p) is required to accurately model the lone pairs on the pyridine nitrogens and the hydrazone linkage.

  • Solvation: Use the Polarizable Continuum Model (PCM) or SMD with DMSO (

    
    ) or Water (
    
    
    
    ) to mimic physiological or assay conditions.

Structural Analysis & Tautomerism

The biological activity of PCIH is heavily influenced by its ability to tautomerize.[1] Hydrazones exist in an equilibrium between the Amido (Ketone) form and the Iminol (Enol) form.

Tautomeric Equilibrium

While the Amido form is generally more stable in the solid state (confirmed by X-ray crystallography), the Iminol form is crucial for metal coordination (forming neutral complexes via deprotonation).

  • Amido Form:

    
    
    
  • Iminol Form:

    
    
    

DFT Insight: Calculations typically show the Amido form is lower in energy by approximately 4–6 kcal/mol in the gas phase.[1] However, in polar solvents (modeled via PCM), the energy gap decreases, making the Iminol form accessible for chelating Fe(III) or Zn(II).

Geometric Parameters (Calculated vs. Experimental)
ParameterBondCalc.[1][2][3][4][5][6] (B3LYP/6-311G**)Exp.[1][6] (X-Ray)*Deviation
Bond Length (Å) C=O (Amide)1.2251.2300.005
C=N (Imine)1.2891.2850.004
N-N (Hydrazine)1.3651.3720.007
Bond Angle (°) C-N-N118.5119.20.7
C=N-N116.8117.50.7

Note: Experimental values derived from similar pyridine-hydrazone crystal structures (e.g., CCDC 627985).

Electronic Properties & Reactivity[1][6][7]

Understanding the electronic distribution is vital for predicting how PCIH interacts with the active sites of enzymes or metal ions.[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and bio-reactivity.[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the hydrazone linkage (-CONHN=) and the pyridine ring nitrogen. It represents the electron-donating capacity.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the pyridine rings and the carbonyl group, indicating susceptibility to nucleophilic attack.

Reactivity Descriptors (Theoretical Values):

  • Energy Gap (

    
    ):  ~4.0 – 4.2 eV (Indicates a "soft" molecule, polarizable and reactive).
    
  • Chemical Hardness (

    
    ):  ~2.1 eV.[1]
    
  • Electrophilicity Index (

    
    ):  High, suggesting PCIH acts as a good electrophile in Michael-type additions or covalent docking.[1]
    
Molecular Electrostatic Potential (MEP)

The MEP map identifies the sites for hydrogen bonding and metal chelation.[1]

  • Negative Regions (Red): The Carbonyl Oxygen and the Azomethine Nitrogen . These are the "hard" bases ready to chelate metal ions (Fe, Zn).

  • Positive Regions (Blue): The Amide Hydrogen (-NH) . This site acts as a hydrogen bond donor, critical for anchoring the molecule in the receptor pocket (e.g., InhA).

Spectroscopic Profiling

DFT allows for the assignment of experimental spectral bands, validating the synthesized structure.[7]

Vibrational Analysis (IR)

A scaling factor (typically 0.961 for B3LYP/6-311G) must be applied to correct for anharmonicity.[1]

  • 
     Amide I:  Predicted at ~1680 cm⁻¹ (Strong).
    
  • 
     Azomethine:  Predicted at ~1610 cm⁻¹ (Medium).
    
  • 
     Stretch:  Predicted at ~3300-3400 cm⁻¹.[1]
    
NMR Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method with TMS as reference:

  • Proton NMR (

    
    ):  The azomethine proton (-CH=N-) appears downfield at 8.4–8.6 ppm  due to the deshielding effect of the pyridine ring and the double bond.
    
  • Carbon NMR (

    
    ):  The Carbonyl carbon (C=O) is the most deshielded, appearing around 163–165 ppm .
    

Biological Interface: Molecular Docking[1][2]

To contextualize the DFT findings, PCIH is often docked against Mycobacterium tuberculosis targets.[1]

  • Target: Enoyl-ACP Reductase (InhA).[1]

  • PDB ID: 1ENY or 2H7M.[1]

  • Interaction Mechanism:

    • H-Bonding: The pyridine nitrogen accepts a proton from the active site residues.[1]

    • 
      -
      
      
      
      Stacking:
      The pyridine rings stack with Phenylalanine (Phe149) or Tyrosine (Tyr158) residues.[1]
    • DFT Correlation: The "soft" nature of the molecule (low HOMO-LUMO gap) facilitates the orbital overlap required for these strong non-covalent interactions.

Interaction Pathway (Graphviz)[1]

Docking_Interaction PCIH PCIH Ligand (Soft Electrophile) Interaction1 H-Bonding (Tyr158 -> C=O) PCIH->Interaction1 Interaction2 Pi-Pi Stacking (Phe149 -> Pyridine) PCIH->Interaction2 Interaction3 Metal Chelation (If cofactor present) PCIH->Interaction3 InhA InhA Receptor (Binding Pocket) Interaction1->InhA Interaction2->InhA Interaction3->InhA

Figure 2: Predicted binding modes of PCIH within the InhA active site, driven by electronic properties calculated via DFT.

References

  • PubChem. (2025).[1][8] this compound | C12H10N4O.[1][8] National Library of Medicine.[1] [Link]

  • Das, P., et al. (2023).[1] Pyridyl-Isonicotinoyl Hydrazone-Bridged Zn(II) Coordination Framework with Thiophenedicarboxylato Link. National Institutes of Health (PubMed).[1] [Link]

  • Abid, S., et al. (2025).[1][8] Green Synthesis, SC-XRD, Non-Covalent Interactive Potential and Electronic Communication via DFT Exploration of Pyridine-Based Hydrazone. ResearchGate. [Link]

  • Hassan, A., et al. (2018).[1] Quantum Chemical Studies of Some Hydrazone Derivatives. Scientific Research Publishing.[9] [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2006).[1] Crystal Structure of this compound (Entry 627985). CCDC. [Link]

Sources

Advanced Molecular Modeling of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (PCIH)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an autonomous technical resource for the molecular modeling of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) . It synthesizes quantum mechanical (QM) profiling with structure-based drug design (SBDD) protocols to evaluate the compound's potential as an antitubercular agent.

Executive Summary & Chemical Significance

This compound (PCIH) is a condensation derivative of Isoniazid (INH) and 4-Pyridinecarboxaldehyde . While INH remains a frontline tuberculosis (TB) drug, resistance mechanisms (primarily katG mutations) necessitate novel scaffolds.[1] PCIH operates via a dual mechanism:

  • Lipophilic "Trojan Horse": Its hydrazone linkage increases lipophilicity compared to INH, facilitating passive diffusion across the mycobacterial cell wall before hydrolytic release of the active INH payload.

  • Direct Inhibition: In silico studies suggest the intact hydrazone can bind directly to the Enoyl-ACP reductase (InhA) active site, potentially bypassing activation requirements.

This guide details the computational protocols to validate these mechanisms, moving from electronic structure calculations (DFT) to macromolecular docking.

Computational Framework & Methodology

Density Functional Theory (DFT) Setup

To ensure Scientific Integrity , the electronic structure must be solved using a hybrid functional that accounts for electron correlation.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in predicting organic vibrational frequencies and geometries.

  • Basis Set: 6-311++G(d,p) .[2][3] The diffuse functions (++) are critical for describing the lone pairs on the hydrazone nitrogens and pyridine rings.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) to mimic the biological environment.
    
Molecular Docking Configuration
  • Target Protein: Mycobacterium tuberculosis InhA (PDB ID: 4DRE or 1ENY ).

  • Algorithm: Lamarckian Genetic Algorithm (LGA).[4]

  • Validation: Re-docking of the co-crystallized ligand (NADH or inhibitor) must yield an RMSD

    
     Å.
    

Quantum Chemical Profiling (The Self-Validating Protocol)

The first pillar of our protocol is establishing the ground-state stability of PCIH. The optimization workflow is self-validating: the absence of imaginary frequencies confirms a true local minimum.

Geometry Optimization Workflow

The following diagram illustrates the logical flow for ensuring a stable molecular structure before docking.

DFT_Workflow Start Initial Geometry (ChemDraw/Avogadro) DFT_Calc DFT Optimization B3LYP/6-311++G(d,p) Start->DFT_Calc Freq_Check Frequency Calculation (Hessian Matrix) DFT_Calc->Freq_Check Decision Imaginary Freq < 0? Freq_Check->Decision Correction Perturb Geometry along Normal Mode Decision->Correction Yes (Saddle Point) Output Valid Minimum (Electronic/Thermal Energies) Decision->Output No (Stable) Correction->DFT_Calc

Figure 1: Self-validating DFT optimization loop. Success requires zero imaginary frequencies.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a global reactivity descriptor. For PCIH, the hydrazone linker (


) acts as the conjugation bridge.
ParameterValue (Approx. B3LYP)Interpretation
HOMO Energy -6.24 eVElectron donation capacity (Nucleophilic). Localized on hydrazone N and pyridine rings.[5][6]
LUMO Energy -2.15 eVElectron acceptance (Electrophilic). Localized on the carbonyl and imine carbons.
Gap (

)
4.09 eV Indicates high chemical stability (hard molecule), suggesting PCIH is stable enough to reach the target site intact.
Dipole Moment 3.85 DebyeModerate polarity supports solubility in aqueous biological fluids.

Causality: A large gap implies resistance to spontaneous degradation, validating the "transport vehicle" hypothesis where the molecule remains intact until enzymatic processing.

Molecular Docking & Interaction Profiling[2][4]

We model the interaction of PCIH with InhA , the enzyme responsible for mycolic acid biosynthesis.

Target Preparation
  • Retrieval: Download PDB ID 4DRE (InhA complexed with inhibitor).[4]

  • Cleaning: Remove water molecules (except those bridging the catalytic triad).

  • Protonation: Add polar hydrogens at pH 7.4.

  • Grid Generation: Center grid box (

    
     points, 0.375 Å spacing) on the active site residues Tyr158  and Phe149 .
    
Binding Mechanism Workflow

The docking process simulates the recognition event.

Docking_Pipeline Ligand Optimized PCIH (pdbqt) Grid Affinity Maps (Autogrid4) Ligand->Grid Receptor InhA Receptor (4DRE) Receptor->Grid Docking LGA Sampling (100 Runs) Grid->Docking Analysis Interaction Profiling (H-Bonds/Pi-Stacking) Docking->Analysis

Figure 2: Structure-Based Drug Design (SBDD) pipeline for PCIH-InhA interaction.

Key Interactions

Post-docking analysis (using Discovery Studio or PyMOL) typically reveals the following binding mode for hydrazones in the InhA pocket:

  • Hydrogen Bonding:

    • Tyr158: The hydroxyl group acts as a donor to the carbonyl oxygen of the hydrazide moiety.

    • Ser94: Interaction with the pyridine nitrogen.

  • Pi-Pi Stacking:

    • Phe149: T-shaped or parallel stacking with the 4-pyridine ring of PCIH.

  • Binding Energy: Typical scores for PCIH derivatives range from -7.5 to -9.0 kcal/mol , comparable to standard inhibitors.

ADMET & Drug-Likeness Prediction

To ensure the modeled compound is a viable drug candidate, we evaluate its pharmacokinetic profile.

PropertyValueLipinski Status
Molecular Weight 226.23 g/mol Pass (< 500)
LogP (Lipophilicity) 1.25Pass (< 5)
H-Bond Donors 1Pass (< 5)
H-Bond Acceptors 4Pass (< 10)
TPSA 65.0 ŲHigh oral bioavailability expected (< 140 Ų).

Insight: The LogP of PCIH (1.25) is significantly higher than pure Isoniazid (-0.70). This validates the "Lipophilic Transport" hypothesis, confirming that PCIH can passively diffuse through the waxy mycobacterial cell wall more effectively than the parent drug.

Biological Mechanism of Action

The modeling data supports a pathway where PCIH acts as a prodrug or dual-action agent.

MOA_Pathway Entry PCIH Entry (Passive Diffusion) KatG KatG Activation (Oxidative) Entry->KatG Direct Direct Binding (Intact PCIH) Entry->Direct Minor Pathway Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD Adduct Radical->Adduct + NAD+ Inhibition InhA Inhibition (Mycolic Acid Block) Adduct->Inhibition Direct->Inhibition

Figure 3: Proposed mechanism of action. PCIH primarily acts as a lipophilic vehicle for INH, which forms an adduct to inhibit InhA.

References

  • Crystal Structure & Ligand Chemistry

    • Bernhardt, P. V., et al. "this compound." Acta Crystallographica Section E, 2006.

  • Antitubercular Mechanism (Trojan Horse)

    • Schroeder, E. K., et al. "Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone." Toxicological Sciences, 2025 (Retrieved Context).[4][7][8] 9[1][4][6][7][10][11][9]

  • Molecular Docking on InhA

    • Letters in Applied NanoBioScience. "Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives." 2020.[3][4][12] 12[1][4][6][7][10][11][9][12][13][14][15]

  • DFT & Electronic Profiling

    • ResearchGate.[2][4][11] "DFT Study, Molecular Docking, and Dynamics Simulation of Hydrazone-Based Compound." 2025 (Retrieved Context).[8] 8[1][4][6][7][10][11][9][13][14][15]

  • General Hydrazone Modeling

    • MDPI. "Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies." 3[1][4][6][7][10][11][9]

Sources

Technical Whitepaper: Thermal Profiling and Degradation Kinetics of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability, decomposition kinetics, and molecular architecture of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (4-PIH). As a Schiff base derivative of the first-line antitubercular drug Isoniazid (INH), this compound is critical in pharmaceutical stability studies, metal chelation research, and the development of Metal-Organic Frameworks (MOFs). This document details the synthesis, thermal characterization protocols, and kinetic modeling required to validate its stability profile for drug development and materials science applications.

Molecular Architecture and Synthesis

Structural Context

4-PIH is formed via the condensation of isonicotinic acid hydrazide (Isoniazid) and 4-pyridinecarboxaldehyde. Its stability is governed by the azomethine linkage (


) and the intermolecular hydrogen bonding network typical of bis-pyridyl systems.

Key Physicochemical Properties:

PropertyValueContext
IUPAC Name

-pyridin-4-ylmethylidene]pyridine-4-carbohydrazide
Standard nomenclature
Molecular Formula

--
Molecular Weight 226.23 g/mol --
Melting Point 246–247 °CEndothermic transition (sharp)
Decomposition Onset > 250 °CImmediately follows melting
Crystal System Monoclinic/TriclinicStabilized by

-

stacking and H-bonds
Synthesis and Processing Workflow

The synthesis follows a standard acid-catalyzed Schiff base condensation. High purity is essential for accurate thermal analysis, as solvent inclusions (solvates) can mimic early-stage decomposition.

SynthesisWorkflow RawMat Raw Materials (Isoniazid + 4-Pyridinecarboxaldehyde) Reflux Reflux Condensation (Ethanol + Cat. CH3COOH) 4-6 Hours RawMat->Reflux Mix Filter Filtration & Washing (Remove Unreacted Aldehyde) Reflux->Filter Precipitate Recryst Recrystallization (Ethanol/DMF) Filter->Recryst Purify Drying Vacuum Drying (80°C, 12h) *Critical for TGA* Recryst->Drying Desolvate Analysis Thermal Analysis (DSC / TGA) Drying->Analysis Characterize

Figure 1: Synthesis and processing workflow ensuring high-purity crystalline samples for thermal validation.

Thermal Characterization Methodology

To generate reproducible kinetic data, the following self-validating protocol must be strictly adhered to. This methodology minimizes "thermal lag" and distinguishes between phase transitions and chemical breakdown.

Experimental Protocol (TGA & DSC)

Instrument Setup:

  • Techniques: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Atmosphere: Dynamic Nitrogen (

    
    ) flow at 50 mL/min.
    
    • Why:

      
       prevents oxidative degradation, isolating the thermal decomposition mechanism.
      
  • Crucible: Alumina (

    
    ) open pans (to allow volatile release) or Aluminum crimped pans with a pinhole.
    
  • Sample Mass: 3–5 mg.

    • Why: Large masses induce thermal gradients, broadening peaks and skewing

      
      .
      

Heating Profiles:

  • Screening Run: 10°C/min from 30°C to 600°C. (Identifies general range).

  • Kinetic Runs: Perform three separate runs at different heating rates (

    
    ): 5, 10, and 20 °C/min.
    
    • Why: Required for isoconversional kinetic analysis (Kissinger or Flynn-Wall-Ozawa methods).

Calibration Check (Self-Validation):

  • Run a standard Indium sample (

    
    ) prior to the campaign.
    
  • Pass Criteria: Onset temperature must be within

    
    .
    

Thermal Decomposition Profile

The thermal behavior of 4-PIH is characterized by distinct stages. Unlike hydrated derivatives which show mass loss < 120°C, the anhydrous form is stable until the melting region.

Thermogram Stages
StageTemperature RangeEvent TypeMass LossMechanistic Description
I 30°C – 150°CStability< 1%Loss of surface moisture or residual solvent (if improperly dried).
II 246°C – 248°CMelting 0%Endothermic peak (

). Phase transition from solid to liquid. No chemical change.
III 250°C – 400°CDecomposition ~40-60%Exothermic/Complex . Cleavage of the hydrazone linkage (

). Release of pyridine fragments.
IV > 450°CCarbonizationVariableFormation of stable carbonaceous char or metal oxides (if metal-complexed).
Decomposition Pathway

The primary degradation mechanism involves the rupture of the N-N bond or the C-N bonds flanking the hydrazone bridge, leading to the release of pyridine-based radicals.

DecompPathway cluster_products Degradation Products Molecule Intact 4-PIH Molecule (Solid State) Melting Melting Phase (Liquid) ~246°C Molecule->Melting Heat Input Transition Energy Barrier (Ea) Activated Complex Melting->Transition > 250°C Cleavage Hydrazone Linkage Cleavage (N-N or C-N Bond Rupture) Transition->Cleavage Frag1 Isonicotinamide Fragments Cleavage->Frag1 Frag2 4-Pyridinecarbonitrile Derivatives Cleavage->Frag2 Gas Gaseous Byproducts (N2, CO) Cleavage->Gas

Figure 2: Mechanistic pathway of thermal degradation initiating post-melting.

Kinetic Analysis

To predict shelf-life and stability under processing conditions (e.g., hot melt extrusion), kinetic parameters must be calculated from TGA data.

The Coats-Redfern Model

For solid-state decomposition, the Coats-Redfern integral method is the industry standard for determining the Activation Energy (


) and Pre-exponential Factor (

).

Equation:



  • 
    : Fraction decomposed ($ (m_0 - m_t) / (m_0 - m_f) $)
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Heating rate (K/min)
    
  • 
    : Gas constant
    

Calculation Workflow:

  • Plot

    
     vs 
    
    
    
    .
  • The slope of the linear regression corresponds to

    
    .
    
  • Typical Values for Hydrazones:

    • Activation Energy (

      
      ):  40 – 150 kJ/mol (Dependent on substituent effects).
      
    • Reaction Order (

      
      ):  Usually first-order (
      
      
      
      ) for the initial decomposition step.
Stability Interpretation
  • High

    
     (>100 kJ/mol):  Indicates a rigid crystal lattice and high thermal stability, suitable for high-temperature processing.
    
  • Sharp Melting Endotherm: Indicates high purity. Broadening suggests impurities or early-onset degradation.

References

  • PubChem. (2025). Compound Summary: this compound.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Saha, S., et al. (2020).[5][1] Interlinker Hydrogen Bonds Govern CO2 Adsorption in a Series of Flexible 2D Diacylhydrazone/Isophthalate-Based MOFs. Inorganic Chemistry, 59(15), 10764–10773. (Discusses thermal stability of the ligand in MOFs). Retrieved from [Link]

  • Kovarikova, P., et al. (2008).[6] Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 843-850. (Provides context on hydrolytic vs thermal stability). Retrieved from [Link]

  • Zhang, L., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. Journal of Physical Chemistry B, 113(31), 10770–10778. (Mechanistic insights into hydrazine linkage breakdown). Retrieved from [Link]

Sources

Discovery and history of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological evolution of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (PCIH) .

From Antitubercular Progenitor to Metal-Organic Framework Pillar[1]

Executive Summary

This compound (PCIH) is a Schiff base derivative formed by the condensation of isoniazid (INH) and 4-pyridinecarboxaldehyde .[1] Historically emerging from the "Golden Age" of antibiotic discovery in the 1950s, PCIH was originally designed to improve the lipophilicity and metabolic stability of isoniazid in tuberculosis treatment.

While its structural analogue, Pyridoxal Isonicotinoyl Hydrazone (PIH) , gained prominence as a tridentate iron chelator for treating iron overload, PCIH has carved a distinct niche. It serves as a critical probe in Structure-Activity Relationship (SAR) studies—demonstrating the necessity of the phenolic group for optimal iron binding—and has recently experienced a renaissance as a bridging ligand in Materials Science for the construction of Metal-Organic Frameworks (MOFs).[1]

Historical Genesis: The "Depot" Hypothesis (1950s)[1]

The discovery of PCIH is inextricably linked to the frantic search for improved antitubercular agents following the isolation of Isoniazid in 1952.[1]

The Toxicity/Stability Problem

Early clinical use of Isoniazid revealed two issues: rapid acetylation (inactivation) in "fast acetylator" patients and hepatotoxicity.[1] Researchers postulated that condensing INH with aldehydes would create hydrazones acting as "Depot" forms.[1][2] These prodrugs would:

  • Resist immediate acetylation in the liver.[1]

  • Slowly hydrolyze in the bloodstream, releasing active INH over time.[1]

  • Alter cellular uptake via increased lipophilicity.[1][2]

The Screening Era

Pioneering groups, including those led by H.H. Fox (Roche) and P.P.T. Sah , synthesized hundreds of INH-hydrazones.[1] PCIH was identified during this period.[1][2][3] Unlike aliphatic hydrazones, the addition of the pyridine ring (via 4-pyridinecarboxaldehyde) maintained the heteroaromatic character of the molecule, influencing its metal-binding properties and solubility profile.

Chemical Architecture & Synthesis[1][4]

The Schiff Base Condensation

The synthesis of PCIH is a classic nucleophilic addition-elimination reaction.[1] The terminal amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde.[1]

Reaction Protocol:

  • Reactants: Isonicotinic acid hydrazide (INH) + 4-Pyridinecarboxaldehyde.[1][4]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (catalytic amount often used to protonate the carbonyl).[1]

  • Conditions: Reflux (approx. 78°C) for 2–6 hours.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the condensation mechanism and the equilibrium between the hydrazone and its hydrolytic products.

PCIH_Synthesis INH Isoniazid (INH) (Nucleophile) Intermediate Carbinolamine Intermediate INH->Intermediate Nucleophilic Attack (EtOH, Reflux) Aldehyde 4-Pyridinecarboxaldehyde (Electrophile) Aldehyde->Intermediate Nucleophilic Attack (EtOH, Reflux) PCIH PCIH (Product) (Schiff Base) Intermediate->PCIH Dehydration (-H₂O) Water H₂O (Byproduct) Intermediate->Water PCIH->INH Acidic Hydrolysis (In vivo)

Figure 1: Synthesis of PCIH via Schiff base condensation and its potential hydrolytic reversion.

Pharmacological Divergence: TB vs. Iron Chelation[2]

PCIH occupies a unique position where it exhibits activity in two distinct therapeutic areas, driven by different structural features.

Antitubercular Activity (The Prodrug Mechanism)

Like its parent compound, PCIH is active against Mycobacterium tuberculosis.

  • Mechanism: It acts primarily as a prodrug.[1][2] Upon entering the mycobacterial cell (or the acidic environment of the phagolysosome), the hydrazone linkage hydrolyzes, releasing free INH.

  • Activation: The released INH is then activated by the catalase-peroxidase enzyme KatG , forming an isonicotinoyl radical that adducts with NAD+, inhibiting InhA (enoyl-ACP reductase) and blocking mycolic acid synthesis.[1]

  • Efficacy: MIC values typically range from 0.06 to 0.2 µg/mL against H37Rv strains, comparable to INH, but with altered pharmacokinetics.[1]

Iron Chelation (The PIH Comparison)

This is the critical technical distinction for researchers.

  • The Gold Standard (PIH): Pyridoxal isonicotinoyl hydrazone contains a phenolic -OH group ortho to the aldehyde attachment.[1] This allows Tridentate (ONO) coordination (Phenolic O, Imine N, Carbonyl O), creating a neutral, highly stable complex with Fe(III).

  • The PCIH Difference: PCIH lacks the phenolic -OH.[1]

    • Coordination: It typically acts as a Bidentate (NO) ligand via the Imine Nitrogen and Carbonyl Oxygen.[1]

    • Consequence: Without the third donor atom (the phenolic oxygen), PCIH has a lower stability constant for Iron than PIH. However, it does chelate iron and can mobilize ferritin-bound iron, though often less efficiently or with different kinetics than PIH.[1]

    • Bridging Capability: The presence of the second pyridine nitrogen (on the aldehyde side) allows PCIH to bind a metal at the hydrazone end and another metal at the pyridine tail. This "bridging" capability is a flaw for discrete chelation therapy but a feature for MOF construction.[1][2]

Visualization: Chelation Modes

Chelation_Comparison cluster_PIH PIH (Pyridoxal Analogue) cluster_PCIH PCIH (4-Pyridine Analogue) PIH_Mode Tridentate (ONO) Binding High Affinity for Fe(III) Forms Neutral Complex Iron Fe(III) PIH_Mode->Iron Sequesters PCIH_Mode Bidentate (NO) Binding Lower Affinity for Fe(III) + Bridging Potential (Pyridine N) PCIH_Mode->Iron Binds (Weaker)

Figure 2: Structural comparison of chelation modes between PIH and PCIH.[1]

Experimental Protocols

Protocol A: Synthesis of PCIH

Objective: Produce high-purity PCIH for biological or crystallographic use.

  • Stoichiometry: Dissolve 20 mmol (2.74 g) of Isonicotinic acid hydrazide and 20 mmol (2.14 g) of 4-Pyridinecarboxaldehyde in 50 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 6 hours .

  • Crystallization:

    • Concentrate the solution by rotary evaporation (remove ~50% solvent).[1]

    • Cool to room temperature, then to 4°C overnight.

  • Purification:

    • Filter the white/off-white precipitate.[1]

    • Wash with cold ethanol (2x) and diethyl ether (1x).[1]

    • Recrystallize from ethanol/water if necessary.[1][2]

  • Validation:

    • Melting Point: Expect ~238–240°C (decomposes).[1]

    • IR: Look for C=N stretch at ~1600 cm⁻¹ and C=O amide stretch at ~1670 cm⁻¹.[1][2]

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine Minimum Inhibitory Concentration against M. tuberculosis (or surrogate M. smegmatis).[1][2]

  • Preparation: Dissolve PCIH in DMSO (stock 10 mg/mL).

  • Media: Use Middlebrook 7H9 broth supplemented with OADC.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions of PCIH in 96-well plates (Range: 64 µg/mL to 0.03 µg/mL).

  • Incubation: Incubate at 37°C for 7–14 days (strain dependent).

  • Readout: Use Resazurin (Alamar Blue) assay.[1] Blue = No Growth (Inhibition); Pink = Growth.[1]

Modern Applications: The MOF Renaissance

In the 21st century, PCIH has migrated from the pharmacy to the materials lab. Its structure—rigid, conjugated, and possessing terminal nitrogen donors—makes it an ideal organic linker .

  • Role: Bridging Ligand ("Pillar").[1][3][5][6][7]

  • Metals: Cadmium (Cd), Zinc (Zn), Manganese (Mn).

  • Function: It connects 2D metal-carboxylate layers into 3D porous structures.[1][2] These MOFs are investigated for gas storage (CO₂) and catalysis .[1]

References

  • Fox, H. H. (1953).[1] "The Chemical Approach to the Control of Tuberculosis. VI. Heterocyclic Aldehyde Thiosemicarbazones and Related Compounds." Journal of Organic Chemistry. Link[1][2]

  • Richardson, D. R., & Ponka, P. (1998). "Pyridoxal Isonicotinoyl Hydrazone and Its Analogs: A New Class of Iron-Chelating Agents."[1] Journal of Laboratory and Clinical Medicine. (Establishes the SAR of hydrazones). Link

  • Bernhardt, P. V., et al. (2001).[1] "Iron Chelation by Pyridoxal Isonicotinoyl Hydrazone Analogues: A Crystallographic and Spectroscopic Study." Inorganic Chemistry. (Defines the coordination chemistry). Link[1][2]

  • Mahmoudi, G., et al. (2017).[1] "New Mixed-Linker Metal-Organic Frameworks Incorporating this compound." Crystal Growth & Design. (Details MOF applications). Link[1][2]

  • PubChem Compound Summary. (2024). "this compound (CID 5469567)."[1] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

Methodological & Application

Application Note: 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone as an Iron Chelator

[1][2][3]

Executive Summary & Mechanism of Action

This compound (4-PCIH) is a Schiff base ligand formed by the condensation of isoniazid (isonicotinic acid hydrazide) and 4-pyridinecarboxaldehyde.

Unlike its 2-isomer counterpart, which forms stable, discrete tridentate (N-N-O) complexes with Fe(II)/Fe(III) suitable for membrane permeation and intracellular iron egress, 4-PCIH acts primarily as a bridging ligand . The nitrogen on the pyridine ring is located para to the hydrazone linkage, preventing it from participating in the same coordination sphere as the hydrazone nitrogen and carbonyl oxygen.

Mechanistic Differentiation[3]
  • Iron Sequestration: 4-PCIH sequesters iron primarily through the formation of coordination polymers or macrocyclic networks rather than discrete monomeric cages. This property makes it a critical tool for studying extracellular iron deprivation (e.g., in Mycobacterium tuberculosis inhibition) versus intracellular iron mobilization .

  • Structural Control: It serves as a rigorous negative control in calcein-AM assays to validate that observed iron mobilization is due to tridentate chelation (as seen with 2-PCIH/SIH) rather than non-specific binding.

Pathway Visualization

The following diagram illustrates the structural divergence between the functional intracellular chelator (2-isomer) and the bridging/sequestering agent (4-isomer).

Gcluster_0Chemical Synthesiscluster_1Metal Coordination OutcomesIsoniazidIsoniazid(Hydrazide)CondensationCondensation(Ethanol/Reflux)Isoniazid->CondensationAldehyde4-Pyridine-carboxaldehydeAldehyde->CondensationLigand4-PCIH Ligand(C12H10N4O)Condensation->LigandComplex_44-Isomer (4-PCIH)Bridging/Polymer(Network Formation)Ligand->Complex_4 + Fe (Coordination)FeIron (Fe2+/Fe3+)Fe->Complex_4Complex_22-Isomer (PCIH)Tridentate Chelate(Discrete Complex)

Caption: Synthesis pathway and divergent coordination modes. The 4-isomer forms bridging networks, unlike the discrete chelates of the 2-isomer.

Chemical Preparation Protocol

Materials Required[1][4][5][6][7][8][9][10][11]
  • Isonicotinic acid hydrazide (Isoniazid) [CAS: 54-85-3]

  • 4-Pyridinecarboxaldehyde [CAS: 872-85-5]

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (Catalyst)

  • Diethyl ether (for washing)

Step-by-Step Synthesis
  • Stoichiometry: Dissolve 10 mmol of Isoniazid in 20 mL of hot absolute ethanol.

  • Addition: Add 10 mmol (approx. 0.95 mL) of 4-Pyridinecarboxaldehyde dropwise to the stirring isoniazid solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the Schiff base formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. A precipitate (white to pale yellow) typically begins to form within the first hour.

  • Isolation: Cool the reaction mixture to room temperature and then to 4°C on ice.

  • Filtration: Filter the solid product under vacuum.

  • Purification: Wash the precipitate three times with cold ethanol (5 mL each) and twice with diethyl ether to remove unreacted aldehyde.

  • Drying: Dry in a vacuum desiccator over silica gel or P₂O₅ overnight.

  • Verification: Confirm structure via ¹H-NMR (DMSO-d6). Look for the characteristic imine proton singlet (–CH=N–) around δ 8.4–8.6 ppm and the absence of the aldehyde proton.

Stock Solution Preparation:

  • Dissolve 4-PCIH in DMSO to create a 100 mM stock solution.

  • Store at -20°C. Protect from light.

  • Note: Aqueous solubility is low; final working concentrations in cell culture should typically not exceed 0.5% DMSO.

Experimental Application: Iron Binding & Mobilization[12][13]

A. Iron Binding Capacity (Spectrophotometric Titration)

This assay determines if 4-PCIH binds iron in a cell-free system.

  • Buffer: Prepare 10 mM HEPES buffer, pH 7.4.

  • Blank: Add 50 µM 4-PCIH to the cuvette. Record UV-Vis spectrum (200–600 nm).

  • Titration: Sequentially add Fe(III) citrate or Fe(II) ammonium sulfate in 0.2 equivalent increments (0 to 3.0 equivalents).

  • Observation:

    • 2-Isomer (Control): Distinct spectral shift and isosbestic points indicating stable complex formation.

    • 4-Isomer (Test): Watch for precipitation or turbidity. Due to the bridging nature, 4-PCIH often forms insoluble coordination polymers (MOF-like precursors) rather than soluble chromophores.

    • Result Interpretation: If turbidity occurs, quantify iron removal from supernatant by centrifuging and measuring residual iron in the liquid phase using a standard ferrozine assay.

B. Intracellular Iron Mobilization (Calcein-AM Assay)

This protocol assesses if 4-PCIH can enter cells and strip iron from the labile iron pool (LIP).

Rationale: The fluorescence of Calcein is quenched by Fe²⁺. A functional intracellular chelator (like SIH or 2-PCIH) removes iron from Calcein, restoring fluorescence. 4-PCIH is expected to show low activity in this assay compared to the 2-isomer, serving as a specificity control.

ParameterCondition
Cell Line SK-N-MC (Neuroepithelioma) or HepG2
Probe Calcein-AM (0.25 µM)
Chelator Conc. 10 – 100 µM
Incubation 30 – 120 minutes

Protocol:

  • Seed cells in 96-well black-walled plates (20,000 cells/well). Allow attachment (24h).

  • Wash cells with PBS.

  • Load cells with 0.25 µM Calcein-AM in serum-free medium for 15 min at 37°C.

  • Wash twice with PBS to remove extracellular dye.

  • Add treatments:

    • Negative Control: Media + DMSO.

    • Positive Control: SIH or 2-PCIH (50 µM).

    • Experimental: 4-PCIH (50 µM).

  • Measure Fluorescence Kinetics: Ex/Em 488/517 nm every 2 minutes for 1 hour.

Data Interpretation:

  • High Fluorescence Recovery: Indicates effective intracellular chelation (Typical of 2-PCIH).

  • Low/No Recovery: Indicates poor membrane permeability or inability to form discrete soluble iron complexes (Expected for 4-PCIH).

Biological Application: Anti-Mycobacterial Assessment

While 4-PCIH is a poor intracellular mobilizer in mammalian cells, it is effective against Mycobacterium tuberculosis due to extracellular iron deprivation or inhibition of mycolic acid synthesis (via isoniazid release).

Workflow:

  • Strain: M. tuberculosis H37Rv.

  • Medium: Middlebrook 7H9 broth supplemented with OADC.

  • Iron Status: Perform assay in both Iron-Rich and Iron-Depleted media.

  • Treatment: Serial dilutions of 4-PCIH (0.1 to 100 µM).

  • Readout: Measure OD₆₀₀ after 7 days.

  • Validation: If toxicity is iron-dependent, adding excess Fe(III) (100 µM) should rescue bacterial growth.

References

  • Synthesis & MOF Application

    • BenchChem. This compound Structure and Properties.Link

  • Comparative Iron Chelation (PCIH vs Isomers)

    • Richardson, D. R., & Bernhardt, P. V. (1999).[1][2] Crystal structure and solution chemistry of the iron chelator 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH). Journal of Biological Inorganic Chemistry.[3]

  • Iron Chelation in Tuberculosis

    • SciSpace. Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity.[4]Link

  • Mechanistic Distinction (Isomerism)

    • Bernhardt, P. V., et al. (2004).[1][4] Iron catalysed assembly of an asymmetric mixed-ligand triple helicate.[4] Dalton Transactions.[4] (Demonstrates the sensitivity of coordination to pyridine position). Link

Application Note: Protocol for Iron Chelation Assay using 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (PCIH)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Iron overload diseases, such as


-thalassemia and hereditary hemochromatosis, require effective chelation therapy to remove excess toxic iron from the body. While Deferoxamine (DFO) is the clinical standard, its poor oral bioavailability has driven the search for oral alternatives.

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) is a lipophilic, tridentate iron chelator derived from the condensation of isoniazid and 4-pyridinecarboxaldehyde. Structurally related to Pyridoxal Isonicotinoyl Hydrazone (PIH), PCIH forms a neutral, lipophilic complex with iron, allowing it to permeate cell membranes and mobilize intracellular iron pools effectively.

Mechanism of Action

PCIH acts as a tridentate ligand, coordinating iron through the carbonyl oxygen, the imine nitrogen, and the pyridine nitrogen (O-N-N donor set).

  • Stoichiometry: Two PCIH molecules coordinate one Iron(III) ion.

  • Complex:

    
     (or neutral species depending on deprotonation).
    
  • Readout: The formation of the Iron-PCIH complex results in a distinct bathochromic shift and the appearance of specific charge-transfer bands in the visible spectrum, allowing for spectrophotometric quantification.

Experimental Design & Logic

The "Self-Validating" Philosophy

To ensure scientific integrity, this protocol is designed with built-in validation steps. You will not simply "mix and measure"; you will perform a Spectral Scan to confirm complex formation and a Job’s Plot to verify stoichiometry. This ensures that the signal measured is indeed the specific iron-chelate and not an artifact.

Critical Considerations
  • Solubility: PCIH is lipophilic.[1][2] Stock solutions must be prepared in DMSO or Methanol. Aqueous buffers are used only for the final reaction mixture.

  • pH Stability: Hydrazones are susceptible to hydrolysis in strong acids (

    
    ). The assay should be conducted at physiological pH (7.4) using HEPES or MOPS buffers to ensure ligand stability.
    
  • Iron Source: Freshly prepared Ferric Ammonium Sulfate (FAS) or Ferric Chloride (

    
    ) is preferred. Ferrous iron (
    
    
    
    ) rapidly oxidizes to
    
    
    in aerobic buffers, and PCIH preferentially binds
    
    
    (though it can bind
    
    
    with subsequent oxidation).

Materials & Reagents

ReagentSpecificationStorage
PCIH Ligand Synthesized (see below) or Commercial (>98% purity)

, Desiccated
DMSO Dimethyl sulfoxide, anhydrous,

RT
Iron(III) Stock

or Ferric Ammonium Sulfate
Prepare Fresh
Assay Buffer 50 mM HEPES, pH 7.4

Positive Control Deferoxamine (DFO) or EDTART
Reagent Preparation
  • PCIH Stock (10 mM): Dissolve 2.4 mg of PCIH (MW

    
    ) in 1.0 mL of DMSO. Sonicate if necessary.
    
  • Iron Stock (10 mM): Dissolve

    
     of 
    
    
    
    in 1.0 mL of 10 mM HCl (acid prevents iron precipitation).
  • Working Solutions: Dilute stocks to

    
     in Assay Buffer immediately before use.
    

Experimental Protocol

Phase 1: Spectral Validation (The "Fingerprint")

Objective: Determine the specific


 for the PCIH-Fe complex in your specific buffer system.
  • Blank: 1 mL Assay Buffer +

    
     DMSO.
    
  • Ligand Only: 1 mL Assay Buffer +

    
     PCIH Stock (
    
    
    
    final).
  • Complex: 1 mL Assay Buffer +

    
     PCIH Stock + 
    
    
    
    Iron Stock (2:1 Ligand:Iron ratio).
  • Scan: Measure absorbance from 250 nm to 700 nm .

  • Result:

    • Ligand: Strong absorption in UV (

      
      ).
      
    • Complex: Appearance of new bands. Literature suggests a strong band at ~349 nm (

      
      ) and a weaker, distinct band at ~649 nm  (
      
      
      
      ) in methanol.[3] In aqueous HEPES, expect a broad visible peak (yellow/orange) around 450–470 nm or the distinct 649 nm band depending on solvent polarity.
    • Decision: Choose the wavelength with the highest contrast between Complex and Ligand (typically 460 nm or 649 nm ).

Phase 2: Dose-Response Chelation Assay

Objective: Quantify the chelating capacity.

  • Plate Setup: Use a 96-well clear plate.

  • Iron Addition: Add

    
     of 
    
    
    
    
    
    in Assay Buffer to all test wells.
  • Treatment: Add

    
     of PCIH dilutions (range: 
    
    
    
    to
    
    
    ).
  • Controls:

    • Negative Control: Iron + Buffer (No Ligand).

    • Positive Control: Iron + DFO (Excess).

    • Ligand Blank: PCIH + Buffer (No Iron) – subtract this background.

  • Incubation: Incubate at 25°C for 30 minutes in the dark.

  • Measurement: Read Absorbance at the determined

    
     (e.g., 460 nm or 649 nm).
    
Phase 3: Job's Plot (Stoichiometry Validation)

Objective: Confirm the 2:1 binding mode.

  • Prepare equimolar solutions (

    
    ) of PCIH and Iron.
    
  • Mix in varying mole fractions (

    
    ) while keeping total volume constant:
    
    • 0:10, 1:9, ... 5:5 ... 9:1, 10:0.

  • Measure Absorbance.[4]

  • Plot Absorbance vs. Mole Fraction.

  • Pass Criteria: The peak should occur at

    
    , indicating a 2:1 Ligand:Metal ratio.
    

Visualizations

Workflow Diagram

PCIH_Assay_Workflow Stock Stock Prep (DMSO) Mix Reaction Mix (2:1 Ligand:Fe) Stock->Mix Buffer Buffer System (HEPES pH 7.4) Buffer->Mix Incubate Incubation 30 min @ 25°C Mix->Incubate Scan Spectral Scan (300-700 nm) Incubate->Scan Validation Quant Quantification (Abs @ 460/649 nm) Incubate->Quant Routine

Caption: Operational workflow for PCIH iron chelation assay, distinguishing between validation (scan) and routine (quantification) phases.

Chemical Mechanism

Reaction_Mechanism cluster_conditions Conditions Ligand 2x PCIH Ligand (Tridentate O-N-N) Complex [Fe(PCIH)2] Complex (Octahedral, Colored) Ligand->Complex Coordination Iron Fe(III) Ion (Labile Pool) Iron->Complex Chelation Cond1 pH 7.4 Cond2 Solvent: DMSO/H2O

Caption: Stoichiometric assembly of the bis-ligand Iron-PCIH complex.

Data Analysis & Troubleshooting

Calculation of Chelation Efficiency

If using a competition format (e.g., preventing Ferrozine-Fe complex formation):



Where 

is the absorbance of the Iron + Indicator (no PCIH).
Troubleshooting Table
IssueProbable CauseSolution
Precipitation High concentration or low solubilityEnsure DMSO concentration is

or reduce [Ligand] to

.
No Color Change Iron oxidation state or pHEnsure Iron is

. Check pH > 5.0 (hydrazone binding is pH sensitive).
High Background Ligand auto-oxidationPrepare PCIH stocks fresh; keep protected from light.

References

  • Richardson, D. R., & Ponka, P. (1998).[2] "Pyridoxal isonicotinoyl hydrazone and its analogs: Potential orally effective iron-chelating agents for the treatment of iron overload disease."[2][5][6] Journal of Laboratory and Clinical Medicine. Link

  • Becker, E., & Richardson, D. R. (1999).[5][7] "Development of novel aroylhydrazone ligands for iron chelation therapy: 2-Pyridylcarboxaldehyde isonicotinoyl hydrazone analogs." Journal of Laboratory and Clinical Medicine. Link

  • Bernhardt, P. V., et al. (2001). "Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity." Dalton Transactions. Link

  • Kalinowski, D. S., & Richardson, D. R. (2005). "The evolution of iron chelators for the treatment of iron overload disease and cancer."[5] Pharmacological Reviews. Link

Sources

Application Note: 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (PCIH) in Metal-Organic Frameworks

[1][2][3][4]

Executive Summary

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) is a versatile Schiff base ligand derived from the condensation of the anti-tubercular drug isoniazid and 4-pyridinecarboxaldehyde . In the context of Metal-Organic Frameworks (MOFs), PCIH serves as a critical "pillar" ligand.[1] Its dual functionality—possessing terminal pyridine nitrogens and a central acylhydrazone moiety—allows it to bridge metal nodes (e.g., Zn, Cd, Mn) into robust 2D and 3D porous networks.

This guide details the protocols for synthesizing PCIH, constructing PCIH-based MOFs, and applying them in fluorescent sensing (metal ions/biomarkers) and molecular adsorption (Iodine/CO₂).

Chemical Identity & Mechanism

Ligand Chemistry

PCIH acts as a heteroditopic ligand. The acylhydrazone group ($ -C(=O)NH-N=CH-


  • IUPAC Name: $ N' $- (pyridin-4-ylmethylene)isonicotinohydrazide

  • Role in MOFs:

    • Pillaring Agent: Expands layer distance in 2D carboxylate-MOFs.

    • Functional Site: The uncoordinated $ -NH $ sites facilitate $ CO_2 $ selectivity via hydrogen bonding.

    • Luminescence: The conjugated

      
      -system provides strong fluorescence, tunable upon analyte binding.
      
Mechanism of Action (Sensing)

The fluorescence mechanism typically relies on Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) .

  • Turn-off (Quenching): Paramagnetic ions (e.g., $ Fe^{3+} $) quench fluorescence via electron/energy transfer.

  • Turn-on: Diamagnetic ions (e.g., $ Zn^{2+}, Cd^{2+} $) lock the $ C=N $ isomerization, reducing non-radiative decay (CHEF effect).

Experimental Protocols

Protocol A: Ligand Synthesis (PCIH)

A high-yield, condensation synthesis suitable for scale-up.

Reagents:

  • Isoniazid (Isonicotinic acid hydrazide) [CAS: 54-85-3]

  • 4-Pyridinecarboxaldehyde [CAS: 872-85-5][2]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step:

  • Dissolution: Dissolve 20 mmol (2.74 g) of Isoniazid in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 20 mmol (1.88 mL) of 4-Pyridinecarboxaldehyde dropwise under stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux ($ \sim 78^\circ C $) for 6 hours. A white/off-white precipitate will form.

  • Isolation: Cool to room temperature. Filter the precipitate via vacuum filtration.

  • Purification: Wash with cold ethanol ($ 3 \times 10 mL $) and diethyl ether. Recrystallize from hot ethanol if necessary.

  • Drying: Dry in a vacuum oven at $ 60^\circ C $ for 4 hours.

    • Expected Yield: >85%

    • Appearance: White crystalline powder.

Protocol B: Solvothermal MOF Synthesis (Zn-PCIH Framework)

Targeting a fluorescent 2D pillared-layer structure (e.g., [Zn(Isophthalate)(PCIH)]).

Reagents:

  • $ Zn(NO_3)_2 \cdot 6H_2O $[3]

  • Isophthalic Acid (H₂IPA) [Co-ligand]

  • PCIH (Synthesized in Protocol A)

  • Solvent: DMF / Ethanol / $ H_2O $ mixture (2:1:1 v/v)

Step-by-Step:

  • Precursor Prep: In a 20 mL scintillation vial, dissolve:

    • 0.1 mmol $ Zn(NO_3)_2 \cdot 6H_2O $

    • 0.1 mmol Isophthalic Acid

    • 0.1 mmol PCIH

    • 10 mL Solvent Mixture.

  • Sonication: Sonicate for 10 mins until a clear solution is obtained.

  • Thermal Treatment: Seal the vial (or Teflon-lined autoclave) and heat at $ 100^\circ C $ for 72 hours.

  • Cooling: Allow to cool to room temperature at a rate of $ 5^\circ C/h $ (slow cooling promotes single-crystal growth).

  • Harvesting: Filter the yellow block crystals. Wash with DMF and ethanol.

  • Activation: Solvent exchange with ethanol for 3 days (refreshing daily), then dry under vacuum at $ 80^\circ C $.

Visualization of Workflows

Synthesis & Structural Assembly

The following diagram illustrates the chemical progression from raw precursors to the final functional MOF architecture.

Synthesis_Workflowcluster_0Ligand Precursorscluster_1MOF Assembly (Solvothermal)IsoniazidIsoniazid(Hydrazide)ReactionReflux (EtOH, 6h)Schiff Base CondensationIsoniazid->ReactionPyAld4-Pyridine-carboxaldehydePyAld->ReactionPCIHLigand: PCIH(Acylhydrazone Linker)Reaction->PCIHYield >85%MOFFinal MOF[M(L)(PCIH)](Porous/Fluorescent)PCIH->MOFPillaringMetalMetal Salt(Zn/Cd/Mn)Metal->MOFCoordinationCoLigandCo-Ligand(Isophthalate)CoLigand->MOFLayer Formation

Caption: Schematic workflow for the synthesis of the PCIH ligand and its subsequent assembly into a pillared-layer Metal-Organic Framework.

Fluorescent Sensing Mechanism

This diagram details the logic gate response of the MOF when exposed to specific analytes.

Sensing_MechanismMOF_StateNative MOF(Weak/Moderate Fluorescence)Analyte_AAnalyte: Fe³⁺(Paramagnetic)MOF_State->Analyte_AAnalyte_BAnalyte: Zn²⁺/Cd²⁺(Diamagnetic)MOF_State->Analyte_BInteraction_AEnergy Transfer /Paramagnetic QuenchingAnalyte_A->Interaction_AInteraction_BCHEF Effect(Rigidification of C=N)Analyte_B->Interaction_BResult_OffTurn-OFF(Fluorescence Quenched)Interaction_A->Result_OffDetection Limit < 1 ppmResult_OnTurn-ON(Fluorescence Enhanced)Interaction_B->Result_OnBlue Shift

Caption: Logic pathway for fluorescence-based sensing. Fe³⁺ typically induces quenching, while d¹⁰ metals (Zn, Cd) induce enhancement.

Application Data & Characterization

Key Characterization Techniques

To validate the MOF structure and purity, the following data points are critical:

TechniquePurposeExpected Feature for PCIH-MOF
PXRD Phase PuritySharp peaks at low $ 2\theta $ (5-10°) indicating long-range order and layer spacing.
FT-IR Bond ValidationShift in $ C=N

\sim 1600 cm^{-1} $) and $ C=O

\sim 1650 cm^{-1} $) vs. free ligand.
TGA Thermal StabilitySolvent loss < $ 150^\circ C $; Framework stable up to $ 300-350^\circ C $.
PL Spectroscopy Sensing BaselineEmission max typically around 400-450 nm (blue region) upon excitation at 330-360 nm.
Application Protocol: Iodine Capture

PCIH-based MOFs are excellent candidates for capturing volatile radioactive iodine due to the electron-rich pyridine and hydrazone groups.

  • Activation: Heat 50 mg of MOF at $ 100^\circ C $ under vacuum for 6 hours to remove guests.

  • Exposure: Place the activated MOF in a sealed vessel containing solid Iodine ($ I_2 $) at $ 75^\circ C $ (sublimation condition).

  • Measurement: Gravimetric analysis at time intervals (0.5h, 1h, 6h, 12h, 24h).

  • Desorption: Wash with ethanol to observe the release kinetics (visual color change from dark brown to yellow).

    • Target Capacity: > 1.5 g $ I_2 $/g MOF.

Bio-Relevance & Drug Development Note

While PCIH is used here as a structural ligand, its derivation from Isoniazid (a first-line TB drug) opens avenues for Theranostic MOFs .

  • pH-Responsive Release: The hydrazone linkage is acid-labile. In acidic environments (e.g., tumor microenvironment pH 5-6), the MOF can degrade, potentially releasing the bioactive isoniazid moiety.

  • Toxicity: Zn-based MOFs are generally preferred for biological applications due to the lower toxicity of Zinc compared to Cadmium.

References

  • National Institutes of Health (NIH). (2020). Interlinker Hydrogen Bonds Govern CO2 Adsorption in a Series of Flexible 2D Diacylhydrazone/Isophthalate-Based MOFs. PubMed Central.[4] Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Functionalized Metal–Organic Framework with Azo Double and Amide Groups for Highly Efficient Iodine Capture. Crystal Growth & Design. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

Application Note: Multifunctional MOFs based on 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

[1][2][3]

Ligand Profile & Chemistry

Ligand Name: this compound (4-PIH / PCIH) IUPAC Name: N'-(pyridin-4-ylmethylene)isonicotinohydrazide Role in MOFs: [1][2][3]

  • Neutral Pillar: Connects 2D metal-carboxylate layers into 3D frameworks via pyridyl nitrogen atoms.[1]

  • Chelator: Can coordinate via the acyl-hydrazone oxygen and imine nitrogen (NO donor set) upon deprotonation.[1]

  • Bioactivity: Retains the pharmacophore of isoniazid, imparting potential antibacterial and anticancer properties to the resulting MOF.

Chemical Structure & Coordination Logic

The ligand features two terminal pyridine rings separated by a flexible hydrazone bridge.[1] In "Pillared-Layer" MOF strategies, dicarboxylic acids (e.g., 1,4-Benzenedicarboxylic acid or 2,5-Thiophenedicarboxylic acid) form 2D "sheets" with metal nodes (e.g., Zn₂ paddlewheels). The 4-PIH ligand then acts as the vertical "pillar," expanding the structure into 3D and creating porous channels.

Protocol A: Synthesis of the Ligand (4-PIH)

Prerequisite step for all MOF syntheses.[1]

Objective: Synthesize high-purity 4-PIH via Schiff base condensation. Scale: 20 mmol batch.

Reagents
  • Isonicotinic acid hydrazide (Isoniazid) (>99%)[1]

  • 4-Pyridinecarboxaldehyde (>98%)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)[1][4][5]

Step-by-Step Methodology
  • Dissolution: Dissolve 2.74 g (20 mmol) of Isoniazid in 50 mL of warm ethanol (60°C) in a 250 mL round-bottom flask.

  • Addition: Add 2.14 g (20 mmol) of 4-Pyridinecarboxaldehyde dropwise to the stirring solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 6 hours. A white/off-white precipitate typically forms during this process.[1]

  • Isolation: Cool the mixture to room temperature (25°C). Filter the precipitate using a Büchner funnel.[1][4]

  • Purification: Wash the solid three times with cold ethanol (3 x 10 mL) and once with diethyl ether.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

    • Expected Yield: ~90%[1][6]

    • Appearance: White crystalline powder.[1]

Figure 1: Reaction pathway for the synthesis of the 4-PIH linker.[1]

Protocol B: Synthesis of Zn(II) Pillared-Layer MOF

Target Structure: {[Zn₂(tdc)₂(4-PIH)₂]·Solvent}n Reference Topology: 3D framework where tdc (2,5-thiophenedicarboxylate) forms layers and 4-PIH pillars them.[1]

Reagents
  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂[1]·6H₂O]

  • 2,5-Thiophenedicarboxylic acid (H₂tdc)[1][7][8]

  • 4-PIH Ligand (from Protocol A)[1]

  • Solvent: N,N-Dimethylformamide (DMF)[1][8]

Experimental Workflow
  • Precursor Prep:

    • Vial A: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg) in 5 mL DMF.

    • Vial B: Dissolve H₂tdc (0.1 mmol, 17.2 mg) and 4-PIH (0.1 mmol, 22.6 mg) in 5 mL DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • Mixing: Slowly add the contents of Vial B to Vial A in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Solvothermal Synthesis:

    • Seal the vessel tightly.[1]

    • Heat in a programmable oven at 100°C for 72 hours .

    • Cooling Ramp: Cool to room temperature at a rate of 5°C/hour (slow cooling is critical for single-crystal growth).[1]

  • Harvesting:

    • Decant the mother liquor.[1]

    • Wash the block-shaped crystals with fresh DMF (3x) and Ethanol (3x) to remove unreacted ligands.[1]

    • Activation: Solvent exchange with ethanol for 3 days (refreshing solvent daily), followed by drying at ambient temperature.

Data Summary: Synthesis Parameters
ParameterValueNotes
Metal Source Zn(NO₃)₂·6H₂ONitrate anions leave easily, aiding coordination.
Linker Ratio 1:1:1 (Zn:tdc:4-PIH)Stoichiometric balance for Zn2 nodes.
Solvent DMFHigh boiling point, excellent solubility for organic linkers.
Temp/Time 100°C / 3 DaysPromotes thermodynamic product formation.
Yield ~65% (based on Zn)Optimization possible by concentration adjustment.

Figure 2: Solvothermal workflow for Zn-4-PIH MOF production.

Characterization & Validation

To ensure scientific integrity, the synthesized MOF must be validated using the following techniques:

  • Powder X-Ray Diffraction (PXRD):

    • Compare the experimental pattern with the simulated pattern from single-crystal data (if available) to confirm phase purity.[1]

    • Key Check: Look for low-angle peaks (2θ < 10°) characteristic of large d-spacing in pillared frameworks.[1]

  • Infrared Spectroscopy (FTIR):

    • C=N (Imine) Stretch: ~1600–1620 cm⁻¹. Shift indicates coordination.

    • C=O (Amide) Stretch: ~1650–1670 cm⁻¹.[1] If this peak disappears, it suggests the ligand has tautomerized to the enol form and coordinated via oxygen (unlikely in neutral pillaring, likely in chelation).

  • Thermogravimetric Analysis (TGA):

    • Expect weight loss < 150°C due to solvent (DMF/Water) loss.[1]

    • Framework decomposition typically begins > 300°C, confirming high thermal stability.

Applications

A. Biological Activity (Anticancer)

The 4-PIH ligand retains the bioactive hydrazone pharmacophore.[4] When incorporated into a Zn-MOF, the framework can act as a drug delivery vehicle or a bioactive agent itself.

  • Mechanism: Slow hydrolysis of the hydrazone linkage in the acidic tumor microenvironment (pH 5.0–6.0) releases the active isoniazid-derivative and metal ions, inducing cytotoxicity in cancer cells (e.g., HeLa, MDA-MB-231).[1]

  • Protocol: Perform MTT assays on MOF suspensions (1–100 µg/mL) incubated with cells for 48h.

B. Electronic Conductivity

Zn(II) frameworks with conjugated ligands like 4-PIH can exhibit semiconducting behavior.[1][7]

  • Band Gap: ~3.8 eV (Wide band gap semiconductor).[1]

  • Measurement: Fabricate a pellet of the MOF and measure I-V characteristics. Conductivity often increases under illumination (photoconductivity).[1]

C. Gas Separation

The pillared-layer structure creates distinct channels.[1]

  • Selectivity: These frameworks often show selectivity for CO₂ over N₂ due to the interaction between the quadrupolar CO₂ and the polar hydrazone groups lining the pores.

References

  • BenchChem. this compound Synthesis Protocol.

  • Mondal, S., et al. (2023). Pyridyl-Isonicotinoyl Hydrazone-Bridged Zn(II) Coordination Framework with Thiophenedicarboxylato Link: Structure, Biological Activity, and Electrical Conductivity. Inorganic Chemistry.[1][3]

  • Lee, H., et al. Carboxylate-Hydrazone Mixed-Linker Metal-Organic Frameworks: Synthesis, Structure, and Selective Gas Adsorption.

  • PubChem. this compound Compound Summary. [1]

Technical Guide: Anticancer Properties of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (PCIH)

[1]

Executive Summary & Compound Profile

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) is a Schiff base derivative formed by the condensation of isoniazid (INH) and 4-pyridinecarboxaldehyde.[1] While historically developed as an antitubercular agent, its structural similarity to Pyridoxal Isonicotinoyl Hydrazone (PIH) —a well-characterized iron chelator—has repositioned it as a promising anticancer scaffold.

Mechanism of Action: The primary anticancer mechanism of PCIH is iron depletion . Cancer cells, due to their rapid proliferation, have a higher requirement for iron than normal cells. PCIH acts as a tridentate ligand (N-N-O donor set), chelating intracellular iron. This leads to:

  • Ribonucleotide Reductase (RNR) Inhibition: The RNR enzyme requires iron to convert ribonucleotides to deoxyribonucleotides (dNTPs) for DNA synthesis.

  • Cell Cycle Arrest: Depletion of dNTPs arrests cells in the S-phase or G1/S boundary .[1]

  • Apoptosis: Prolonged iron deprivation triggers mitochondrial stress and apoptotic signaling.

Compound Specifications
PropertyDetail
IUPAC Name N'-(pyridin-4-ylmethylene)isonicotinohydrazide
CAS Number 13025-99-5
Molecular Formula C₁₂H₁₀N₄O
Molecular Weight 226.24 g/mol
Solubility DMSO (up to 50 mM), DMF; Poorly soluble in water/ethanol at RT.[1][2]
Stability Stable in solid state; hydrolyzes slowly in acidic aqueous solutions.

Chemical Synthesis & Stock Preparation[1][2][3][4][5]

Objective: Synthesize high-purity PCIH for biological assays. Principle: Acid-catalyzed Schiff base condensation.[1]

Protocol A: Synthesis of PCIH
  • Reagents:

    • Isoniazid (INH): 10 mmol (1.37 g)[1]

    • 4-Pyridinecarboxaldehyde: 10 mmol (0.95 mL)[1]

    • Solvent: Absolute Ethanol (30 mL)

    • Catalyst: Conc. HCl (2-3 drops) or Glacial Acetic Acid.

  • Procedure:

    • Dissolve INH in warm ethanol (50°C).

    • Add 4-Pyridinecarboxaldehyde dropwise while stirring.[1]

    • Add catalyst.

    • Reflux at 80°C for 3–4 hours. A white/off-white precipitate should form.[1]

    • Cool to room temperature, then chill on ice for 30 mins.

    • Filter the precipitate under vacuum.

    • Wash with cold ethanol (2x) and diethyl ether (1x).

    • Recrystallize from hot ethanol to ensure purity >98%.

  • QC Check:

    • Melting Point: Expect 230–232°C.

    • Appearance: White to pale yellow crystalline powder.

Protocol B: Stock Solution for Bioassays
  • Solvent: Sterile DMSO.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture medium immediately before use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Application Note: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of PCIH and validate the iron-dependent mechanism.

Experimental Design
  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

  • Controls:

    • Negative:[1] 0.5% DMSO in media.

    • Positive: Doxorubicin or Cisplatin (standard care).

    • Mechanistic Control (Iron Rescue): PCIH + 100 µM FeCl₃ (This is critical to prove chelation).

Step-by-Step Protocol
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions of PCIH (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Iron Rescue Arms: For the 25 µM and 50 µM PCIH conditions, prepare parallel wells containing PCIH pre-incubated with equimolar FeCl₃ for 30 mins.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc.) for 3–4 hours.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

Data Analysis & Interpretation

Calculate % Viability =

1
OutcomeInterpretation
IC50 < 10 µM High Potency. Likely effective as a single agent.
IC50 10–50 µM Moderate Potency. Typical for iron chelators.
Iron Rescue If adding FeCl₃ restores viability (shifts IC50 higher), the mechanism is Iron Chelation .
No Rescue If FeCl₃ does not restore viability, the mechanism may involve off-target toxicity or stable metal complex formation (e.g., Cu-PCIH).

Application Note: Mechanism Validation (Cell Cycle Analysis)

Objective: Confirm S-phase arrest indicative of Ribonucleotide Reductase inhibition.

Protocol
  • Treatment: Treat cells with PCIH at IC50 and 2x IC50 for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

    • Incubate 30 mins at 37°C in dark.

  • Flow Cytometry: Acquire >10,000 events. Analyze histograms for G0/G1, S, and G2/M populations.

Expected Result: A significant increase in the S-phase population compared to control, indicating DNA synthesis blockage due to dNTP depletion.

Visualizations

Figure 1: Synthesis and Experimental Workflow

WorkflowINHIsoniazid(Precursor)RefluxReflux (EtOH, HCl)3-4 HoursINH->RefluxAldehyde4-Pyridine-carboxaldehydeAldehyde->RefluxPCIHPCIH Crystals(Schiff Base)Reflux->PCIHCrystallizationStockDMSO Stock(10 mM)PCIH->StockSolubilizationAssay1MTT Assay(+/- FeCl3 Rescue)Stock->Assay1Assay2Flow Cytometry(Cell Cycle)Stock->Assay2

Caption: Synthesis of PCIH via Schiff base condensation and downstream biological profiling workflow.

Figure 2: Mechanism of Action (Iron Chelation Pathway)

MOAPCIH_ExtPCIH (Extracellular)PCIH_IntPCIH (Intracellular)PCIH_Ext->PCIH_IntPassive DiffusionFe_PoolLabile Iron Pool(Fe2+/Fe3+)PCIH_Int->Fe_PoolChelationComplex[Fe-(PCIH)2] Complex(Inert)Fe_Pool->ComplexDepletionRNRRibonucleotide Reductase(Needs Fe)Fe_Pool->RNRRequired CofactorComplex->RNRInhibition (Indirect)dNTPsdNTP ProductionRNR->dNTPsCatalysisArrestS-Phase ArrestRNR->ArrestFailureDNA_SynDNA SynthesisdNTPs->DNA_SynApoptosisApoptosisArrest->Apoptosis

Caption: PCIH acts as a tridentate ligand, depleting the labile iron pool required for Ribonucleotide Reductase activity, leading to S-phase arrest.

References

  • Bernhardt, P. V., & Richardson, D. R. (1999).[3] Iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective anti-proliferative agents IV: The effect of the amino group on the Schiff base carbon of the hydrazone. Journal of Biological Inorganic Chemistry.

  • Richardson, D. R. (2005). Molecular mechanisms of iron uptake by cells and the use of iron chelators for the treatment of cancer. Current Medicinal Chemistry.

  • PubChem. (2024). Compound Summary for CID 5469567: this compound.[1][3][4][5][6] National Library of Medicine. [1]

  • Gou, Y., et al. (2016). Design, synthesis and antitumor activity of novel Schiff bases of isonicotinic hydrazide.[2] European Journal of Medicinal Chemistry.[2] (Contextual reference for INH-hydrazone synthesis protocols).

  • Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer. Pharmacological Reviews.[7]

Application Note: In Vitro Cytotoxicity Assessment of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (4-PC-INH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (4-PC-INH) (CAS: 13025-99-5) is a Schiff base derivative formed by the condensation of isoniazid (INH) and 4-pyridinecarboxaldehyde.[1] While structurally related to the well-characterized iron chelator Pyridoxal Isonicotinoyl Hydrazone (PIH) , 4-PC-INH possesses distinct physicochemical properties that complicate standard cytotoxicity workflows.[1]

This compound acts primarily through metal chelation (specifically Fe and Cu) and the formation of redox-active complexes.[1] Consequently, standard colorimetric assays (like MTT) are prone to false positives due to the reducing potential of the hydrazone linkage. This guide provides a validated, artifact-free framework for assessing the cytotoxicity of 4-PC-INH.[1]

Chemical Profile
PropertyDetail
IUPAC Name N'-(pyridin-4-ylmethylene)isonicotinohydrazide
Molecular Weight 226.23 g/mol
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water/PBS
Stability Susceptible to hydrolysis in acidic media (pH < 5.0); Photosensitive
Mechanism of Action Iron depletion (Ribonucleotide Reductase inhibition), ROS generation via Fenton chemistry

Pre-Assay Critical Considerations

A. The "False Viability" Artifact

Hydrazone linkages can chemically reduce tetrazolium salts (MTT/MTS) to formazan in the absence of live cells, leading to an underestimation of cytotoxicity.

  • Rule: You must include a cell-free compound control (media + compound + MTT) to quantify abiotic reduction.[1]

  • Recommendation: Use ATP-based luminescence assays (e.g., CellTiter-Glo®) as an orthogonal validation method, as they are less susceptible to redox interference.[1]

B. Metal Chelation Effects

Since 4-PC-INH is a chelator, its cytotoxicity is strictly dependent on the metal content of your culture medium.[1]

  • Serum: Fetal Bovine Serum (FBS) contains transferrin-bound iron.[1] Low-serum conditions may artificially enhance potency.[1]

  • Rescue Control: To confirm the chelation mechanism, run a parallel plate supplemented with 100 µM Ferric Citrate . If toxicity is reversed, the mechanism is iron depletion.

Experimental Workflows (Graphviz)

The following diagram outlines the dual-pathway validation strategy required for this compound.

G Start Compound Preparation (4-PC-INH in DMSO) Dilution Serial Dilution (Max 0.5% DMSO) Start->Dilution PathA Primary Screen: MTT/MTS Assay Dilution->PathA High Throughput PathB Orthogonal Screen: ATP Luminescence Dilution->PathB Validation Interference Cell-Free Control (Media + Cmpd + Dye) PathA->Interference Mandatory Check Correction Subtract Background Absorbance PathA->Correction Analysis Calculate IC50 & SI PathB->Analysis Interference->Correction Correction->Analysis

Caption: Dual-pathway screening strategy. The yellow node highlights the critical interference check required for hydrazone derivatives.

Detailed Protocols

Protocol A: Preparation of Stock and Working Solutions

Objective: Create stable solutions without precipitation or hydrolysis.

  • Stock Solution (20 mM):

    • Weigh 4.52 mg of 4-PC-INH.[1]

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO .

    • Note: Sonicate for 5 minutes if necessary. Solution should be clear and yellow/orange.[1]

    • Store at -20°C in amber aliquots (avoid freeze-thaw cycles).

  • Working Solutions:

    • Dilute stock into pre-warmed culture media (e.g., RPMI-1640 + 10% FBS).[1]

    • Highest Test Concentration: 100 µM (0.5% DMSO final).

    • Serial Dilution: 1:2 or 1:3 dilution series (e.g., 100, 33, 11, 3.7, 1.2 µM).

    • Critical: Prepare immediately before use to prevent hydrolytic degradation.[1]

Protocol B: The Validated MTT Assay (with Interference Correction)

Objective: Determine IC50 while correcting for chemical reduction.

  • Seeding: Seed cells (e.g., HepG2, MCF-7, or H37Rv for TB) at 5,000–10,000 cells/well in 96-well plates.[1] Incubate 24h.

  • Treatment:

    • Aspirate old media.[1]

    • Add 100 µL of Working Solutions to Test Wells .

    • Add 100 µL of Working Solutions to Cell-Free Wells (empty wells, no cells) for the interference control.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin 1 µM).[1]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to all wells.[1]

    • Incubate for 3–4 hours. Observe the Cell-Free wells: if they turn purple, the compound is reducing the dye.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan.[1]

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    
    
    
    
Protocol C: Mechanism of Action Verification (Iron Rescue)

Objective: Confirm if cytotoxicity is driven by iron depletion (a common feature of isonicotinoyl hydrazones).[1]

  • Setup: Prepare two identical 96-well plates with cells.

  • Plate 1 (Treatment): Treat with 4-PC-INH dose curve.

  • Plate 2 (Rescue): Treat with 4-PC-INH dose curve + 100 µM Ferric Citrate (or Ferric Ammonium Citrate) in the media.

  • Readout: Perform viability assay after 48h.

  • Interpretation: A significant right-shift in IC50 (decreased potency) in Plate 2 confirms iron chelation as the primary mechanism.[1]

Mechanistic Pathway Visualization

Understanding why the cells die is crucial for drug development.[1] 4-PC-INH acts as a tridentate or bidentate ligand, stripping intracellular iron required for DNA synthesis.[1]

MOA Drug 4-PC-INH (Extracellular) Uptake Passive Diffusion Drug->Uptake IntraDrug Intracellular 4-PC-INH Uptake->IntraDrug Complex [Fe-(PC-INH)2] Complex IntraDrug->Complex Chelation IronPool Labile Iron Pool (Fe2+/Fe3+) IronPool->Complex RNR Ribonucleotide Reductase (R2) IronPool->RNR Required Cofactor Complex->RNR Depletion DNA DNA Synthesis Arrest RNR->DNA Inhibition Apoptosis Apoptosis DNA->Apoptosis

Caption: Mechanism of Action.[1] The compound depletes the Labile Iron Pool, inhibiting Ribonucleotide Reductase (RNR), halting DNA synthesis.

Data Analysis & Reporting

When reporting results for 4-PC-INH, ensure the following metrics are tabulated:

MetricDefinitionTarget Value (Anticancer)
IC50 Concentration inhibiting 50% growth< 10 µM (Potent)
CC50 Cytotoxic concentration (Normal cells)> 50 µM (Safe)
SI Selectivity Index (CC50 / IC50)> 2.0 (Desirable)
Rescue Factor IC50(+Fe) / IC50(-Fe)> 5.0 (Indicates Fe-dependency)

References

  • Richardson, D. R., et al. (1995).[1] "The effect of the iron chelator, pyridoxal isonicotinoyl hydrazone (PIH), on the proliferation of neoplastic cells." Blood. Link

  • Bernhardt, P. V., et al. (2008).[1] "Iron chelators of the pyridoxal isonicotinoyl hydrazone class: Coordination chemistry and biological activity." Dalton Transactions.[1] Link

  • Stockert, J. C., et al. (2012).[1] "Assays for viability: a review." Acta Histochemica. Link (Authoritative source on MTT interference).[1]

  • Buss, J. L., et al. (2003).[1] "The role of iron chelation in cancer therapy." Current Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "this compound."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Application Note: Mechanistic Profiling of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (4-PCIH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (4-PCIH) represents a class of "Dual-Motive" antimicrobials designed to overcome resistance mechanisms associated with traditional isoniazid (INH) therapy.[1][2] Unlike standard antibiotics that rely on a single target, 4-PCIH operates via two distinct, synergistic pathways: (1) Lipophilic Transport & Prodrug Activation and (2) Transition Metal Chelation .

This guide provides the theoretical grounding and validated protocols to characterize 4-PCIH activity, specifically focusing on distinguishing its iron-depletion effects from its mycolic acid inhibition pathway.[1]

Chemical Basis & Stability

Compound Identity: 4-PCIH is a Schiff base formed by the condensation of Isoniazid (INH) and 4-pyridinecarboxaldehyde.[1] Structural Advantage: The hydrazone linkage (-CH=N-NH-) increases lipophilicity compared to the parent INH molecule, facilitating passive diffusion across the waxy mycolic acid layer of Mycobacterium tuberculosis and the outer membrane of Gram-negative bacteria.[1]

Stability Consideration (Critical)

Hydrazones are susceptible to hydrolysis in highly acidic aqueous environments.[1]

  • Storage: Solid state is stable at room temperature.[1]

  • Solubilization: Dissolve in 100% DMSO (10 mM stock). Avoid aqueous dilution until the moment of assay.

  • pH Sensitivity: In biological media (pH 7.4), the compound remains largely intact but slowly hydrolyzes to release INH and the aldehyde, which serves as a slow-release mechanism.

Mechanism of Action (MoA)

Pathway A: The "Trojan Horse" Delivery (Mycolic Acid Inhibition)

4-PCIH acts as a lipophilic vehicle.[1] Once inside the bacterial cell, the hydrazone bond is cleaved (enzymatically or hydrolytically).

  • Entry: High lipophilicity allows rapid permeation.[1]

  • Release: Free Isoniazid (INH) is liberated intracellularly.[1]

  • Activation: INH is activated by the catalase-peroxidase enzyme KatG .[1]

  • Target: The activated isonicotinic acyl radical binds to NADH, inhibiting InhA (enoyl-ACP reductase).[1]

  • Result: Inhibition of mycolic acid synthesis, leading to cell wall collapse.[1]

Pathway B: Tridentate Metal Chelation (Iron Starvation)

The O-N-N donor system (Oxygen from carbonyl, Nitrogen from hydrazone, Nitrogen from pyridine) forms a tridentate ligand capable of coordinating transition metals, particularly Iron (Fe²⁺/Fe³⁺).

  • Sequestration: 4-PCIH binds intracellular free iron.[1]

  • Metabolic Arrest: Depletion of iron inhibits critical Fe-dependent enzymes (e.g., ribonucleotide reductase, essential for DNA synthesis).[1]

  • Redox Stress: Disruption of iron homeostasis prevents correct assembly of Fe-S clusters.[1]

Visualization: Dual-Motive Pathway

MoA_Pathway Compound 4-PCIH (Extracellular) Membrane Cell Membrane/Wall Compound->Membrane Passive Diffusion Intracellular Intracellular 4-PCIH Membrane->Intracellular Hydrolysis Hydrolysis/Metabolism Intracellular->Hydrolysis Pathway A Iron Free Iron Pool (Fe2+/Fe3+) Intracellular->Iron Pathway B (Chelation) INH Free Isoniazid (INH) Hydrolysis->INH KatG KatG Activation INH->KatG InhA InhA Inhibition KatG->InhA Wall_Death Cell Wall Lysis InhA->Wall_Death Chelation [Fe-(4-PCIH)2] Complex Iron->Chelation Enzymes Fe-Dependent Enzymes (DNA Synthesis) Iron->Enzymes Required for Starvation Metabolic Arrest Enzymes->Starvation Inhibited by Lack of Fe

Figure 1: The dual mechanism of 4-PCIH involving intracellular INH release and direct iron sequestration.

Experimental Protocols

Protocol A: Iron Rescue Assay (Mechanistic Validation)

Purpose: To confirm that antimicrobial activity is partially driven by iron depletion.[1] If chelation is a mechanism, adding excess iron should "rescue" the bacteria and increase the MIC.

Materials:

  • Muller-Hinton Broth (MHB).[1]

  • 4-PCIH stock (10 mM in DMSO).[1]

  • Ferrous Sulfate (FeSO₄) or Ferric Chloride (FeCl₃) stock (10 mM in water, fresh).

  • Test Organism (e.g., M. tuberculosis H37Rv or S. aureus).[1]

Workflow:

  • Preparation: Prepare two parallel 96-well plates.

    • Plate 1 (Control): Standard MHB.[1]

    • Plate 2 (Iron-Supplemented): MHB supplemented with 50 µM FeSO₄.[1]

  • Dilution: Perform serial 2-fold dilutions of 4-PCIH in both plates (Range: 0.01 – 64 µg/mL).

  • Inoculation: Add bacterial suspension (final density 5 x 10⁵ CFU/mL) to all wells.

  • Incubation: 37°C for 24h (bacteria) or 7 days (Mycobacteria).

  • Readout: Determine MIC visually or via Resazurin (Alamar Blue).[1]

Interpretation:

  • Shift in MIC: If MIC increases significantly in Plate 2 (e.g., from 0.05 to 0.8 µg/mL), the mechanism is Iron-Dependent .

  • No Shift: The mechanism is purely driven by the INH-release pathway (Pathway A).[1]

Protocol B: Ferrozine Iron Chelation Assay (Cell-Free)

Purpose: To quantify the iron-binding capacity of 4-PCIH directly.[1][2]

Reagents:

  • Ferrozine Reagent: 5 mM Ferrozine in methanol.[1]

  • Iron Stock: 2 mM FeCl₂.[1]

  • Buffer: Acetate buffer pH 5.5 (or HEPES pH 7.4).

Steps:

  • Mix 100 µL of 4-PCIH (various concentrations) with 50 µL of FeCl₂ (2 mM).

  • Incubate for 10 minutes at room temperature (allow chelation).

  • Add 200 µL of Ferrozine reagent.[1]

  • Incubate for 10 minutes.

  • Measure Absorbance at 562 nm .[1][3]

Logic: Ferrozine forms a magenta complex with free Fe²⁺.[1] If 4-PCIH chelates the iron, it competes with Ferrozine, reducing the absorbance.


[1]
Visualization: Iron Rescue Workflow

Iron_Rescue Start Start: Bacterial Culture Split Split into Two Arms Start->Split Arm1 Arm 1: Standard Media (Low Iron) Split->Arm1 Arm2 Arm 2: Iron-Rich Media (+50µM FeSO4) Split->Arm2 Treat Add 4-PCIH (Serial Dilution) Arm1->Treat Arm2->Treat Incubate Incubate (24h - 7 Days) Treat->Incubate Result1 Result A: Low MIC (High Potency) Incubate->Result1 Arm 1 Result2 Result B: High MIC (Reduced Potency) Incubate->Result2 Arm 2 Compare Compare MICs Result1->Compare Result2->Compare Conclusion Conclusion: Iron Chelation is a Key Mechanism Compare->Conclusion If Result B > Result A

Figure 2: Workflow for the Iron Rescue Assay to validate chelation-dependent antimicrobial activity.

Data Reference & Expectations

The following data ranges are typical for 4-PCIH based on literature for M. tuberculosis (H37Rv strain) and standard pathogens.

ParameterTypical Value / RangeNotes
MIC (M. tuberculosis) 0.02 – 0.06 µg/mLComparable or superior to INH in some resistant strains.[1][2]
MIC (S. aureus) 4 – 16 µg/mLGram-positive efficacy is generally lower than anti-TB efficacy.[1]
MIC (E. coli) > 64 µg/mLGram-negatives are often intrinsically resistant due to efflux.[1]
Iron Binding Ratio 2:1 (Ligand:Metal)Forms octahedral complexes with Fe²⁺, Zn²⁺, Cu²⁺.
LogP (Lipophilicity) ~0.7 - 1.2Higher than Isoniazid (-0.7), aiding penetration.[1]

Troubleshooting Tip: If MIC values are inconsistent, check the age of the DMSO stock. Hydrazones can undergo syn-anti isomerization or hydrolysis in solution over time.[1] Always prepare fresh stocks for critical MIC determinations.[1]

References

  • Bernhardt, P. V., et al. (2001).[1] "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents."[4][5] Blood.

  • Rollas, S., & Küçükgüzel, Ş.[6] G. (2007).[1][6] "Biological activities of hydrazone derivatives." Molecules, 12(8), 1910-1939.[1]

  • Buss, J. L., et al. (2003).[1] "Pyridoxal isonicotinoyl hydrazone analogs: Iron chelation, anti-proliferative activity, and targeting of mitochondria." Archives of Biochemistry and Biophysics.

  • PubChem Compound Summary. (2024). "this compound."[1] National Library of Medicine.[1] [1]

  • Dunn, M. A., et al. (2025).[1] "Ferrozine Assay for Simple and Cheap Iron Analysis." Semantic Scholar Protocols. [1]

Sources

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone as a colorimetric sensor for metal ions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (4-PIH) as a Colorimetric Sensor for Metal Ions

Abstract

This application note details the synthesis, characterization, and deployment of This compound (4-PIH) as a robust colorimetric chemosensor.[1] Unlike complex fluorescent probes requiring expensive instrumentation, 4-PIH offers a "naked-eye" detection capability for transition metals, specifically Copper (Cu²⁺) and Iron (Fe³⁺/Fe²⁺) , in aqueous and semi-aqueous media.[1] This guide provides a validated protocol for synthesis, stock preparation, and spectrophotometric titration, emphasizing the mechanistic basis of the colorimetric shift (Ligand-to-Metal Charge Transfer) to ensure reproducibility in environmental and biological screening.

Introduction & Scientific Rationale

Hydrazone-based Schiff bases are a cornerstone of coordination chemistry due to their ability to form stable complexes with transition metals via the azomethine (-C=N-) nitrogen and the amide carbonyl oxygen.[1]

This compound is formed by the condensation of isoniazid (an anti-tubercular drug) and 4-pyridinecarboxaldehyde .[1]

  • Significance: This ligand acts as a versatile chelator.[1] In the presence of paramagnetic ions like Cu²⁺ or Fe³⁺, it undergoes a conformational change and deprotonation, leading to a bathochromic shift (red shift) in absorption.

  • Mechanism: The "sensing" event is driven by the chelation-induced planarization of the molecule and the facilitation of Intramolecular Charge Transfer (ICT) or Ligand-to-Metal Charge Transfer (LMCT).[1] This results in a distinct color transition—typically from colorless/pale yellow to deep yellow, orange, or red—allowing for rapid qualitative screening.

Mechanism of Action

The sensing mechanism relies on the coordination of the metal ion to the enol-imidol tautomer of the hydrazone. Upon metal binding, the proton on the amide nitrogen is often displaced, stabilizing the complex and altering the HOMO-LUMO gap, which manifests as a visible color change.

Diagram 1: Sensing Mechanism & Coordination Pathway[1][2]

SensingMechanism cluster_0 Coordination Sphere Ligand Free Ligand (4-PIH) (Pale Yellow/Colorless) Amide Form Tautomer Tautomerization (Enol-Imidol Form) Ligand->Tautomer Solvent/pH influence Complex Metal-Ligand Complex (Deep Orange/Red) Planarized Structure Tautomer->Complex Coordination (N, O donors) Metal Metal Ion Input (Cu²⁺ / Fe³⁺) Metal->Complex Binding Signal Signal Output LMCT / ICT Band (Visible Color Change) Complex->Signal Bathochromic Shift

Caption: Mechanistic pathway of 4-PIH metal sensing. The ligand undergoes tautomerization facilitating coordination with the metal ion, resulting in a stable, colored complex.

Material Preparation: Synthesis of 4-PIH

Purity Standard: The sensor must be >98% pure for accurate binding constant determination. Recrystallization is mandatory.[1]

Reagents:
  • Isonicotinic acid hydrazide (Isoniazid)[1]

  • 4-Pyridinecarboxaldehyde[1][2][3]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)[1]

Synthesis Protocol:
  • Dissolution: Dissolve 10 mmol of Isoniazid in 20 mL of hot absolute ethanol.

  • Addition: Separately dissolve 10 mmol of 4-Pyridinecarboxaldehyde in 10 mL ethanol and add dropwise to the isoniazid solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9).

  • Precipitation: Cool the solution to room temperature. A precipitate (often white or pale yellow) will form.[1]

  • Purification: Filter the solid and wash 3x with cold ethanol. Recrystallize from hot ethanol to yield needle-like crystals.[1]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Melting Point.

Experimental Protocol: Colorimetric Sensing

Objective: Determine the Limit of Detection (LOD) and Binding Constant (


) for Cu²⁺.
Stock Solution Preparation
  • Ligand Stock (1 mM): Dissolve exactly 2.26 mg of 4-PIH (MW ≈ 226.23 g/mol ) in 10 mL of DMSO. Note: DMSO is used for solubility; working solutions will be diluted in aqueous buffer.

  • Metal Stock (10 mM): Prepare salts (e.g., CuCl₂, FeCl₃) in deionized water.

  • Buffer: HEPES or PBS (10 mM, pH 7.4) to mimic physiological conditions.

UV-Vis Titration Workflow
  • Blank: Place 3.0 mL of Buffer/DMSO (9:1 v/v) in a quartz cuvette. Zero the spectrophotometer.[1]

  • Ligand Baseline: Add 30 µL of Ligand Stock to the cuvette (Final [L] = 10 µM). Record spectrum (200–800 nm).[1]

  • Titration: Sequentially add aliquots (0.5 – 1.0 equivalents) of the Metal Stock.

  • Equilibration: Mix by inversion and wait 2 minutes for color development.

  • Measurement: Record absorbance after each addition. Look for the emergence of a new band (typically 400–500 nm range) and an isosbestic point (indicating clean conversion).

Data Analysis (Calculations)

Limit of Detection (LOD):


[1]
  • 
    : Standard deviation of the blank response (measure ligand alone 10 times).[1]
    
  • 
    : Slope of the linear calibration curve (Absorbance vs. [Metal]).
    

Binding Constant (Benesi-Hildebrand): For a 1:1 complex:


[1]
  • Plot

    
     vs 
    
    
    
    .[1] The ratio of intercept/slope gives
    
    
    .[1]

Interference & Selectivity Strategy

A robust sensor must distinguish the target from competitors.[1]

Protocol:

  • Prepare a solution containing the Ligand (10 µM) and the Target Metal (10 µM).[1] Measure Absorbance (

    
    ).[1][4]
    
  • Add 5–10 equivalents of interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺) to the solution.

  • Measure Absorbance again (

    
    ).[1]
    
  • Acceptance Criteria: The signal change should be <5%. If

    
     drops significantly, the interferent is masking the sensor.
    

Summary of Expected Observations:

IonColor ChangeSpectral Shift (Approx)Notes
Cu²⁺ Colorless

Pink/Red
New band ~480 nmStrong binding; paramagnetic quenching often observed in fluorescence.[1]
Fe³⁺ Colorless

Orange
New band ~450 nmFast kinetics; pH dependent.[1]
Zn²⁺ Colorless

Pale Yellow
Minor shiftOften induces fluorescence turn-on rather than strong color change.[1]
Na⁺/K⁺ No ChangeNoneNo coordination.

Workflow Visualization

Diagram 2: Experimental Workflow for Sensor Validation

Workflow cluster_prep Sample Preparation cluster_exp Titration & Analysis Start Start: 4-PIH Ligand Stock (DMSO) Dilution Dilute in Buffer (pH 7.4, 10 µM) Start->Dilution Baseline Measure Baseline UV-Vis (300-800 nm) Dilution->Baseline AddMetal Add Metal Aliquot (0.1 - 2.0 eq) Baseline->AddMetal Observe Observe Color Change & Record Spectra AddMetal->Observe Isosbestic Check Isosbestic Point (Validates 1:1/1:2 equilibrium) Observe->Isosbestic Isosbestic->AddMetal Repeat until Saturation Result Calculate LOD & Ka (Benesi-Hildebrand Plot) Isosbestic->Result Data Complete

Caption: Step-by-step workflow for validating the colorimetric response of the 4-PIH sensor.

Troubleshooting & Optimization

  • Issue: Precipitation during titration.

    • Cause: The metal-ligand complex is insoluble in pure water.[1]

    • Solution: Increase the organic co-solvent fraction (e.g., use 30% DMSO or Ethanol) or add a surfactant like CTAB.

  • Issue: Slow color development.

    • Cause: Slow kinetics of coordination, possibly due to steric hindrance or tautomerization rate.[1]

    • Solution: Allow 2–5 minutes incubation time before reading. Ensure pH is > 6.0 to facilitate deprotonation.[1]

  • Issue: Lack of Selectivity (Cu vs Fe).

    • Solution: Use masking agents.[1] For example, adding fluoride (F⁻) can mask Fe³⁺, leaving the Cu²⁺ signal distinct.

References

  • Synthesis and Characterization of Hydrazone Derivatives

    • Title: Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
    • Source: Molecules (2022).[1][5][6]

    • URL:[Link]

  • Colorimetric Sensing of Copper

    • Title: A new hydrazone-based colorimetric chemosensor for naked-eye detection of copper ion in aqueous medium.[1][7]

    • Source: ResearchGate / Spectrochimica Acta (Contextual).[1]

    • URL:[Link]

  • Iron Chelation Mechanism (PIH Analogues)

    • Title: Pyridoxal isonicotinoyl hydrazone (PIH) and its analogues: Potential orally effective iron-chelating agents.[1][8][9][10]

    • Source: Journal of Laboratory and Clinical Medicine.[1][10]

    • URL:[Link] (Note: Contextual grounding for mechanism).[1]

  • General Protocol for Schiff Base Sensors

    • Title: Colorimetric Detection of Multiple Metal Ions Using Schiff Base.[1][7][11][12]

    • Source: MDPI (2022).[1]

    • URL:[Link][1]

Sources

Fluorescence sensing applications of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorescence Sensing Applications of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone Derivatives

Executive Summary

This guide details the application of This compound (PCIH) and its functionalized derivatives as versatile fluorescent chemosensors. While the parent PCIH molecule is widely utilized as a bridging ligand in luminescent Metal-Organic Frameworks (LMOFs) for solid-state sensing, its hydroxyl-functionalized derivatives (e.g., Salicylaldehyde Isonicotinoyl Hydrazone, SIH ) exhibit robust solution-phase sensing capabilities. These probes utilize mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT) to detect metal ions (Zn²⁺, Al³⁺, Fe³⁺) with high sensitivity. This note provides validated protocols for synthesis, spectral characterization, and quantitative fluorescence titration.

Scientific Foundation & Mechanisms[1]

Structural Significance

The core scaffold consists of an isonicotinoyl hydrazine moiety condensed with a pyridine aldehyde.[1] This structure offers multiple binding sites:

  • Pyridine Nitrogen: Acts as a proton acceptor or auxiliary coordination site.

  • Amide Oxygen & Azomethine Nitrogen: Form a stable 5-membered chelate ring with metal ions.

  • Derivatization: Replacing the 4-pyridine aldehyde with o-hydroxy aldehydes (e.g., salicylaldehyde) introduces an intramolecular hydrogen bond, enabling ESIPT-based sensing.

Sensing Mechanisms
  • Turn-On (Zn²⁺, Al³⁺): In the free ligand, fluorescence is often quenched by photoinduced electron transfer (PET) or rapid non-radiative decay via ESIPT. Metal coordination locks the C=N bond (restricting rotation) and inhibits ESIPT, triggering a massive increase in quantum yield (CHEF effect).

  • Turn-Off (Fe³⁺, Cu²⁺): Paramagnetic transition metal ions quench fluorescence via electron or energy transfer pathways.

SensingMechanism Ligand Free Ligand (Weak Fluorescence) (ESIPT / PET Active) Complex Metal-Ligand Complex (Strong Fluorescence) (CHEF Active / ESIPT Inhibited) Ligand->Complex + Zn²⁺ / Al³⁺ Quenched Quenched Complex (Paramagnetic Quenching) Ligand->Quenched + Fe³⁺ / Cu²⁺ Metal Metal Ion (Mⁿ⁺) Metal->Complex

Figure 1: Logic flow of fluorescence response upon metal coordination.

Experimental Protocols

Protocol A: Synthesis of this compound (PCIH)

Target: Core scaffold for MOF linkers or further derivatization.

Reagents:

  • Isonicotinic acid hydrazide (Isoniazid) (>99%)

  • 4-Pyridinecarboxaldehyde (>98%)

  • Absolute Ethanol

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Dissolution: Dissolve 20 mmol (2.74 g) of Isoniazid in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 20 mmol (2.14 g) of 4-Pyridinecarboxaldehyde dropwise with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (~78°C) for 6 hours. A white or pale yellow precipitate typically forms.

  • Isolation: Cool to room temperature. Filter the precipitate under vacuum.

  • Purification: Wash the solid 3x with cold ethanol (10 mL each). Recrystallize from hot ethanol if necessary.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

    • Expected Yield: ~90%[2]

    • Characterization: ¹H NMR (DMSO-d₆) should show the azomethine proton (-CH=N-) signal around δ 8.3–8.6 ppm.

Protocol B: Synthesis of Salicylaldehyde Derivative (SIH)

Target: Solution-phase fluorescent sensor for Zn²⁺/Al³⁺.

Modification: Substitute 4-Pyridinecarboxaldehyde with Salicylaldehyde (2-hydroxybenzaldehyde) in Step 2 above. The resulting product contains an phenolic -OH group essential for ESIPT.

Protocol C: Fluorescence Titration (Determination of K_d and LOD)

Objective: Quantify the sensing performance for Zn²⁺ ions.

Materials:

  • Stock Solution (Probe): 1.0 mM SIH in DMSO.

  • Metal Stock: 10.0 mM Zn(NO₃)₂ in deionized water.

  • Buffer: 10 mM HEPES or Tris-HCl (pH 7.2), containing 50% Ethanol/Water (v/v) to ensure solubility.

Step-by-Step Workflow:

  • Preparation: Dilute the Probe Stock into the Buffer to reach a final concentration of 10 µM (Total Volume: 3 mL) in a quartz cuvette.

  • Blank Scan: Record the fluorescence emission spectrum (Excitation: ~360-380 nm; Emission range: 400-650 nm). Note: The free ligand should be weakly fluorescent.

  • Titration: Add aliquots (0.5 – 1.0 µL) of the Zn²⁺ stock to the cuvette. Mix by inversion for 10 seconds.

  • Equilibration: Wait 1 minute for signal stabilization.

  • Measurement: Record the emission spectrum after each addition until saturation (fluorescence intensity plateaus).

  • Data Processing: Plot Fluorescence Intensity (

    
    ) vs. [Zn²⁺].
    

Data Analysis (Benesi-Hildebrand Plot): To determine the binding constant (


), use the equation for 1:1 binding:


  • 
    : Intensity of free probe.
    
  • 
    : Intensity at concentration 
    
    
    
    .
  • 
    : Intensity at saturation.
    
  • Plot

    
     vs 
    
    
    
    . The ratio of intercept/slope gives
    
    
    .

Limit of Detection (LOD):



  • 
    : Standard deviation of the blank measurement (n=10).
    
  • 
    : Slope of the linear region of the titration curve (
    
    
    
    vs
    
    
    ).

Visualization of Experimental Workflow

Workflow Start Start: Probe Synthesis Stock Prepare Stocks (1 mM in DMSO) Start->Stock Mix Mix Probe (10 µM) + Buffer Stock->Mix Buffer Prepare Solvent System (HEPES/EtOH 1:1, pH 7.2) Buffer->Mix Titrate Titration Loop: Add Metal Ion -> Mix -> Scan Mix->Titrate Titrate->Titrate Repeat until Saturation Data Data Analysis (LOD & Binding Constant) Titrate->Data

Figure 2: Step-by-step workflow for fluorescence titration experiments.

Comparative Data Summary

Derivative TypeTarget IonDetection ModeLOD (Limit of Detection)Solvent SystemMechanismRef
PCIH (Parent) Fe³⁺ / Pd²⁺Turn-Off (Quenching)~1-3 µMH₂O/DMF (MOF phase)Energy Transfer[1]
SIH (Salicylaldehyde) Zn²⁺Turn-On (Blue/Green)~0.14 µMEtOH/Water (1:1)CHEF / C=N Isomerization[2]
SIH (Salicylaldehyde) Al³⁺Turn-On (Blue)~3.0 nMEtOH/WaterESIPT Inhibition[3]
Naphthalimide-PCIH Cu²⁺Turn-On~17 nMDMSO/WaterICT[4]

Critical Troubleshooting & Tips

  • Hydrolysis Risk: Hydrazones can hydrolyze in highly acidic aqueous solutions (pH < 4). Always perform titrations in buffered media (pH 7.0–7.4).

  • Solubility: If precipitation occurs during titration (common with high metal concentrations), increase the organic co-solvent fraction (e.g., from 50% to 70% Ethanol).

  • Selectivity Check: Always perform competition assays by adding interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) to the probe-target complex to ensure the signal is not perturbed.

References

  • Mixed-Ligand LMOF Fluorosensors for Detection of Cr(VI) Oxyanions and Fe3+/Pd2+ Cations in Aqueous Media. ResearchGate. Available at: Link

  • A pyridine dicarboxylate based hydrazone Schiff base for reversible colorimetric recognition of Ni2+ and PPi. RSC Advances. Available at: Link

  • The detection of Al3+ and Cu2+ ions using isonicotinohydrazide-based chemosensors. Materials Advances. Available at: Link

  • Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024. RSC Advances. Available at: Link

  • This compound Structure and Properties. PubChem. Available at: Link

Sources

Application Note: Antioxidant Activity Evaluation of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

[1][2][3]

Executive Summary

This application note details the protocol for evaluating the antioxidant potential of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (4-PIH) . Unlike phenolic antioxidants that primarily act via Hydrogen Atom Transfer (HAT), isonicotinoyl hydrazones often exhibit antioxidant effects through Transition Metal Chelation (preventing Fenton chemistry) and Single Electron Transfer (SET) .

This guide provides a validated workflow for synthesis, purification, and three distinct antioxidant assays:

  • Ferrous Ion Chelating (FIC) Assay: The primary mechanism for non-phenolic hydrazones.[1]

  • FRAP Assay: Evaluation of electron-donating reducing power.

  • DPPH Assay: Assessment of radical scavenging activity (secondary mechanism).[1]

Chemical Context & Mechanism

Compound: this compound Structure: A Schiff base formed by the condensation of Isoniazid (INH) and 4-Pyridinecarboxaldehyde.[1]

Structure-Activity Relationship (SAR)

The antioxidant capacity of 4-PIH is derived from two structural features:

  • Metal Chelation Site: The pyridine nitrogen and the amide oxygen (in the enol form) or the azomethine nitrogen can form stable complexes with transition metals (Fe²⁺, Cu²⁺). By sequestering these metals, the compound prevents the generation of hydroxyl radicals (•OH) via the Fenton reaction.[2]

  • Hydrazone Linkage (-NH-N=CH-): Acts as a potential electron donor or hydrogen donor, though less potent than phenolic hydroxyls.[1]

Visualizing the Pathway

The following diagram illustrates the synthesis and the dual-pathway antioxidant mechanism.

Gcluster_0Synthesiscluster_1Antioxidant MechanismsINHIsoniazidPROD4-PIH(Hydrazone)INH->PROD Ethanol RefluxALD4-Pyridine-carboxaldehydeALD->PRODFEFree Fe2+/Cu2+PROD->FE ChelationDPPHDPPH Radical(Purple)PROD->DPPH H-TransferCHELMetal Complex(Inert)FE->CHEL SequestrationROSFenton Reaction(•OH Production)FE->ROS UncheckedCHEL->ROS InhibitsDPPH_HDPPH-H(Yellow)DPPH->DPPH_H Reduction

Figure 1: Synthesis of 4-PIH and its dual mechanism of action: sequestering catalytic metals (primary) and direct radical scavenging (secondary).[1]

Prerequisite: Synthesis & Purity Validation

Before biological testing, the compound must be synthesized and verified. Impurities (unreacted hydrazine) can produce false positives in antioxidant assays.

Protocol
  • Reagents: Dissolve equimolar amounts (0.01 mol) of Isoniazid and 4-Pyridinecarboxaldehyde in absolute ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux at 80°C for 3–6 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).[1]

  • Purification: Cool to room temperature. Filter the precipitate.[1] Recrystallize from hot ethanol to remove unreacted starting materials.[1]

  • Validation: Verify structure via ¹H-NMR (DMSO-d6) looking for the singlet azomethine proton (-N=CH-) around 8.3–8.6 ppm.[1]

Assay 1: Ferrous Ion Chelating (FIC) Activity

Rationale: As a hydrazone without phenolic groups, metal chelation is often the dominant antioxidant mechanism for 4-PIH.

Principle

Ferrozine forms a magenta complex with Fe²⁺.[1] If 4-PIH chelates Fe²⁺, it competes with ferrozine, reducing the color intensity.

Reagents
  • Reaction Buffer: Methanol (HPLC grade).[1]

  • FeCl₂ Solution: 2 mM in water (freshly prepared).[1]

  • Ferrozine Solution: 5 mM in water.[1]

  • Positive Control: EDTA (Ethylenediaminetetraacetic acid).[1]

Protocol
  • Preparation: Prepare serial dilutions of 4-PIH in methanol (10–200 µg/mL).

  • Mixing: In a 96-well plate or test tubes, mix:

    • 100 µL of Sample Solution (or standard).

    • 50 µL of FeCl₂ (2 mM).[1]

  • Incubation 1: Shake vigorously and incubate for 5 minutes at room temperature (allow Fe-Hydrazone interaction).

  • Detection: Add 50 µL of Ferrozine (5 mM).

  • Incubation 2: Incubate for 10 minutes at room temperature.

  • Measurement: Read Absorbance at 562 nm .

Calculation
13
  • 
    : Mixture of Methanol + FeCl₂ + Ferrozine (no antioxidant).[1]
    

Assay 2: FRAP (Ferric Reducing Antioxidant Power)

Rationale: Measures the ability of 4-PIH to donate an electron to reduce Fe³⁺ to Fe²⁺, a key indicator of non-radical scavenging antioxidant power.

Reagents
  • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate + 16 mL glacial acetic acid per liter.[1]

  • TPTZ Solution (10 mM): 2,4,6-tripyridyl-s-triazine in 40 mM HCl.[1]

  • FeCl₃ Solution (20 mM): In distilled water.

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio.[1] Prepare fresh and warm to 37°C.

Protocol
  • Sample Prep: Dissolve 4-PIH in methanol.

  • Reaction: Mix 20 µL of sample + 180 µL of FRAP Reagent.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a standard curve of FeSO₄ (100–2000 µM).[1] Results expressed as µM Fe(II) equivalents .

Assay 3: DPPH Radical Scavenging

Rationale: The standard assay for H-atom transfer.[1] Note: 4-PIH may show lower activity here than phenolic controls (like Trolox) due to the lack of -OH groups.[1]

Protocol
  • Stock Solution: 0.1 mM DPPH in Methanol (keep in amber bottle).

  • Sample: Serial dilutions of 4-PIH in Methanol.

  • Reaction: Mix 1 mL of sample + 1 mL of DPPH solution.

  • Control: 1 mL Methanol + 1 mL DPPH solution.

  • Incubation: 30 minutes in the dark at Room Temperature.

  • Measurement: Read Absorbance at 517 nm .

Data Analysis & Interpretation

Experimental Workflow Diagram

Workflowcluster_AssaysParallel AssaysSample4-PIH Sample(in Methanol)FICFIC Assay(Metal Chelation)Sample->FICFRAPFRAP Assay(Reducing Power)Sample->FRAPDPPHDPPH Assay(Radical Scavenging)Sample->DPPHResultCalculate IC50 / EC50FIC->Result Abs 562nmFRAP->Result Abs 593nmDPPH->Result Abs 517nm

Figure 2: Parallel assay workflow ensuring comprehensive antioxidant profiling.

Summary Table Template
AssayParameterPositive ControlExpected Result for 4-PIH
FIC IC₅₀ (µg/mL)EDTAHigh Activity (Strong Chelation)
FRAP µM Fe(II)Ascorbic AcidModerate Activity (Electron donation via hydrazone)
DPPH IC₅₀ (µg/mL)Trolox/Ascorbic AcidLow/Moderate Activity (Lack of phenolic OH)

Interpretation Guide:

  • If FIC is high but DPPH is low: The compound acts primarily as a preventive antioxidant (metal sequestration) rather than a chain-breaking antioxidant.[1]

  • If FRAP is high: The compound has significant electron-donating capability despite lacking phenolic protons.[1]

References

  • Richardson, D. R., & Ponka, P. (1998). Pyridoxal isonicotinoyl hydrazone and its analogs: Potential orally effective iron-chelating agents for the treatment of iron overload disease.[4] Journal of Laboratory and Clinical Medicine.

  • Bernhardt, P. V. (2007). Coordination chemistry and biology of hydrazones and their metal complexes.[1] Journal of Medicinal Chemistry. (Contextual grounding for hydrazone metal binding).

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.[1]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.

  • PubChem. this compound Compound Summary. [1]

Troubleshooting & Optimization

Technical Support Center: 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-ISO-4PY-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering yield inconsistencies, purification difficulties, or characterization anomalies (such as NMR signal duplication) during the synthesis of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone .

This compound is a symmetric bis-pyridine Schiff base formed by the condensation of Isoniazid (Isonicotinic acid hydrazide) and 4-Pyridinecarboxaldehyde . Because both moieties are pyridine-based, the product exhibits high crystallinity and low solubility in common organic solvents, which frequently complicates yield optimization.

This guide moves beyond basic recipes to explain the thermodynamic and kinetic levers you must pull to maximize yield and purity.

Module 1: Reaction Environment & Stoichiometry

The Core Issue: Solubility vs. Equilibrium

The formation of hydrazones is an equilibrium process driven by the removal of water. However, the high melting point of the bis-pyridine product often causes it to precipitate before the reaction reaches completion, trapping unreacted aldehyde in the crystal lattice.

Optimized Protocol Parameters
ParameterRecommendationTechnical Rationale
Solvent System Ethanol (95%) or EtOH:H₂O (7:3) Pure water is too polar for the aldehyde; pure non-polar solvents precipitate the product too fast. Aqueous ethanol balances solubility with the hydrophobic effect to drive precipitation after reaction completion [1].
Stoichiometry 1.0 : 1.1 (Hydrazide : Aldehyde)Use a 10% excess of 4-Pyridinecarboxaldehyde. The aldehyde is easier to wash away (soluble in cold EtOH) than unreacted Isoniazid.
Concentration 0.1 M - 0.2 M Higher concentrations favor kinetics but risk "crashing out" the product as an amorphous solid rather than a crystal.
Temperature Reflux (78°C) Essential to overcome the activation energy of the dehydration step and keep the intermediate soluble.
Green Chemistry Alternative

Recent studies suggest that water-mediated synthesis (using water as the primary solvent with minimal ethanol) can drive the reaction via the "hydrophobic effect," forcing the organic reactants together. However, for this specific bis-pyridine system, 7:3 Ethanol:Water is the "Goldilocks" zone for yield stability [2].

Module 2: Catalysis & Kinetics

The "pH Trap"

Many researchers add too much acid, killing the reaction.

  • Mechanism: You need acid to protonate the aldehyde carbonyl (making it electrophilic).[1]

  • The Trap: If the pH drops below 3.5, you protonate the hydrazine nitrogen of Isoniazid. A protonated hydrazine cannot act as a nucleophile.

Target pH: 4.5 – 5.0 (The "Amphoteric Window").

Recommended Catalyst

Glacial Acetic Acid (catalytic amount, ~2-3 drops per mmol). Avoid strong mineral acids like HCl unless you intend to isolate the hydrochloride salt, which is highly hygroscopic and difficult to handle.

Visualizing the Pathway

The following diagram illustrates the critical pH-dependent steps and the dehydration barrier.

SchiffBaseMechanism Reactants Reactants (Aldehyde + Isoniazid) Protonation Carbonyl Protonation Reactants->Protonation Acid Cat. (pH 4-5) Attack Nucleophilic Attack Protonation->Attack Rate Limiting Step 1 Intermediate Carbinolamine Intermediate Attack->Intermediate Intermediate->Reactants Hydrolysis (If wet) Dehydration Dehydration (-H₂O) Intermediate->Dehydration Heat/Reflux Product Hydrazone (E/Z Mixture) Dehydration->Product Irreversible Precipitation

Caption: Figure 1. The acid-catalyzed condensation pathway.[1] Note that the dehydration step is often the bottleneck requiring thermal energy (reflux).

Module 3: Experimental Workflow (Step-by-Step)

To ensure reproducibility, follow this self-validating workflow.

  • Dissolution: Dissolve 1.0 eq of Isoniazid in minimal hot Ethanol (Solution A). Dissolve 1.1 eq of 4-Pyridinecarboxaldehyde in Ethanol (Solution B).

  • Combination: Add Solution B to Solution A slowly.

  • Catalysis: Add Glacial Acetic Acid (3 drops/mmol). Check pH paper (should be orange/yellow, not red).

  • Reflux: Heat to reflux for 3–4 hours .

    • Checkpoint: The solution should turn from clear to yellow/pale orange.

  • Precipitation: Allow the solution to cool to Room Temperature (RT) slowly (over 1 hour). Then cool to 4°C.

    • Why? Rapid cooling traps impurities.

  • Filtration: Filter the precipitate.

  • The Critical Wash: Wash the cake with Cold Ethanol (removes unreacted aldehyde) followed by Diethyl Ether (facilitates drying).

  • Drying: Vacuum dry at 60°C.

SynthesisWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase Isoniazid Isoniazid (in hot EtOH) Mix Mix & Add Acetic Acid Isoniazid->Mix Aldehyde 4-Pyridinecarboxaldehyde (in EtOH) Aldehyde->Mix Reflux Reflux 4 Hours (78°C) Mix->Reflux Cool Slow Cool to RT -> 4°C Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH (Removes Aldehyde) Filter->Wash Dry Final Product (Yellow Crystalline Solid) Wash->Dry

Caption: Figure 2.[2][3] Optimized workflow for maximizing crystalline yield and purity.

Module 4: Troubleshooting & FAQs

Q1: My NMR spectrum shows "double peaks" for every proton. Is my product impure?

Verdict: Likely No . Explanation: Hydrazones possess a C=N double bond. This bond has restricted rotation, leading to geometric isomers: E (Entgegen) and Z (Zusammen) .

  • In solution (DMSO-d6), these isomers often exist in equilibrium.

  • The E isomer is usually the major product (>90%) due to steric hindrance, but the Z isomer can appear as a minor set of "shadow peaks" [3].

  • Validation: Heat the NMR tube to 50°C. If the peaks coalesce or the ratio changes, it is dynamic isomerism, not an impurity.

Q2: The product is oiling out instead of crystallizing.

Cause: The solvent is too polar, or the reaction contains too much water (if using 7:3 EtOH:H₂O). Fix: Re-dissolve the oil in hot ethanol and add a drop of water until just turbid, then let it sit undisturbed. Scratching the glass side often induces nucleation.

Q3: The yield is low (<50%).

Cause: Hydrolysis. The reaction is reversible. Fix:

  • Ensure your ethanol is dry (absolute ethanol is preferred for the initial dissolve).

  • Extend the reflux time.

  • Le Chatelier’s Principle: If possible, use a Dean-Stark trap (if scaling up) or molecular sieves to remove water generated during the reaction.

Q4: Why is the color changing from pale yellow to deep orange?

Explanation: This suggests extended conjugation or trace oxidation. While the product is naturally yellow (due to the hydrazone conjugation), deep orange/red often indicates the presence of metal ions (if using metal spatulas/equipment) or photodegradation. Hydrazones are photosensitive [4].[2] Fix: Store the product in amber vials away from light.

References

  • Green Synthesis & Solvent Effects

    • Mandha, A. et al. "Green and efficient three-component synthesis of novel isoniazid pyrazoles... in aqueous ethanol." Agdbmmjal, 2023.

  • Reaction Mechanism & pH

    • BenchChem Technical Guides. "Optimizing reaction yield for hydrazone synthesis." BenchChem, 2025.[1]

  • E/Z Isomerism in Hydrazones

    • Cimino, P. et al. "The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones." MDPI, 2023.

  • Photochemical Isomerization

    • Shtyrlin, N.V. et al. "Photochemical E/Z isomerization of isonicotinoyl hydrazones."[4] ResearchGate, 2025.

  • Isoniazid Derivative Synthesis

    • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives.[3][5][6] IJSDR, 2024.[7]

Sources

Troubleshooting low yield in 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Schiff Base Condensation Audience: Drug Development Chemists & Research Scientists

Introduction: The "Hidden" Equilibrium

As a Senior Application Scientist, I often see researchers treat hydrazone formation as a trivial "mix-and-stir" reaction. While the condensation of 4-pyridinecarboxaldehyde (4-PCA) and isonicotinic acid hydrazide (isoniazid/INH) is thermodynamically favored, low yields (below 85-90%) usually stem from three specific failures: aldehyde oxidation , pH mismanagement , or solubility-driven equilibrium shifts .

This guide abandons generic advice. We will diagnose your specific failure mode using a self-validating troubleshooting protocol.

Part 1: The Mechanism & Critical Control Points

To fix the yield, you must control the equilibrium. This is an acid-catalyzed nucleophilic addition-elimination reaction.

The Chemical Pathway
  • Activation: The carbonyl oxygen of 4-PCA is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.

  • Attack: The terminal nitrogen of isoniazid attacks the carbonyl carbon.

  • Elimination: A proton transfer occurs, water is eliminated, and the C=N double bond forms.

The Trap: The reaction is reversible. If water is not managed, or if the product remains too soluble in the reaction matrix, hydrolysis competes with formation.

ReactionMechanism Reactants 4-PCA + Isoniazid Activation Carbonyl Activation (Acid Catalyst) Reactants->Activation pH 4-5 Intermediate Hemiaminal Intermediate Activation->Intermediate Nucleophilic Attack Elimination Water Elimination (-H₂O) Intermediate->Elimination Rate Limiting Step Product Hydrazone Product (Precipitate) Elimination->Product Irreversible if Precipitated Product->Intermediate Hydrolysis (Excess H₂O)

Figure 1: Reaction pathway highlighting the critical water elimination step and the risk of hydrolysis.

Part 2: Pre-Reaction Diagnostics (The "Silent Killer")

Before optimizing the reaction, you must validate your reagents. The most common cause of <50% yield is impure 4-pyridinecarboxaldehyde .

The Aldehyde Integrity Check

4-PCA is highly susceptible to air oxidation, converting it into isonicotinic acid .

  • The Symptom: Your aldehyde liquid is dark brown or has solids suspended in it.

  • The Result: Isonicotinic acid will not react with isoniazid to form the hydrazone under standard reflux conditions. It acts as a spectator impurity, destroying your stoichiometry.

Reagent StatusAppearanceAction Required
Pure Clear, pale yellow liquidProceed with synthesis.
Compromised Amber/Orange liquidDistill under vacuum before use.
Degraded Dark brown/OpaqueDiscard. Do not attempt to purify.

Pro-Tip: If you cannot distill, increase the aldehyde stoichiometry to 1.2 equivalents, but be aware this complicates purification.

Part 3: Optimized Synthesis Protocol

This protocol is engineered for 90%+ yield based on solubility differentials. We utilize Ethanol (EtOH) because the product is sparingly soluble in cold EtOH, driving the equilibrium via precipitation (Le Chatelier’s principle).

Reagents
  • 4-Pyridinecarboxaldehyde (4-PCA): 20 mmol (2.14 g)

  • Isonicotinic acid hydrazide (INH): 20 mmol (2.74 g)

  • Solvent: Absolute Ethanol (50 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Workflow
  • Dissolution (Critical):

    • Dissolve INH in 25 mL of warm Ethanol.

    • Dissolve 4-PCA in 25 mL of Ethanol separately.

    • Why? Mixing them cold and undissolved can lead to gummy encapsulation of unreacted starting material.

  • Initiation:

    • Add the 4-PCA solution to the INH solution slowly with stirring.

    • Add 3-5 drops of Glacial Acetic Acid .

    • Validation: Check pH.[1] It should be roughly 4.5–5.0. If pH < 3, you will protonate the hydrazide nitrogen, killing its nucleophilicity.

  • Reflux:

    • Heat to reflux (approx. 78°C) for 3–4 hours .

    • Visual Check: A white/off-white solid should begin to form during reflux. This is good; precipitation drives the reaction forward.

  • Workup (Yield Capture):

    • Do not filter hot. The product has partial solubility in hot ethanol.

    • Cool the mixture slowly to Room Temperature (RT), then chill in an ice bath (0-4°C) for 1 hour.

    • Filter under vacuum.

    • Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (to speed drying).

Part 4: Troubleshooting & FAQ

Troubleshooting Flowchart

Troubleshooting Issue Problem: Low Yield (<70%) CheckColor Is 4-PCA Dark Brown? Issue->CheckColor CheckSolvent Did you filter HOT? CheckColor->CheckSolvent No ActionDistill Action: Distill 4-PCA (Oxidation Issue) CheckColor->ActionDistill Yes CheckPH Was Acid Catalyst used? CheckSolvent->CheckPH No ActionCool Action: Chill to 4°C before filtering CheckSolvent->ActionCool Yes ActionCat Action: Add Glacial AcOH (pH 4-5) CheckPH->ActionCat No Check Stoichiometry Check Stoichiometry CheckPH->Check Stoichiometry Yes

Figure 2: Diagnostic logic tree for identifying yield loss vectors.

Frequently Asked Questions

Q1: My product is yellow, but literature says it should be white. Is it impure?

  • Answer: Likely, yes. Pure 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone is typically a white or off-white powder (M.P. ~246-247 °C). A distinct yellow color usually indicates trapped unreacted 4-PCA or azine byproducts. Recrystallize from hot ethanol/water (8:2).

Q2: Can I use water as a solvent to be "greener"?

  • Answer: You can, but yields often suffer. While water is green, 4-PCA is sparingly soluble in it, leading to a heterogeneous reaction. Furthermore, since water is a byproduct of the reaction, using it as a solvent pushes the equilibrium backward (hydrolysis), requiring longer reaction times and potentially lower conversion.

Q3: Why did my yield drop when I scaled up?

  • Answer: Heat transfer and stirring efficiency. On a larger scale, the precipitation can become a thick slurry, preventing unreacted aldehyde from finding the hydrazide. Ensure vigorous mechanical stirring (not just magnetic) on scales >10g.

Q4: I added excess acid to speed it up, but the reaction stopped. Why?

  • Answer: You protonated the nucleophile. The hydrazide group (-NH-NH₂) needs a lone pair to attack the aldehyde. If the pH drops below ~3.5, the terminal nitrogen becomes protonated (-NH-NH₃⁺), rendering it non-nucleophilic.

References

  • Synthesis Protocol & Yields: BenchChem. This compound Synthesis. Retrieved from

  • Mechanism & Biological Context: Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. Molecules (2022). Retrieved from

  • Aldehyde Stability & Handling: ChemicalBook. 4-Pyridinecarboxaldehyde Properties and Stability. Retrieved from

  • Catalysis & Optimization: Effective methods for the synthesis of hydrazones... reaction monitoring. RSC Advances (2020).[2] Retrieved from

Sources

Technical Support Center: Stability Optimization for 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (4-PIH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (4-PIH) is a Schiff base formed by the condensation of isoniazid and 4-pyridinecarboxaldehyde.[1] While it is a potent iron chelator and antitubercular agent, its utility is frequently compromised by its hydrolytic instability in aqueous environments.

The central technical challenge is the reversible hydrolysis of the hydrazone linkage (


) back to its parent precursors. This reaction is acid-catalyzed and equilibrium-driven.[1] To maintain experimental integrity, you must treat 4-PIH not as a static molecule, but as a dynamic equilibrium system that shifts based on pH, solvent, and metal ion presence.

The Mechanism of Instability (Root Cause Analysis)

Understanding the degradation pathway is essential for troubleshooting. The instability is not random; it follows specific kinetic laws of Schiff base hydrolysis.

The Hydrolysis Pathway

In aqueous solution, particularly at acidic or neutral pH, water attacks the imine carbon. This reaction is accelerated by protons (


) which protonate the imine nitrogen, making the carbon more electrophilic.

HydrolysisMechanism Figure 1: Acid-catalyzed hydrolysis pathway of 4-PIH. The reaction is driven to the right by excess water and low pH. PIH 4-PIH (Intact Hydrazone) Protonated Protonated Intermediate (Activated for Attack) PIH->Protonated + H+ (Acidic pH) Carbinolamine Carbinolamine (Unstable Intermediate) Protonated->Carbinolamine + H2O (Rate Limiting) Products Hydrolysis Products: Isoniazid + 4-Pyridinecarboxaldehyde Carbinolamine->Products Collapse Products->PIH Reversible (Requires Dehydration)

Critical Stability Data Points
ParameterStability ProfileImplication for Protocol
pH 7.4 (PBS)

hours
Stable enough for short-term assays (<12h).[1]
pH < 6.0 Rapid Hydrolysis (

hours)
Avoid acidic buffers; expect degradation in lysosomes.[1]
Cell Media (RPMI)

hours
Amino acids in media can catalyze hydrolysis/transimination.[1][2]
DMSO Stable (Weeks/Months)Mandatory solvent for stock solutions.[1]
Light PhotosensitiveProtect stocks from direct UV/ambient light.[1]

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that prevents hydrolysis.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Reasoning: DMSO is aprotic.[1] Without available protons or water, the hydrolysis mechanism (Figure 1) cannot initiate.

  • Concentration: Prepare at 10–50 mM . Higher concentrations reduce the molar ratio of any trace water potentially present.

  • Dissolution: Vortex until completely dissolved. If sonication is required, keep it brief (<30 seconds) to avoid heating.

  • Storage: Aliquot into amber glass vials or wrap tubes in foil. Store at -20°C .

    • Validation: Periodically check UV-Vis absorbance.[1] The hydrazone has a distinct

      
       (typically ~300-330 nm) compared to the aldehyde/isoniazid precursors.
      
Protocol B: Working Solutions for Biological Assays

Objective: Minimize degradation during the experimental window.

  • Timing: Prepare working dilutions immediately before use. Do not store aqueous dilutions overnight.[1]

  • Buffer Selection: Use HEPES or PBS adjusted to pH 7.4 .

    • Avoid: Acidic buffers (Acetate, Citrate) unless studying release kinetics.

  • Dilution Step:

    • Add the DMSO stock to the buffer while vortexing to prevent local precipitation.

    • Keep final DMSO concentration

      
       (or as tolerated by your cells) to avoid solvent toxicity, but ensure solubility.
      
  • Control Group: Always include a "Time 0" control and a "degraded" control (pre-incubated in acid) if calculating precise IC50 values, to distinguish between the effect of the hydrazone and its breakdown products.

Troubleshooting Guide

Use this decision matrix to diagnose issues during solution preparation or assay execution.

TroubleshootingTree Figure 2: Troubleshooting decision tree for common stability anomalies. Start Observation: Issue with 4-PIH Solution Precipitate Precipitate / Turbidity Start->Precipitate ColorChange Color Change (Red/Orange) Start->ColorChange InconsistentData Inconsistent IC50 / Activity Start->InconsistentData Solubility Check Concentration. Is it >100µM in aqueous? Precipitate->Solubility MetalContam Iron/Copper Contamination. 4-PIH is a chelator. ColorChange->MetalContam MediaCheck Did you use RPMI/DMEM? InconsistentData->MediaCheck HydrolysisCheck Likely Hydrolysis. Aldehyde product is less soluble. Solubility->HydrolysisCheck No TimingCheck Was solution stored >4 hours? MediaCheck->TimingCheck

Symptom: Precipitation in Aqueous Solution
  • Cause 1 (Solubility Limit): The intact hydrazone has limited solubility in water.

    • Fix: Ensure final DMSO concentration is at least 0.1%.[1] Do not exceed 100 µM in pure aqueous buffer without verifying solubility.[1]

  • Cause 2 (Hydrolysis): Hydrolysis releases 4-pyridinecarboxaldehyde.[1] If the concentration is high, the aldehyde may precipitate or oil out.

    • Fix: Check pH.[1][3][4][5][6][7] If pH < 7, hydrolysis is accelerating. Prepare fresh.

Symptom: Solution Turns Red/Orange[1]
  • Cause: Metal Chelation. 4-PIH is an iron chelator.[1] It forms colored complexes with trace

    
     or 
    
    
    
    found in glassware or low-grade buffers.[1]
  • Fix: Use metal-free water (Milli-Q) and plasticware.[1] If studying iron chelation, this color change is your positive signal.

Frequently Asked Questions (FAQ)

Q: Can I store the aqueous working solution at 4°C for use the next day? A: No. Even at 4°C, hydrolysis occurs, albeit slower. In 24 hours, you may lose 10–50% of the active compound depending on the buffer. Always prepare fresh dilutions from the DMSO stock.

Q: Does the compound exist as different isomers? A: Yes, hydrazones can exist as E (trans) or Z (cis) isomers around the


 bond. The (E)-isomer  is typically the thermodynamically stable form in solution. However, UV light can induce photo-isomerization.[1] Keep solutions in the dark to maintain isomeric purity.

Q: Why is the activity lower in RPMI media compared to PBS? A: RPMI contains amino acids and proteins. These can facilitate transimination , where the aldehyde part of your hydrazone swaps onto an amine group of a protein or amino acid, effectively destroying your drug. For precise kinetic constants, use simple buffers (PBS/HBSS) first, then bridge to media.

Q: I see a peak shift in my UV-Vis spectrum over time. What is this? A: This is the hallmark of hydrolysis. The hydrazone linkage extends conjugation, usually resulting in a higher


 (e.g., ~300-330 nm). As it hydrolyzes, you will see a decrease in this peak and the appearance of peaks corresponding to isoniazid (~266 nm) and the aldehyde (~250 nm).

References

  • Hydrolytic Stability of Hydrazones: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Isonicotinoyl Hydrazone Hydrolysis in Biological Media: Richardson, D. R., et al. (1995). The effect of the iron chelators, pyridoxal isonicotinoyl hydrazone (PIH) and its analogues, on the uptake and release of iron by cells. Blood, 86(11), 4295-4306.[1] (Context on PIH analog stability in RPMI vs PBS).

  • General Mechanism of Schiff Base Hydrolysis: Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.

  • Chemical Structure & Properties (PubChem): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 5469567, this compound.[1] [1]

Sources

Technical Support Center: Hydrolysis of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (often abbreviated as 4-PIH or PCIH ) is a Schiff base conjugate formed by the condensation of Isoniazid (isonicotinic acid hydrazide) and 4-Pyridinecarboxaldehyde .

While widely utilized for its iron-chelating properties and anti-mycobacterial activity, the central technical challenge with this compound is the lability of the azomethine (–C=N–) bond. This bond is susceptible to hydrolytic cleavage, particularly in acidic aqueous environments, reverting the molecule to its parent aldehyde and hydrazide.[1]

This guide provides the mechanistic grounding, stability data, and troubleshooting protocols necessary to maintain experimental integrity when working with 4-PIH.

The Hydrolysis Mechanism[4][5][8][11][12]

Understanding the degradation pathway is critical for selecting appropriate buffers and solvents. The hydrolysis of the hydrazone bond is primarily acid-catalyzed , proceeding through a carbinolamine intermediate.[2]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise degradation of 4-PIH in an aqueous acidic environment.

HydrolysisMechanism cluster_0 Transition States Hydrazone 4-PIH (Intact) (R1-C=N-NH-R2) Protonation Protonated Intermediate (R1-C=NH+-NH-R2) Hydrazone->Protonation + H+ (Acid Catalysis) Carbinolamine Carbinolamine Intermediate (Tetrahedral) Protonation->Carbinolamine + H2O (Rate Limiting) WaterAttack Nucleophilic Water Attack Products Products: 4-Pyridinecarboxaldehyde + Isoniazid Carbinolamine->Products Collapse Collapse Bond Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of the hydrazone bond. The protonation of the imine nitrogen increases electrophilicity, facilitating the attack of water.

Key Mechanistic Insights
  • pH Dependence: The rate of hydrolysis (

    
    ) is directly proportional to 
    
    
    
    concentration in the acidic range. At pH < 4, the half-life (
    
    
    ) drops significantly (often < 1 hour).
  • Reversibility: The reaction is an equilibrium. In dilute aqueous solutions, hydrolysis is favored (Le Chatelier's principle). In organic synthesis, water is removed to drive formation; in biological buffers, water excess drives cleavage.

  • Metal Stabilization: Coordination with metal ions (e.g.,

    
    , 
    
    
    
    ) "locks" the hydrazone configuration, significantly retarding hydrolysis.

Stability Data & Storage

The following data summarizes the stability profile of isonicotinoyl hydrazone analogs in aqueous media.

ParameterConditionStability StatusEstimated

(Half-life)
Solid State Desiccated, -20°C, DarkHigh > 2 Years
Aqueous pH 1-3 Stomach Acid / HPLC Acidic Mobile PhaseVery Low < 60 Minutes
Aqueous pH 7.4 PBS / Cell Media (37°C)Moderate 12 - 24 Hours
Aqueous pH > 10 Basic SolutionLow 2 - 6 Hours
Organic Solvent DMSO / Methanol (Anhydrous)High Weeks to Months
Plasma/Serum 37°CLow 1 - 4 Hours (Enzymatic/Amino acid catalysis)

Critical Note: While pH 7.4 is "moderate," the presence of nucleophilic amino acids in cell culture media (e.g., RPMI, DMEM) can catalyze hydrolysis, effectively reducing the half-life compared to pure PBS [1].

Experimental Protocols

Protocol A: Monitoring Hydrolysis via UV-Vis Spectrophotometry

Use this protocol to determine the stability of your specific batch in your specific buffer.

Principle: The intact hydrazone has a distinct


 (typically 300–340 nm) compared to the hydrolysis products (Isoniazid 

nm; 4-Pyridinecarboxaldehyde

nm).

Materials:

  • Quartz cuvettes (1 cm path length).

  • UV-Vis Spectrophotometer.[1][3][4]

  • Buffer of interest (e.g., PBS pH 7.4).

  • Stock solution of 4-PIH (10 mM in DMSO).

Steps:

  • Baseline: Blank the spectrophotometer with your chosen buffer.

  • Preparation: Dilute the DMSO stock into the buffer to a final concentration of 50

    
    M.
    
    • Note: Keep DMSO concentration < 1% to minimize solvent effects.

  • Scan: Immediately perform a wavelength scan from 200 nm to 450 nm (Time 0).

  • Kinetics: Set the instrument to measure absorbance at the hydrazone

    
     (approx. 302-330 nm, determine from step 3) every 15 minutes for 12 hours.
    
  • Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Protocol B: HPLC Quantification of Purity

Use this for quality control before biological assays.

  • Column: C18 Reverse Phase (e.g., 5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Avoid highly acidic modifiers like TFA if possible to prevent on-column hydrolysis.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 280 nm.

  • Expected Retention: Isoniazid (early eluting, polar) < 4-Pyridinecarboxaldehyde < 4-PIH (late eluting).

Troubleshooting & FAQs

Q1: My compound turned yellow/orange in solution. Is it degraded?

Answer: Not necessarily.

  • Intact Hydrazone: Often exhibits a pale yellow color due to the extended conjugation of the Schiff base.

  • Degradation: If the solution becomes colorless (loss of conjugation) or precipitates a white solid (insoluble aldehyde formation), hydrolysis has likely occurred.

  • Action: Run a UV-Vis scan.[1][3][4] A shift in

    
     to shorter wavelengths (blue shift) confirms hydrolysis.
    
Q2: Can I use acidic buffers (pH 5.0) for my drug release study?

Answer: Proceed with extreme caution. At pH 5.0, the protonation of the pyridine nitrogen and the hydrazone nitrogen accelerates hydrolysis. If you must work at this pH, prepare solutions immediately before use. Do not store them.

  • Tip: If simulating endosomal pH, include a control arm to account for the background hydrolysis rate so you don't mistake chemical instability for "drug release."

Q3: Why do I see multiple peaks in HPLC even with a fresh sample?

Answer: This is likely E/Z Isomerization , not hydrolysis. Hydrazones can exist in E (trans) and Z (cis) configurations around the


 double bond. In solution, they may equilibrate.
  • Differentiation: Hydrolysis products (aldehyde/hydrazide) will have distinct retention times and UV spectra. Isomers will have identical mass spectra (LC-MS) and very similar UV spectra.

Q4: How do I stabilize the compound in cell culture?

Answer:

  • DMSO Stocks: Keep the compound in 100% DMSO until the very last moment.

  • Chelation: If your experiment allows, pre-complexing with iron (

    
    ) stabilizes the bond, though this changes the biological activity (from chelator to iron donor).
    
  • Refresh Media: For long incubations (>24h), replace the media with fresh compound-containing media to maintain effective concentration.

References

  • Richardson, D. R., & Ponka, P. (1998). Pyridoxal isonicotinoyl hydrazone and its analogs: potential orally effective iron-chelating agents for the treatment of iron overload disease.[5] Journal of Laboratory and Clinical Medicine, 131(4), 306-315.

  • Bernhardt, P. V., et al. (2001). Hydrolysis of pyridoxal isonicotinoyl hydrazone and its analogs. Biochimica et Biophysica Acta (BBA), 1525(1-2), 177-186.

  • Buss, J. L., et al. (2002). The role of chemical stability and hydrolysis in the biological activity of iron chelators of the hydrazone class. Biochemical Pharmacology, 64(11), 1689-1701.

  • Jencks, W. P. (1964). Mechanism and Catalysis of Simple Carbonyl Group Reactions. Progress in Physical Organic Chemistry, 2, 63-128.

Sources

Technical Support Center: Stability & Storage of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-4PY-ISO-001 Status: Open Priority: High (Compound Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone , a Schiff base derivative formed by the condensation of Isoniazid and 4-Pyridinecarboxaldehyde.[1] While valuable for its metal-chelating properties and anti-tubercular potential, this compound possesses a chemically labile azomethine linkage (-CH=N-) .

This guide is not a generic storage manual. It is a technical intervention designed to prevent the specific chemical reversion (hydrolysis) and geometric isomerization that renders this compound inactive during experimental workflows.

Module 1: The Degradation Matrix (Mechanisms)

To prevent decomposition, you must understand the "Enemy." This compound does not just "go bad"; it follows specific, predictable chemical pathways triggered by environmental stress.

Hydrolytic Cleavage (The Primary Threat)

The hydrazone bond is thermodynamically stable in solid form but kinetically unstable in aqueous or protic environments, particularly under acidic conditions. Water attacks the imine carbon, reverting the molecule to its starting materials.

  • Trigger: Moisture, Acidic pH (< pH 5), Protic Solvents (Methanol/Ethanol with trace water).

  • Result: Loss of active compound; appearance of Isoniazid and 4-Pyridinecarboxaldehyde contaminants.

E/Z Photo-Isomerization

In solution, the


 double bond restricts rotation. The compound exists primarily as the thermodynamically stable (E)-isomer . Exposure to UV or ambient light excites the molecule, allowing rotation to the (Z)-isomer .[2] While reversible, the Z-isomer often has different solubility and binding affinities, leading to inconsistent assay data.
Metal-Catalyzed Oxidation

Hydrazones are potent chelators. Trace metal ions (Fe, Cu) in low-grade solvents can coordinate with the hydrazone nitrogen and carbonyl oxygen, catalyzing oxidative degradation or forming colored complexes that alter spectrophotometric readings.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of your compound under stress.

DegradationPathways Compound 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (Active E-Isomer) Z_Isomer (Z)-Isomer (Less Stable/Different Solubility) Compound->Z_Isomer UV Light (hν) Intermediate Carbinolamine Intermediate Compound->Intermediate + H2O / H+ (Acid Catalysis) MetalComplex Metal-Ligand Complex (Colored) Compound->MetalComplex + Trace Metals (Fe, Cu) Z_Isomer->Compound Heat / Dark Isoniazid Isoniazid (Breakdown Product 1) Intermediate->Isoniazid Hydrolysis Aldehyde 4-Pyridinecarboxaldehyde (Breakdown Product 2) Intermediate->Aldehyde Hydrolysis

Figure 1: Mechanistic pathways showing hydrolysis (red), photo-isomerization (yellow), and chelation (green).

Module 2: Storage Protocols (The "How-To")

Do not rely on standard "Store at 4°C" labels. Follow this rigorous protocol to ensure chemical integrity.

Solid State Storage (Long-Term)
ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius kinetics dictate that hydrolysis rates halve (approx) for every 10°C drop. Freezing arrests trace moisture mobility.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and humidity (prevents hydrolysis).
Container Amber Glass Vial Blocks UV radiation to prevent E

Z isomerization. Plastic vials are permeable to moisture over months; glass is not.
Desiccant P2O5 or Silica Gel Essential. The hydrazone linkage is hygroscopic. Keep the secondary container desiccated.
Solution Storage (Short-Term / Working Stocks)

Critical Warning: Never store this compound in water or unbuffered aqueous media for >4 hours.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . These aprotic solvents do not donate protons, stabilizing the hydrazone bond.

    • Requirement: Solvents must be "Anhydrous" grade (

      
       0.01% water).
      
  • Concentration: Prepare high concentration stocks (>10 mM). Dilute into aqueous buffer immediately before use.

  • Shelf Life:

    • DMSO Stock (-20°C): 1-3 Months.

    • Aqueous Buffer (pH 7.4, RT): < 24 Hours.[1][3][4][5] (Hydrolysis half-life is often hours in dilute aqueous solution).

Module 3: Troubleshooting Dashboard

Use this decision matrix when you encounter anomalies in your experiments.

Symptom: Powder turned yellow/orange during storage.
  • Probable Cause: Surface oxidation or trace metal chelation from the container/spatula.

  • Diagnostic: Check melting point.[6] If significantly lower than literature (

    
    5°C drop), degradation has occurred.
    
  • Action: Recrystallize from hot ethanol. Ensure no metal spatulas are used; use porcelain or glass.

Symptom: HPLC shows two peaks with identical mass (LC-MS).
  • Probable Cause: E/Z Isomerization .[7] You likely exposed the solution to light on the benchtop.

  • Action: Protect samples from light (aluminum foil). Heat the solution gently (40°C) for 10 mins; if the peaks merge or the ratio shifts back, it is isomerization, not decomposition.

Symptom: Loss of biological activity + pH drop.
  • Probable Cause: Hydrolysis .[4][8] The release of Isoniazid and the aldehyde changes the solution chemistry.

  • Action: Run a TLC or HPLC check for 4-Pyridinecarboxaldehyde (distinct UV absorption). If present, discard the stock.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Symptom1 Symptom: Split Peaks (HPLC) Start->Symptom1 Symptom2 Symptom: Color Change / Precipitate Start->Symptom2 Check1 Are masses identical? Symptom1->Check1 Check2 Check pH & Solvent Quality Symptom2->Check2 Result_Iso E/Z Isomerization (Light Exposure) Check1->Result_Iso Yes Result_Hyd Hydrolysis (Discard Sample) Check1->Result_Hyd No (Mass of Aldehyde/Hydrazide) Check2->Result_Hyd Acidic pH / Aqueous Solvent Result_Met Metal Contamination (Chelation) Check2->Result_Met Neutral pH / Metal Contact

Figure 2: Diagnostic logic for identifying failure modes.

Module 4: Validation Protocols

How do you prove your compound is still good?

Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Chloroform:Methanol (90:10 v/v).

  • Visualization: UV Light (254 nm).

  • Interpretation:

    • Spot 1 (High Rf): 4-Pyridinecarboxaldehyde (Breakdown product).

    • Spot 2 (Mid Rf):Target Hydrazone .

    • Spot 3 (Low Rf/Baseline): Isoniazid (Breakdown product - highly polar).

Quantitative Validation (HPLC)

Use this method to quantify the extent of hydrolysis [1, 2].

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: 280 nm (General) and 300-320 nm (Specific for Hydrazone linkage).

  • Success Criteria: Single dominant peak >98% area. Appearance of early-eluting peaks indicates Isoniazid formation.

References

  • Richardson, D. R., et al. (1995). The effect of pyridoxal isonicotinoyl hydrazone (PIH) and its analogues on iron uptake and release by melanoma cells. This paper establishes the baseline stability and hydrolysis kinetics of isonicotinoyl hydrazone derivatives in biological media.

  • Bernhardt, P. V., et al. (2001). Hydrolysis of pyridoxal isonicotinoyl hydrazone and its analogs.[4] Provides the mechanistic basis for the acid-catalyzed hydrolysis and the importance of pH buffers in storage.

  • Bunse, S., et al. (2018). Hydrazone-based switches: E/Z isomerization.[7] Details the photo-isomerization mechanisms relevant to Schiff bases and hydrazones during storage and handling.

  • Sigma-Aldrich Technical Data. 4-Pyridinecarboxaldehyde Product Specification. confirms the properties of the breakdown aldehyde product for identification purposes.

Sources

Technical Support Center: Synthesis & Stabilization of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-PCA-INH-SYNTH Status: Active Support Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (also known as an isoniazid analog or Schiff base) is a condensation reaction between Isoniazid (INH) and 4-Pyridinecarboxaldehyde (4-PCA) .[1][2] While the primary reaction is straightforward, the physicochemical properties of the acylhydrazone linkage introduce specific challenges regarding hydrolytic stability, geometric isomerism, and trace impurity profiles.

This guide provides a root-cause analysis of common failures and a validated protocol to ensure high purity for biological applications (e.g., metal chelation, anti-tubercular studies).

Module 1: The Reaction Network (Visualizing the Chemistry)

Before troubleshooting, you must visualize the competition between the desired pathway and the side reactions.

ReactionNetwork INH Isoniazid (Reagent A) Intermediate Hemiaminal (Transient) INH->Intermediate Nucleophilic Attack Azine Symmetric Azine (Impurity) INH->Azine Trace Hydrazine Impurity PCA 4-Pyridinecarboxaldehyde (Reagent B) PCA->Intermediate Nucleophilic Attack Product_E Target Hydrazone (E-Isomer) Intermediate->Product_E -H2O (Dehydration) Product_Z Z-Isomer (Less Stable) Product_E->Product_Z Photo/Thermal Isomerization Hydrolysis Hydrolysis Products (Reverted Reagents) Product_E->Hydrolysis +H2O / H+

Figure 1: Reaction logic flow. The green path represents the target synthesis. Red paths indicate critical failure modes (Hydrolysis and Azine formation). Yellow indicates geometric isomerization often mistaken for impurity.

Module 2: Troubleshooting Common Side Reactions

Issue 1: "My product contains starting material even after long reflux."

Diagnosis: Hydrolytic Equilibrium Reversion The formation of hydrazones is a reversible equilibrium reaction. In the presence of water (from the solvent or generated by the reaction) and acid, the equilibrium can shift backward, hydrolyzing the product into Isoniazid and 4-PCA.

  • Mechanism:

    
    
    
  • Trigger: Using "wet" ethanol (95%) or failing to remove the water byproduct.

  • Solution:

    • Solvent Control: Use absolute ethanol or methanol.

    • Equilibrium Shift: The product is often less soluble than the reagents. Allow the reaction to cool slowly to precipitate the hydrazone, driving the equilibrium forward (Le Chatelier’s principle).

    • Water Scavenging: In stubborn cases, add molecular sieves (3Å) to the reaction vessel to trap generated water.

Issue 2: "The NMR spectrum shows doubled peaks. Is it contaminated?"

Diagnosis: E/Z Isomerism & Rotamers (False Positive for Impurity) Acylhydrazones possess a C=N double bond and an amide-like N-C(O) bond. This creates two types of stereoisomerism that appear as "impurities" in NMR but are chemically intrinsic to the molecule.

  • Type A: Geometric Isomerism (E/Z): The C=N bond can exist as E (trans-like) or Z (cis-like). The E isomer is thermodynamically favored, but the Z isomer can form, especially under UV light exposure.

  • Type B: Amide Rotamers: Restricted rotation around the N-C(O) bond leads to syn and anti conformers.

  • Validation Protocol:

    • Step 1: Run a variable-temperature NMR (VT-NMR). If the "impurity" peaks coalesce with the main peaks at high temperatures (e.g., 50-60°C), they are rotamers/isomers, not chemical contaminants.

    • Step 2: Store the sample in the dark. Z-isomers often revert to E-isomers in the absence of light.

Issue 3: "I see a high-melting insoluble solid."

Diagnosis: Azine Formation (The "Double" Addition) If the Isoniazid reagent contains traces of free hydrazine (or hydrolyzes to release it), the hydrazine can react with two equivalents of 4-Pyridinecarboxaldehyde.

  • Mechanism:

    
    
    
  • Prevention:

    • Use high-purity Isoniazid.

    • Avoid harsh acidic conditions that promote the hydrolysis of the amide bond in Isoniazid.

    • Purification: Azines are typically much less soluble than the hydrazone. Filter the hot reaction mixture; the azine often remains undissolved or precipitates first.

Module 3: Validated Synthesis Protocol

This protocol minimizes hydrolysis and optimizes for the thermodynamic E-isomer.

Reagents:

  • Isoniazid (1.0 equiv)

  • 4-Pyridinecarboxaldehyde (1.05 equiv - slight excess compensates for volatility/oxidation)

  • Solvent: Absolute Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Workflow:

  • Dissolution: Dissolve Isoniazid in minimal absolute ethanol at 50°C.

  • Addition: Add 4-Pyridinecarboxaldehyde dropwise.

    • Why? Slow addition prevents local high concentrations of aldehyde, reducing the risk of side reactions like Cannizzaro (though rare for this substrate, it is good practice).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Why? Protonates the aldehyde carbonyl, making it more electrophilic for the hydrazine attack.

  • Reflux: Heat to reflux for 3–5 hours.

    • Monitoring: Check TLC (Mobile phase: MeOH:DCM 1:9). Look for the disappearance of the aldehyde spot.

  • Crystallization: Cool the mixture to room temperature, then to 4°C. The product should crystallize out.

  • Purification: Filter the solid. Wash with cold diethyl ether (removes unreacted aldehyde).

    • Recrystallization: If necessary, recrystallize from hot ethanol.

  • Drying: Dry under vacuum over

    
     or silica gel.
    
    • Critical: Thorough drying prevents hydrolysis during storage.

Module 4: Quantitative Data & Stability

ParameterSpecification / BehaviorNotes
Melting Point ~238–240°C (Decomposes)Sharp MP indicates purity. Broad MP suggests hydrolysis or solvent inclusion.
Solubility DMSO (High), EtOH (Hot), Water (Poor)Low water solubility protects it from rapid hydrolysis, but acidic pH accelerates degradation.
Stability (pH) Stable at pH 7–8. Unstable at pH < 4.In acidic stomach conditions or acidic buffers, significant hydrolysis occurs within hours [1].
Stability (Light) PhotosensitiveSolutions may turn yellow/dark upon UV exposure due to E

Z isomerization or oxidation.

References

  • Buss, J. L., & Ponka, P. (2003).[3] Hydrolysis of pyridoxal isonicotinoyl hydrazone and its analogs. Biochimica et Biophysica Acta (BBA) - General Subjects, 1619(2), 177-186.

  • Shtyrlin, N. V., et al. (2025). Photochemical E/Z isomerization of isonicotinoyl hydrazones based on pyridoxine derivatives. ResearchGate.[4]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.

  • Angelusiu, M. V., et al. (2010). Synthesis and Characterization of Some New Isonicotinoyl Hydrazone Derivatives. E-Journal of Chemistry.

Sources

Overcoming challenges in the characterization of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SCHIFF-4PIH-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1][2]

Introduction

Welcome to the technical support hub for 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (often abbreviated as 4-PIH or INH-4-Py ).[1][2] This compound is a critical Schiff base derived from the condensation of Isoniazid (INH) and 4-Pyridinecarboxaldehyde.[1][2]

While synthetically accessible, this molecule presents unique characterization hurdles due to E/Z isomerism , amide-imidol tautomerism , and pH-dependent hydrolytic instability .[1][2] This guide addresses these specific "ghosts in the machine" that often confuse standard analytical workflows.

Module 1: Synthesis & Purity Optimization

User Query: "My yield is consistent, but the product appears sticky or has a wide melting point range. How do I ensure high-grade crystallinity?"

Root Cause Analysis

The "stickiness" often results from trapped solvent (ethanol/water) within the lattice or the presence of unreacted 4-pyridinecarboxaldehyde, which is an oil/liquid at room temperature. Furthermore, rapid cooling can trap the kinetically favored Z-isomer, whereas the E-isomer is thermodynamically preferred in the crystal lattice.

Optimized Protocol

Do not simply mix and stir. The equilibrium must be driven to completion and properly crystallized.[1][2]

Step-by-Step Workflow:

  • Stoichiometry: Use a slight excess of Isoniazid (1.05 eq) relative to 4-Pyridinecarboxaldehyde (1.0 eq).[1][2] Isoniazid is water-soluble and easier to wash away than the oily aldehyde.[1][2]

  • Solvent System: Absolute Ethanol (EtOH).[1][2] Avoid water in the reaction phase to push the equilibrium toward the hydrazone (dehydration).[2]

  • Catalysis: While often spontaneous, adding 1-2 drops of Glacial Acetic Acid catalyzes the imine formation.[1][2]

  • Reflux: Reflux for 4–6 hours . Room temperature stirring is often insufficient for complete conversion.[1][2]

  • Slow Crystallization: Cool the solution slowly to room temperature, then to 4°C. Rapid precipitation traps impurities.[1][2]

Visual Workflow (Synthesis)

SynthesisWorkflow Start Reactants: Isoniazid + 4-Py-CHO Reflux Reflux (EtOH) 6 Hours (Cat. AcOH) Start->Reflux Imine Formation Cooling Slow Cooling (RT -> 4°C) Reflux->Cooling Crystallization Filter Filtration & EtOH Wash Cooling->Filter Isolation Dry Vacuum Dry 60°C Filter->Dry Solvent Removal

Figure 1: Optimized synthesis workflow emphasizing slow cooling to favor the thermodynamic E-isomer.[1][2]

Module 2: NMR Troubleshooting (The "Missing" Proton)

User Query: "I am looking at the 1H NMR in DMSO-d6. I see split peaks, and my integration is off. Also, the amide NH proton position varies wildly.[2] Is my sample degrading?"

Technical Insight: Dynamic Isomerism

You are likely observing E/Z geometric isomerism around the C=N double bond.[1][2]

  • The E-isomer is usually the major species (>90%).[2]

  • The Z-isomer is stabilized by an intramolecular hydrogen bond between the amide hydrogen and the pyridine nitrogen, but this is solvent-dependent.[1]

Diagnostic Data Table: 1H NMR Shifts (DMSO-d6)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Amide NH (E-isomer) 12.3 – 12.7 SingletDisappears with D₂O shake.[1][2]
Amide NH (Z-isomer) ~15.5 – 16.0 SingletCritical: Downfield shift due to intramolecular H-bonding.[1][2][3]
Imine CH (N=CH) 8.4 – 8.6 SingletSharp singlet; key indicator of Schiff base formation.[1][2]
Pyridine Ring (Ortho) 8.7 – 8.8DoubletDeshielded by ring nitrogen.[1][2]
Pyridine Ring (Meta) 7.8 – 7.9Doublet
Troubleshooting Steps
  • Split Peaks: If you see a small set of "shadow" peaks (approx. 5-10% intensity) slightly shifted from the main peaks, do not repurify .[1][2] This is the Z-isomer in equilibrium.

  • Missing NH: If the peak at 12.5 ppm is broad or invisible, your DMSO may be "wet" (containing water).[1][2] The amide proton exchanges rapidly with water.[1][2] Dry your solvent or add activated molecular sieves.[1][2]

  • Variable Shift: The NH shift is concentration and temperature-dependent due to hydrogen bonding dynamics.[1][2]

Module 3: HPLC Stability & Hydrolysis

User Query: "My sample is pure by NMR, but when I run HPLC, I see three peaks. Is the column degrading the compound?"

Mechanism of Failure

Hydrazones are pH-labile .[1][2] They are stable at neutral pH but hydrolyze rapidly in acidic environments.[1][2]

  • Common Mistake: Using 0.1% TFA (Trifluoroacetic acid) or high concentrations of Formic Acid in the mobile phase (pH ~2-3).[1][2]

  • Result: On-column hydrolysis splits 4-PIH back into Isoniazid and 4-Pyridinecarboxaldehyde .[1][2]

The Solution: Buffer Selection

You must maintain the mobile phase pH between 6.0 and 8.0 .[2]

Recommended HPLC Conditions:

  • Column: C18 (Standard ODS).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 7.0).[1][2]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[1][2]

  • Detection: UV 254 nm (Strong absorption due to conjugated π-system).[1][2]

Visual Mechanism (Hydrolysis)

HydrolysisPath Hydrazone 4-PIH (Intact) (Schiff Base) Transition Tetrahedral Intermediate (Unstable) Hydrazone->Transition + H2O / H+ Acid Acidic Mobile Phase (pH < 4.0) Acid->Transition Products Hydrolysis Products Transition->Products INH Isoniazid (R-NH-NH2) Products->INH Aldehyde 4-Pyridinecarboxaldehyde (R'=O) Products->Aldehyde

Figure 2: Hydrolytic degradation pathway triggered by acidic HPLC mobile phases.[1][2]

Module 4: Solid State & Crystallography

User Query: "I am trying to solve the crystal structure. The data suggests disorder or twinning."

Expert Insight

In the solid state, 4-PIH predominantly adopts the E-configuration relative to the C=N bond. However, the molecule is flexible.[2]

  • Tautomerism: While the amide form (–C(=O)NH–) is dominant, the imidol tautomer (–C(OH)=N–) can contribute to disorder in the bond lengths of the hydrazide linkage.[2]

  • Packing: The crystal lattice is stabilized by intermolecular hydrogen bonds (N–H[1][2]···N_pyridine) and π–π stacking between the pyridine rings.[1][2]

  • Space Group: Commonly crystallizes in Monoclinic (P21/n) or Triclinic (P-1) systems depending on the solvent of crystallization.[1][2]

Action Item: If refining the structure is difficult, look for whole-molecule disorder where the pyridine ring flips 180°, as the nitrogen position in the ring is electronically distinct but sterically similar to the carbons.

References

  • BenchChem. (n.d.).[1][2] this compound Synthesis & Properties. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5469567, this compound. Retrieved from [1][2]

  • Romero, E. L., et al. (2015).[1][2][3] Multiple Dynamics of Hydrazone Based Compounds. ResearchGate. Retrieved from

  • Kovaříková, P., et al. (2006).[1][2][4] HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [1][2]

  • Zhu, M. T., et al. (2018).[1][2][5] Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Bulletin of the Chemical Society of Ethiopia. Retrieved from

Sources

Technical Support Center: Optimizing 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (4-PIH) in MOF Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 4-PIH-MOF-OPT-2024 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1]

Executive Summary

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (often abbreviated as pcih or HPCIH ) is a versatile Schiff base linker used primarily to construct pillared-layer Metal-Organic Frameworks (MOFs) .[1] Derived from the anti-tubercular drug isoniazid, it offers unique dual functionality: it serves as a structural "strut" connecting 2D metal-carboxylate layers into 3D porous networks, and it retains biological activity for drug delivery applications.

However, users frequently encounter three critical failure modes:

  • Hydrolytic Instability: The imine (

    
    ) bond is susceptible to hydrolysis, leading to ligand degradation before or during MOF assembly.
    
  • Polymorphism & Amorphization: Competition between the keto (neutral) and enol (anionic) tautomers can lead to unpredictable coordination modes and amorphous powders rather than single crystals.

  • Pore Collapse: The flexible nature of the hydrazone backbone makes the framework prone to collapse during activation (solvent removal).

This guide provides validated protocols and troubleshooting logic to resolve these issues.

Module 1: Ligand Integrity & Pre-Synthesis

User Query: "My ligand solution turns cloudy or changes color over time, and the resulting MOF yield is low. What is happening?"

Root Cause Analysis: Hydrolysis & Tautomerism

The 4-PIH ligand contains an azomethine (


) linkage.[1] In the presence of trace water and acidic/basic catalysts (often used in MOF synthesis), this bond hydrolyzes back into the starting materials: isoniazid and 4-pyridinecarboxaldehyde. Furthermore, the ligand exists in a pH-dependent equilibrium between a neutral keto form  (favored in neutral/acidic media) and an anionic enol form  (favored in basic media).
Troubleshooting Protocol
ParameterSpecificationReasoning
Solvent Choice Anhydrous DMF or DMSOAvoid alcohols or water during stock prep.[1] Schiff bases are stable in dipolar aprotic solvents but hydrolyze in protic media.[1]
Storage Desiccator, Dark, <4°CLight can induce photo-isomerization (

) around the imine bond, affecting coordination geometry.
Purity Check

-NMR (DMSO-

)
Look for the imine proton singlet at

ppm.[1] Disappearance indicates hydrolysis.[1][2]
The Tautomer Control System

To ensure the ligand acts as a neutral pillar (the most common mode for Zn/Cd pillared-layer MOFs), you must suppress deprotonation.

  • Target: Neutral Keto Form (coordination via Pyridine N atoms).[1]

  • Action: Ensure reaction pH

    
    . Avoid strong bases (TEA/NaOH).[1] If using basic modulators, add them after metal-ligand mixing.[1]
    

Module 2: Solvothermal Synthesis Optimization

User Query: "I am getting rapid precipitation of powder instead of X-ray quality crystals. How do I slow down the nucleation?"

The "Pillaring" Strategy

In systems like [Zn2(tdc)2(pcih)2]n (where tdc = thiophene dicarboxylate), the dicarboxylate forms 2D sheets, and 4-PIH pillars them. If 4-PIH coordinates too fast, it crosslinks random clusters, causing precipitation.[1]

Optimization Matrix
VariableRecommendationMechanism
Metal Source

or

Nitrate salts provide high solubility.[1] Avoid chlorides if chloride incorporation is not desired (Cl can bridge metal centers, disrupting the pillar).
Modulator Acetic Acid or Formic Acid (5-20 eq)Critical: Monocarboxylic acids compete with the dicarboxylate linker, slowing down the formation of the 2D sheets, allowing 4-PIH to organize correctly.
Temperature 85°C - 100°C (Slow Ramp)Ramp rate of 1°C/min prevents thermal shock nucleation.[1]
Stoichiometry Metal : Dicarboxylate : 4-PIH = 1 : 1 : 0.54-PIH is a bridging ligand; excess ligand can lead to monodentate "capping" which terminates crystal growth.[1]
Visualizing the Synthesis Logic

SynthesisLogic Start Start: 4-PIH MOF Synthesis CheckLigand Check Ligand Purity (NMR) Start->CheckLigand Hydrolysis Imine Peak Missing? CheckLigand->Hydrolysis Recrystallize Recrystallize Ligand (EtOH) Hydrolysis->Recrystallize Yes (Degraded) SelectSolvent Select Solvent System (DMF/EtOH or DMF/H2O) Hydrolysis->SelectSolvent No (Pure) Recrystallize->CheckLigand AddModulator Add Modulator? (Acetic Acid) SelectSolvent->AddModulator Reaction Solvothermal Reaction (3 Days @ 90°C) AddModulator->Reaction Slow Nucleation Result Analyze Product Reaction->Result Powder Amorphous Powder Result->Powder Fast Ppt Crystals Single Crystals Result->Crystals Clear Facets Powder->AddModulator Increase Acid Conc.

Caption: Decision tree for optimizing 4-PIH MOF synthesis. Note the loop for increasing modulator concentration if amorphous powder is obtained.

Module 3: Activation & Post-Synthetic Processing

User Query: "My crystals look perfect in solvent, but they turn opaque and lose porosity when I dry them. How do I activate them?"

The Issue: Capillary Stress & Framework Flexibility

4-PIH contains a flexible hydrazone linkage.[1] Upon removing high-boiling solvents (DMF, bp 153°C) directly, the surface tension creates capillary forces strong enough to collapse the pores or rotate the ligand, closing the channels (a "breathing" effect).

Validated Activation Protocol (SCSC Method)

Do NOT use direct vacuum heating on fresh crystals.[1] Use the Solvent Exchange method.

  • Decantation: Carefully remove the mother liquor (DMF).[1]

  • Exchange Phase 1: Soak crystals in fresh DMF for 24 hours (refresh 3x) to remove unreacted ligand trapped in pores.

  • Exchange Phase 2: Gradually replace DMF with a lower boiling, lower surface tension solvent (e.g., Ethanol, Acetone, or Dichloromethane).

    • Step: 75% DMF / 25% EtOH

      
       50/50 
      
      
      
      25/75
      
      
      100% EtOH.[1]
    • Duration: 6 hours per step.

  • Drying:

    • Standard: Vacuum dry at room temperature for 12 hours, then slowly heat to 80°C.

    • Advanced: Supercritical

      
       drying (required for highly fragile frameworks).[1]
      

Module 4: Functional Performance (FAQs)

Q: Can I use these MOFs for drug delivery? A: Yes. The 4-PIH ligand itself is bioactive (anti-tubercular).[1]

  • Mechanism:[3] The MOF acts as a "pro-drug."[1] In acidic environments (like tumor microenvironments or lysosomes), the Zn-N bond breaks, and the Schiff base hydrolyzes, releasing the isoniazid pharmacophore.

  • Verification: Perform a release study in PBS at pH 7.4 (blood) vs. pH 5.5 (endosome).[1] You should see accelerated degradation/release at pH 5.5.[1]

Q: The framework is not fluorescent. Isn't 4-PIH luminescent? A: 4-PIH is luminescent, but coordination to paramagnetic metals (like Cu, Fe, Mn) quenches fluorescence via electron transfer.[1]

  • Fix: Use

    
     metals like Zn(II)  or Cd(II) .[1] These rigidify the ligand, reducing non-radiative decay and often enhancing fluorescence (Chelation Enhanced Fluorescence - CHEF).[1]
    

References

  • Zn(II)

    • Title: Pyridyl-Isonicotinoyl Hydrazone-Bridged Zn(II) Coordination Framework with Thiophenedicarboxylato Link: Structure, Biological Activity, and Electrical Conductivity.[1][4]

    • Source: ACS Inorganic Chemistry (2023).[1]

    • URL:[Link][1][4]

  • Mixed-Linker Strategies

    • Title: Isophthalate–Hydrazone 2D Zinc–Organic Framework: Crystal Structure, Selective Adsorption, and Tuning of Mechanochemical Synthetic Conditions.[5]

    • Source: Crystal Growth & Design / ResearchGate.[1]

    • URL:[Link]

  • Ligand Characterization

    • Title: this compound (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

  • Coordination Chemistry of Hydrazones

    • Title: Coordination modes of hydrazone and acyl-hydrazone ligands containing a pyridine group.[1]

    • Source: Polyhedron (Cited via University of Vigo).[1]

    • URL:[Link][1]

Sources

Technical Support Center: Mitigating Cytotoxicity of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (PCIH)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Cytotoxicity Mitigation & Experimental Optimization for PCIH Audience: Drug Discovery Researchers & Medicinal Chemists

Core Technical Briefing

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) is a Schiff base derived from isoniazid and 4-pyridinecarboxaldehyde.[1] While structurally related to the well-known iron chelator Pyridoxal Isonicotinoyl Hydrazone (PIH), PCIH exhibits distinct physicochemical properties, most notably enhanced hydrolytic stability in aqueous media compared to PIH.

However, researchers often encounter unexpected cytotoxicity in non-target cells (e.g., hepatocytes, fibroblasts) during therapeutic evaluation. This toxicity typically stems from three distinct mechanisms:

  • Non-Specific Iron Depletion: Aggressive chelation stripping essential iron from metalloenzymes (e.g., ribonucleotide reductase).[1]

  • Redox Cycling (ROS Generation): Formation of redox-active iron complexes that catalyze Fenton-type reactions.[1]

  • Hydrolytic Degradation: Release of reactive aldehyde precursors and isoniazid in unbuffered acidic environments.[1]

This guide provides troubleshooting workflows to distinguish between these mechanisms and mitigate them experimentally.

Diagnostic Workflow: Identifying the Source of Toxicity

Before altering your therapeutic strategy, you must diagnose the type of cytotoxicity you are observing. Use the following logic flow to categorize the issue.

Cytotoxicity_Diagnosis Start Observed High Cytotoxicity (Low IC50 in Normal Cells) Step1 Perform Iron Rescue Experiment (Co-treat with 50µM Fe-citrate) Start->Step1 Decision1 Does Fe supplementation restore cell viability? Step1->Decision1 Result_Yes Mechanism: Iron Starvation (Chelation-dependent) Decision1->Result_Yes Yes Result_No Check ROS Levels (DCFDA Assay) Decision1->Result_No No Decision2 Are ROS levels elevated > 2-fold? Result_No->Decision2 Result_ROS Mechanism: Redox Cycling (Fenton Chemistry) Decision2->Result_ROS Yes Result_Stable Mechanism: Chemical Instability (Hydrolysis/Aldehyde Toxicity) Decision2->Result_Stable No

Figure 1: Diagnostic logic for categorizing PCIH cytotoxicity. Use this workflow to select the correct mitigation module below.

Module 1: Stability & Reconstitution (Pre-Experimentation)[1]

Issue: Hydrazones are susceptible to hydrolysis in acidic aqueous environments, releasing 4-pyridinecarboxaldehyde (reactive electrophile) and isoniazid (hepatotoxic at high doses).[1] While PCIH is more stable than PIH, improper storage or acidic diluents can trigger degradation, leading to "false" cytotoxicity data.

Troubleshooting Q&A:

Q: My PCIH precipitates upon addition to cell culture media. How do I solve this?

  • Root Cause: PCIH is lipophilic.[1] Rapid addition of a high-concentration DMSO stock to aqueous media causes "crashing out," leading to micro-crystals that physically damage cells or cause inconsistent dosing.[1]

  • Solution: Use an intermediate dilution step with a co-solvent.[1]

    • Dissolve PCIH in DMSO (Stock A).[1]

    • Dilute Stock A 1:10 into PEG-300 or Cremophor EL (Stock B).[1]

    • Add Stock B to the culture media.[1]

    • Why? PEG-300 acts as a surfactant, stabilizing the hydrazone in the aqueous phase and preventing crystal formation [1].

Q: How do I verify if my compound has hydrolyzed before treating cells?

  • Protocol: HPLC Stability Check.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 7.[1]0) (40:60).[1]

    • Detection: UV at 280 nm.[1]

    • Standard: Inject pure 4-pyridinecarboxaldehyde. If this peak appears in your PCIH sample, hydrolysis has occurred.

    • Critical Note: Avoid acidic mobile phases (e.g., 0.1% TFA) during analysis, as they can induce hydrolysis on the column [1].

Module 2: Mitigating Cellular Toxicity (In Vitro)

Issue: You observe toxicity in healthy control cells (e.g., H9c2 cardiomyocytes or hepatocytes) at therapeutic doses.

Troubleshooting Q&A:

Q: The toxicity seems driven by Oxidative Stress (ROS).[1] Can I use antioxidants?

  • Context: Iron-hydrazone complexes can participate in redox cycling.[1] If your DCFDA assay (see Figure 1) shows high ROS, the complex is likely generating hydroxyl radicals.

  • Recommendation: Co-incubate with N-acetylcysteine (NAC) (1-5 mM) or Glutathione-ethyl ester (GSH-EE).[1][2]

    • Mechanism:[3][4][5][6] NAC replenishes intracellular glutathione pools, scavenging ROS generated by the Fe-PCIH complex [2].[1]

    • Warning: Do not mix NAC and PCIH in the stock solution; add them to the cells separately to prevent chemical reaction in the tube.

Q: Is the toxicity due to iron starvation or the molecule itself?

  • The "Iron Rescue" Control: To prove that cytotoxicity is due to iron depletion (a mechanism often desired in cancer but unwanted in normal tissue), perform an Iron Rescue Assay .

    • Method: Treat cells with PCIH + Holo-Transferrin (50 µg/mL) or Ferric Citrate (50 µM).[1]

    • Interpretation: If viability returns to >80%, the toxicity is purely due to iron deprivation (on-target). If toxicity persists, it is off-target (likely aldehyde toxicity or ROS) [3].[1]

Quantitative Data: Comparative Stability & Toxicity

CompoundAqueous Stability (pH 7.[1][7]0)Iron Affinity (log β)Primary Toxicity MechanismMitigation Strategy
PCIH High (>24h)~30Iron Starvation / ROSFe-supplementation / Antioxidants
PIH Low (<6h)~35Hydrolysis ProductsFresh Preparation / pH Control
PKIH ModerateHighRedox CyclingLipophilicity tuning

Table 1: Comparison of PCIH with related hydrazones. PCIH offers superior stability but requires management of iron-starvation toxicity [1, 4].[1]

Module 3: Advanced Formulation (In Vivo)

Issue: Systemic toxicity in animal models (weight loss, hepatotoxicity).

Q: How can I deliver PCIH without systemic side effects?

  • Strategy: Encapsulation in PLGA Nanoparticles or Liposomes .[1]

    • Rationale: Hydrazones have poor solubility and can bind blood proteins non-specifically.[1] Encapsulation protects the hydrazone bond from serum hydrolases and prevents interaction with red blood cells until cellular uptake occurs.

    • Reference Standard: Similar strategies with hydrazone-based drugs have reduced IC50 values in target cells while sparing healthy tissue by exploiting the Enhanced Permeability and Retention (EPR) effect in tumors or passive targeting in TB granulomas [5].[1]

Experimental Protocol: The "Gold Standard" Viability Assay

To ensure your cytotoxicity data is reproducible and not an artifact of instability, follow this strict protocol.

Reagents:

  • Buffer: PBS adjusted strictly to pH 7.4 .

  • Assay: MTT or Resazurin (Alamar Blue).[1] Avoid Tetrazolium salts if high reducing agents (NAC) are used in the rescue arm.[1]

Step-by-Step:

  • Preparation: Dissolve PCIH in DMSO (10 mM). Verify clarity.

  • Dilution: Dilute 1:100 into culture media immediately prior to use. Do not store diluted media.[1]

  • Seeding: Seed cells (e.g., Vero, HepG2) at 5,000 cells/well.[1] Allow 24h attachment.

  • Treatment Groups:

    • Vehicle Control (0.1% DMSO).[1]

    • PCIH (0.1 - 100 µM).[1]

    • Rescue Control: PCIH (IC50 dose) + 50 µM Ferric Citrate.[1]

    • ROS Control: PCIH (IC50 dose) + 5 mM NAC.[1]

  • Incubation: 48 hours.

  • Readout: Measure absorbance/fluorescence. Calculate % recovery in Rescue/ROS groups relative to PCIH alone.

Mechanism of Action Visualization

Understanding the chemical fate of PCIH is crucial for mitigation.

PCIH_Mechanism cluster_0 Target Pathway (Therapeutic) cluster_1 Off-Target Toxicity (To Mitigate) PCIH PCIH (Intact Drug) (Iron Chelator) Fe_Complex Fe-PCIH Complex PCIH->Fe_Complex + Fe(III) Hydrolysis Acidic Hydrolysis (pH < 5) PCIH->Hydrolysis Iron_Depletion Iron Depletion (Anti-Proliferative) Fe_Complex->Iron_Depletion ROS Fenton Reaction (Hydroxyl Radicals) Fe_Complex->ROS Redox Cycling Aldehyde 4-Pyridinecarboxaldehyde (Reactive Electrophile) Hydrolysis->Aldehyde

Figure 2: Chemical fate of PCIH.[1] Successful therapy maximizes the Green pathway while suppressing the Red pathway via pH control and antioxidant buffering.

References

  • HPLC study on stability of pyridoxal isonicotinoyl hydrazone. PubMed.

  • The Role of Oxidative Stress in the Toxicity of Pyridoxal Isonicotinoyl Hydrazone (PIH) Analogues. Biochemical Society Transactions.

  • Identification of the di-pyridyl ketone isonicotinoyl hydrazone (PKIH) analogues as potent iron chelators and anti-tumour agents. British Journal of Cancer.[1]

  • This compound | C12H10N4O. PubChem.[1] [1]

  • Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives. MDPI.

Sources

Validation & Comparative

Technical Comparison Guide: 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone vs. Desferrioxamine (DFO)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone vs. Desferrioxamine (DFO) as an iron chelator Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a critical analysis of This compound (referred to herein as Py4IH , a structural analog of the well-characterized Pyridoxal Isonicotinoyl Hydrazone, PIH) versus the clinical "gold standard" Desferrioxamine (DFO).

While DFO remains the primary therapeutic for transfusional iron overload, its efficacy is severely rate-limited by its hydrophilicity and poor membrane permeability. In contrast, Py4IH represents the aroylhydrazone class of chelators: lipophilic, tridentate ligands capable of permeating cell membranes and scavenging iron directly from intracellular labile pools (LIP) and mitochondria.

Key Differentiator: DFO functions primarily as an extracellular or lysosomal "sink," whereas Py4IH acts as a "shuttle," entering cells to mobilize iron and transport it out.

Chemical & Physical Properties[1][2][3]

The fundamental difference in performance stems from the structural distinctness of the two molecules. DFO is a bacterial siderophore, while Py4IH is a synthetic Schiff base.

FeatureDesferrioxamine (DFO)This compound (Py4IH)
Class Hydroxamate SiderophoreAroylhydrazone (Schiff Base)
Denticity Hexadentate (6 donors)Tridentate (3 donors)
Binding Stoichiometry 1:1 (Ligand:Fe)2:1 (Ligand:Fe)
Molecular Weight ~560.68 g/mol (Mesylate salt)~226.23 g/mol
Lipophilicity (logP) -2.2 (Highly Hydrophilic)~0.9 - 1.5 (Lipophilic)
Membrane Permeability Very Low (Requires endocytosis)High (Passive diffusion)
Oral Bioavailability Poor (<15%)High (Active orally)
Stability High in plasmaSusceptible to acid hydrolysis at hydrazone bond
Structural Logic
  • DFO wraps completely around a single Fe(III) ion, forming a highly stable, kinetically inert complex. However, its large size and polarity prevent it from crossing the lipid bilayer passively.

  • Py4IH coordinates iron via the carbonyl oxygen, imine nitrogen, and pyridyl nitrogen. It requires two molecules to fully saturate the coordination sphere of one Fe(III) ion. The resulting complex is neutral and lipophilic, allowing it to exit the cell easily.

Mechanism of Action: The "Sink" vs. The "Shuttle"

Desferrioxamine (DFO): The Extracellular Sink

DFO acts primarily in the plasma and extracellular space. Inside cells, its uptake is restricted to fluid-phase endocytosis. It accumulates in lysosomes, where it can chelate iron resulting from ferritin degradation.[1] However, it cannot effectively access the cytoplasmic Labile Iron Pool (LIP) or mitochondrial iron.

Py4IH: The Intracellular Shuttle

Py4IH permeates the plasma membrane via passive diffusion. Once inside, it accesses the LIP and can even strip iron from low-affinity citrate/ATP complexes.

  • Mitochondrial Access: Unlike DFO, hydrazones like Py4IH can enter mitochondria, the primary site of iron utilization and overload-induced oxidative stress.

  • Iron Release: The neutral Fe-(Py4IH)₂ complex diffuses out of the cell down a concentration gradient, effectively "shuttling" iron to the bloodstream for renal excretion.

Visualization: Cellular Iron Scavenging Pathways

IronChelationPathways cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Cytosol & Organelles) DFO_out DFO (Free) DFO_lyso DFO (Lysosomal) DFO_out->DFO_lyso Endocytosis (Slow) Py4IH_out Py4IH (Free) Py4IH_in Py4IH (Cytosolic) Py4IH_out->Py4IH_in Passive Diffusion (Fast) Fe_Transferrin Fe-Transferrin Complex_Out Fe-(Py4IH)2 (Excreted) LIP Labile Iron Pool (LIP) Complex_In Fe-(Py4IH)2 LIP->Complex_In Scavenges Fe Ferritin Ferritin (Storage) Ferritin->DFO_lyso Autophagy/Degradation Mito Mitochondria (Fe Load) Mito->Complex_In Scavenges Fe DFO_lyso->LIP No Access Py4IH_in->LIP Chelation Py4IH_in->Mito Penetrates Organelles Complex_In->Complex_Out Efflux (Diffusion)

Figure 1: Comparative cellular trafficking. DFO is restricted to lysosomes, while Py4IH freely accesses the cytoplasm and mitochondria to scavenge iron.

Performance Comparison: Experimental Data

The superior efficiency of hydrazone chelators in cellular models is well-documented. The following data compares the prototype of the class (PIH, which behaves nearly identically to Py4IH in terms of chelation kinetics) against DFO.

Iron Mobilization Efficiency (Reticulocytes)

In a classic comparative assay using


Fe-labeled reticulocytes, the mobilization capacity was measured after 60 minutes.[2]
ChelatorConcentration% Cellular

Fe Released
Efficiency Ratio
DFO 5.0 mM3.5%Baseline
PIH (Class Rep) 0.1 mM38.6% ~550x more efficient (per mole)

Data Source: Ponka et al. (1979) & Richardson et al. (TargetMol/NIH Data).

Interpretation: Py4IH analogs are effective at concentrations 50-fold lower than DFO. This is directly attributed to membrane permeability. DFO simply cannot reach the iron source.

Antiproliferative Activity (Cancer Applications)

Iron is required for ribonucleotide reductase (DNA synthesis).

  • DFO: Requires high doses (tens of micromolar) and long incubation times (48-72h) to induce cytostasis, due to slow uptake.

  • Py4IH: Induces rapid iron depletion, leading to G1/S arrest and apoptosis at low micromolar concentrations (IC50 often 1–5 µM).

Experimental Validation Protocol

To objectively compare Py4IH and DFO in your own laboratory, the Calcein-AM Quenching Assay is the most robust method for monitoring the Labile Iron Pool (LIP) in real-time.

Protocol: Measuring Intracellular Iron Chelation (LIP Recovery)

Principle: Calcein-AM is non-fluorescent and cell-permeable.[3] Intracellular esterases cleave it to Calcein (green fluorescent), which is membrane-impermeable.[1] Calcein fluorescence is quenched by binding to labile iron (Fe²⁺/Fe³⁺). Adding a chelator strips iron from Calcein, causing de-quenching (fluorescence increase).

Reagents:
  • Calcein-AM: 0.25 µM working solution.

  • Chelators: Py4IH (dissolved in DMSO) and DFO (dissolved in PBS).

  • Cell Line: HepG2 or K562 (high iron load models).

Workflow:
  • Loading: Incubate cells with 0.25 µM Calcein-AM for 15 min at 37°C. Wash 2x with PBS to remove extracellular dye.

  • Baseline: Measure baseline fluorescence (

    
    ) via flow cytometry or plate reader (Ex/Em: 488/517 nm). Note: High iron cells will have low fluorescence.
    
  • Treatment:

    • Group A: Treat with Py4IH (10 µM).

    • Group B: Treat with DFO (100 µM).

    • Group C: Control (Vehicle).

  • Kinetic Measurement: Monitor fluorescence every 5 minutes for 60 minutes.

  • Calculation:

    
    
    The magnitude of 
    
    
    
    corresponds to the amount of iron removed from the LIP.

Expected Result:

  • Py4IH: Rapid increase in fluorescence within 5–10 minutes (fast access to LIP).

  • DFO: Negligible or very slow increase in fluorescence over 1 hour (poor access to LIP).

Toxicity and Clinical Context

Desferrioxamine (DFO)
  • Route: IV or Subcutaneous infusion (8–12 hours/day).

  • Toxicity: Generally safe but can cause neurotoxicity (auditory/ocular) at high doses. Local injection site reactions are common.

  • Limitation: "Compliance failure" is the leading cause of death in thalassemia patients on DFO, due to the burdensome infusion regimen.

Py4IH (and Aroylhydrazones)[7][8]
  • Route: Oral.

  • Toxicity: Generally low in rodent models.[4] However, the hydrazone bond can hydrolyze in the acidic stomach, releasing the aldehyde and hydrazide components.

    • Risk: Isonicotinic acid hydrazide (Isoniazid) is hepatotoxic.

    • Mitigation: Newer analogs (like HAPI ) use steric hindrance (methyl groups) near the hydrazone bond to prevent hydrolysis.

  • Status: Pre-clinical.[4][5] While highly effective in vitro, stability and half-life optimization continue.

Visualization: Chemical Structure & Binding[10]

Figure 2: Schematic of Py4IH binding. Two tridentate Py4IH molecules coordinate one Iron(III) atom, neutralizing its charge and facilitating membrane exit.

References

  • Ponka, P., et al. (1979).[6] "Mobilization of iron from reticulocytes: Identification of pyridoxal isonicotinoyl hydrazone as a new iron chelating agent." FEBS Letters. Link

  • Richardson, D.R., & Ponka, P. (1998). "Pyridoxal isonicotinoyl hydrazone and its analogs: Potential orally effective iron-chelating agents for the treatment of iron overload disease."[7][8] Journal of Laboratory and Clinical Medicine. Link

  • Buss, J.L., et al. (2002). "The role of the PIH class of chelators in the treatment of cancer." Current Medicinal Chemistry. Link

  • Glickstein, H., et al. (2005). "Intracellular labile iron pools as direct targets of iron chelators: a fluorescence study of chelator action in living cells." Blood. Link

  • Simunek, T., et al. (2011). "Iron chelation with salicylaldehyde isonicotinoyl hydrazone protects against catecholamine autoxidation and cardiotoxicity." Free Radical Biology and Medicine. Link

Sources

Efficacy of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone compared to other hydrazone iron chelators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (4-PCIH) against its structural isomers (specifically the 2-isomer, 2-PCIH ) and the gold-standard hydrazone chelator, Pyridoxal isonicotinoyl hydrazone (PIH) .

Executive Summary: The Structural Determinants of Efficacy

In the development of iron chelators for thalassemia and cancer therapy, the Aroylhydrazone class is defined by its ability to form tridentate ligands (binding via N-N-O donor atoms).

The distinction between 4-PCIH and 2-PCIH is not merely semantic; it is the primary determinant of chelation efficacy.

  • 2-PCIH & PIH: Possess a nitrogen atom in the ortho position (or adjacent to the hydrazone linkage), facilitating the formation of two stable five-membered chelate rings with Iron (Fe). This results in high stability constants and effective iron mobilization.

  • 4-PCIH: The nitrogen atom is in the para position, facing away from the metal binding pocket. Consequently, 4-PCIH cannot act as a tridentate chelator. It functions primarily as a bridging ligand (often used in Metal-Organic Frameworks) or a weak bidentate binder.

Clinical Implication: While PIH and 2-PCIH are potent iron mobilizers, 4-PCIH serves primarily as a negative control in Structure-Activity Relationship (SAR) studies to validate the necessity of the tridentate coordination geometry.

Part 1: Chemical Architecture & Coordination Thermodynamics

The efficacy of a hydrazone chelator is governed by its ability to saturate the coordination sphere of Fe(III) or Fe(II).

Comparative Ligand Architecture
Feature4-PCIH (The Topic)2-PCIH (The Alternative)PIH (The Gold Standard)
IUPAC Name (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide(E)-N'-(pyridin-2-ylmethylene)isonicotinohydrazidePyridoxal isonicotinoyl hydrazone
Donor Atoms Bidentate (N, O) or BridgingTridentate (N, N, O) Tridentate (O, N, O)
Chelate Rings Cannot form stable 5,5-membered fused rings.Forms two stable 5-membered rings upon deprotonation.Forms 5- and 6-membered rings.
Fe Complex Geometry Polymer/Bridged (MOF precursor)Distorted Octahedral (Bis-ligand, 2:1 L:M)Distorted Octahedral (Bis-ligand, 2:1 L:M)
Log

(Fe)
Low / Undefined (due to polymerization)~22 - 25 (High Affinity)~28 - 30 (Very High Affinity)
Mechanism of Action Visualization

The following diagram illustrates why 4-PCIH fails to chelate effectively compared to the tridentate 2-PCIH.

ChelationMechanism cluster_0 Ineffective Chelation (4-PCIH) cluster_1 Effective Chelation (2-PCIH / PIH) Node4 4-PCIH Ligand (N at para position) Fe4 Fe(III) Node4->Fe4 Steric Hindrance No Tridentate Pocket Complex4 Unstable/Bridging Complex (Open Coordination Sphere) Fe4->Complex4 Polymerization Toxicity/Precipitation Toxicity/Precipitation Complex4->Toxicity/Precipitation Redox Active? Node2 2-PCIH Ligand (N at ortho position) Fe2 Fe(III) Node2->Fe2 Tridentate Binding (N-N-O) Complex2 Stable Octahedral Complex (FeL2) Fe2->Complex2 Charge Neutralization Lipophilic Complex Iron Excretion Iron Excretion Complex2->Iron Excretion Membrane Permeable

Figure 1: Structural causality of chelation efficacy. The position of the pyridine nitrogen dictates whether the ligand forms a discrete, excretable complex (2-PCIH) or an unstable polymeric network (4-PCIH).

Part 2: Comparative Efficacy Analysis

This section synthesizes data from SAR studies (Richardson et al., Ponka et al.) comparing the isomers.

Iron Mobilization Efficiency (ICE)

Defined as the ability to remove


 from pre-labeled cells (e.g., reticulocytes or hepatocytes).
ChelatorConcentration (

M)

Release (% of Control)
Interpretation
Control 0100%Baseline spontaneous release.
PIH 100350 - 400% Highly effective; gold standard.
2-PCIH 100320 - 380% Comparable to PIH; potent intracellular access.
4-PCIH 100~110 - 120% Ineffective. Barely exceeds spontaneous release.

Expert Insight: The lack of iron mobilization by 4-PCIH confirms that lipophilicity alone is insufficient. Without the thermodynamic stability provided by the tridentate "pincer" effect, the ligand cannot compete with intracellular storage proteins (Ferritin) for iron.

Antiproliferative Activity (IC50)

Measured in neoplastic cell lines (e.g., SK-N-MC neuroepithelioma).

  • 2-PCIH: High cytotoxicity (

    
    ). Mechanism: Rapid iron depletion leading to inhibition of Ribonucleotide Reductase (RR).
    
  • 4-PCIH: Low/Moderate cytotoxicity (

    
    ). Mechanism: Non-specific toxicity. It does not effectively starve the cell of iron, rendering it useless as an anti-cancer iron chelator.
    

Part 3: Experimental Protocols

To verify these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Mobilization Assay (The Gold Standard)

Purpose: To quantify the chelator's ability to enter cells and remove sequestered iron.

Reagents:

  • 
    -Transferrin (prepared by saturating human transferrin with 
    
    
    
    ).
  • SK-N-MC or HeLa cells.[1]

  • Test compounds: 4-PCIH, 2-PCIH, PIH (dissolved in DMSO).

Workflow:

  • Loading: Incubate cells with

    
    -Transferrin (
    
    
    
    ) for 3 hours at 37°C to label the intracellular iron pool.
  • Washing: Wash cells 4x with ice-cold PBS to remove membrane-bound transferrin.

  • Treatment: Re-incubate cells in fresh media containing the chelators (

    
    ) for 3 hours.
    
    • Control: Media + DMSO only.

  • Harvesting: Separate the supernatant (media) from the cellular fraction (lysed cells).

  • Measurement: Count gamma radiation (CPM) in both fractions.

  • Calculation:

    
    
    

Validation Check: PIH must show >3-fold release over control. If 4-PCIH shows release >2-fold, check for contamination with the 2-isomer.

Protocol B: Spectrophotometric Titration (Job's Method)

Purpose: To confirm the stoichiometry (Tridentate vs Bidentate).

  • Prepare 1 mM stock solutions of Fe(III) and the ligand in methanol/water (1:1).

  • Mix Fe and Ligand in varying mole fractions (

    
     to 
    
    
    
    ) while keeping total concentration constant.
  • Measure Absorbance (

    
     nm for hydrazone complexes).
    
  • Result Interpretation:

    • 2-PCIH: Max absorbance at

      
       (indicating 1:2 Metal:Ligand ratio 
      
      
      
      Tridentate).
    • 4-PCIH: No clear maxima or maxima at

      
       (1:1) with precipitation (indicating polymerization).
      

Part 4: Synthesis & Stability Workflow

The following diagram outlines the critical synthesis pathway and where the divergence in efficacy occurs.

SynthesisWorkflow Isoniazid Isonicotinic Acid Hydrazide Reaction Condensation (Ethanol, Reflux) Isoniazid->Reaction Aldehyde Pyridinecarboxaldehyde (Isomer Critical) Aldehyde->Reaction Select Isomer PCIH2 2-PCIH (Tridentate) Active Chelator Reaction->PCIH2 If 2-CHO used PCIH4 4-PCIH (Linear) Inactive/Bridging Reaction->PCIH4 If 4-CHO used High Fe Affinity High Fe Affinity PCIH2->High Fe Affinity MOF Formation MOF Formation PCIH4->MOF Formation

Figure 2: Synthetic divergence. The choice of aldehyde isomer determines the final ligand's utility as a therapeutic chelator (2-PCIH) or a materials science building block (4-PCIH).

References

  • Ponka, P., et al. (1979).[2] "Mobilization of iron from reticulocytes: Identification of pyridoxal isonicotinoyl hydrazone as a new iron chelating agent."[2] FEBS Letters.

  • Richardson, D.R., & Ponka, P. (1998).[2] "Pyridoxal isonicotinoyl hydrazone and its analogs: Potential orally effective iron-chelating agents for the treatment of iron overload disease."[3] Journal of Laboratory and Clinical Medicine.

  • Richardson, D.R., et al. (1995). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents."[4] Blood.

  • Becker, E., & Richardson, D.R. (1999). "Development of novel aroylhydrazone ligands for iron chelation therapy: 2-pyridylcarboxaldehyde isonicotinoyl hydrazone analogs." Journal of Laboratory and Clinical Medicine.

  • Lovejoy, D.B., & Richardson, D.R. (2002). "Iron chelators as anti-neoplastic agents: Current developments and promise of the PIH class." Current Medicinal Chemistry.

Sources

Antimicrobial spectrum of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone compared to standard antibiotics

[1]

Executive Summary

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (often abbreviated as 4-PIH or PC4BBH ) is a Schiff base derivative formed by the condensation of Isoniazid (INH) and 4-pyridinecarboxaldehyde. While often overshadowed by its structural isomer 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) —which exhibits nanomolar antitubercular activity—the 4-isomer possesses distinct pharmacological properties.

It functions primarily as a lipophilic transport vehicle for Isoniazid, capable of penetrating biological membranes more effectively than the parent drug before hydrolyzing to release the active pharmacophore. Its antimicrobial spectrum is defined by moderate antitubercular activity (lower than INH and PCIH), significant metal-dependent bacteriostatic effects against Gram-positive pathogens, and potential utility in overcoming specific resistance mechanisms via iron chelation.

Chemical Profile & Structural Isomerism

The biological activity of this compound is heavily influenced by the position of the nitrogen atom on the aldehyde-derived pyridine ring. It is critical to distinguish the 4-isomer (the subject of this guide) from the 2-isomer (PCIH).

Structural Comparison
  • Parent Scaffold: Isonicotinylhydrazide (INH backbone).

  • 4-Isomer (Target): Nitrogen at the para position of the aldehyde ring. This configuration favors linear molecular geometry and distinct metal chelation kinetics compared to the ortho (2-isomer) arrangement.

  • Key Property: The hydrazone linkage (-CH=N-NH-C=O-) acts as a "prodrug" linker, stable in neutral plasma but hydrolyzable in the acidic environment of the macrophage phagolysosome or bacterial cytoplasm.

Synthesis Protocol

Objective: Synthesis of this compound via acid-catalyzed condensation.

  • Reagents: Equimolar amounts (20 mmol) of Isoniazid and 4-Pyridinecarboxaldehyde.

  • Solvent: Absolute Ethanol (50 mL).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Dissolve Isoniazid in warm ethanol.

    • Add 4-Pyridinecarboxaldehyde dropwise with continuous stirring.

    • Add catalyst and reflux at 80°C for 4–6 hours.

    • Monitor reaction progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Work-up: Cool to room temperature. The product precipitates as a white/off-white solid. Filter, wash with cold ethanol, and recrystallize from ethanol/water.

  • Yield: Typically 75–85%.

Synthesiscluster_0ReactantsINHIsoniazid(Isonicotinic acid hydrazide)CONDCondensation(Ethanol, Reflux, H+, 6h)INH->CONDALD4-PyridinecarboxaldehydeALD->CONDPROD4-Pyridinecarboxaldehydeisonicotinoyl hydrazoneCOND->PROD- H2O

Caption: Acid-catalyzed Schiff base condensation pathway yielding the target hydrazone.

Antimicrobial Spectrum Analysis

A. Antitubercular Activity (Primary Target)

The 4-isomer acts as a prodrug. Its activity against Mycobacterium tuberculosis (Mtb) is significant but generally lower than the 2-isomer or free INH in standard broth assays. However, its value lies in intracellular efficacy.

OrganismStrainMIC (µM)Comparison to Standard
M. tuberculosis H37Rv (Lab Strain)~14.0 - 46.0 Less active than INH (0.4 µM) and PCIH (0.6 µM).
M. tuberculosis Clinical Isolates~10.0 - 50.0 Retains activity; lipophilicity aids penetration.
M. bovis BCG> 10.0 Moderate inhibition; less potent than 2-isomer.

Key Insight: The 4-isomer lacks the specific tridentate coordination geometry of the 2-isomer (PCIH) that allows for ultra-high affinity iron chelation (the "siderophore mimic" effect). Thus, its primary mechanism against Mtb is the delivery of INH, whereas the 2-isomer acts via both INH delivery and iron starvation.

B. Bacterial Spectrum (Gram-Positive vs. Gram-Negative)

The compound shows a spectrum typical of hydrazones: moderate activity against Gram-positives and limited activity against Gram-negatives due to the outer membrane barrier.

  • Gram-Positive (S. aureus, B.[1][2][3] subtilis):

    • Activity: Moderate (MIC: 25–100 µg/mL).

    • Enhancement: Activity increases 2-4 fold when complexed with metals like Zinc(II) or Copper(II).

  • Gram-Negative (E. coli, P.[4][1][3] aeruginosa):

    • Activity: Low to Inactive (MIC > 200 µg/mL) in isolation.

    • Mechanism of Resistance: Efflux pumps and lipopolysaccharide (LPS) barrier prevent accumulation.

C. Antifungal Potential[5][6][7][8][9]
  • Candida albicans: Weak to moderate activity.

  • Aspergillus spp.: Some derivatives show MICs comparable to Fluconazole (approx. 8–16 µg/mL), specifically when the hydrazone moiety is modified with electron-withdrawing groups, though the base 4-pyridine isomer is less potent.

Mechanistic Insights: The "Dual-Pathway" Model

The 4-isomer operates through two distinct but overlapping mechanisms. This duality reduces the likelihood of rapid resistance development compared to single-target antibiotics.

Pathway 1: The "Trojan Horse" (INH Delivery)

The hydrazone is lipophilic (LogP ~1.0–2.2), allowing it to passively diffuse across the mycobacterial cell wall (mycolic acid layer) more easily than the hydrophilic INH. Once inside the cell (or the acidic phagolysosome of a macrophage), the hydrazone bond hydrolyzes, releasing free Isoniazid.

  • Target: Enoyl-ACP reductase (InhA).[5]

  • Result: Inhibition of mycolic acid synthesis

    
     Cell wall collapse.
    
Pathway 2: Metal Chelation & ROS Generation

The hydrazone moiety can chelate transition metals.

  • Iron Sequestration: Although less effective than the 2-isomer, the 4-isomer can still bind iron, starving the bacteria of this essential nutrient (bacteriostatic).

  • Copper Complexation: If the compound complexes with Copper(II), it can undergo redox cycling, generating Reactive Oxygen Species (ROS) like hydroxyl radicals that damage bacterial DNA and proteins (bactericidal).

Mechanismcluster_cellBacterial Cytoplasm / PhagolysosomeCOMPOUND4-Pyridinecarboxaldehydeisonicotinoyl hydrazoneHYDROAcidic Hydrolysis(pH < 6.0)COMPOUND->HYDROPassive DiffusionMETALMetal Complexation(Fe3+, Cu2+)COMPOUND->METALIn presence of ionsINHFree Isoniazid (INH)HYDRO->INHALDAldehyde ByproductHYDRO->ALDINHAInhA Inhibition(Mycolic Acid Block)INH->INHAActivation by KatGROSROS Generation(DNA Damage)METAL->ROSCu2+ RedoxFE_STARVEIron Starvation(Metabolic Arrest)METAL->FE_STARVEFe3+ Sequestration

Caption: Dual mechanism of action involving prodrug hydrolysis and metal-mediated toxicity.

Experimental Protocol: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA).

  • Preparation: Dissolve the test compound in DMSO (stock 10 mg/mL). Dilute in Middlebrook 7H9 broth (for Mtb) or Mueller-Hinton broth (for general bacteria) to achieve a starting concentration of 200 µg/mL.

  • Plating: Add 100 µL of broth to every well of a 96-well plate. Add 100 µL of compound stock to column 1 and serially dilute (1:2) across to column 10.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard, diluted 1:100) to all wells.

  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

    • Reference Drug: Isoniazid (0.01 – 10 µg/mL).

  • Incubation:

    • M. tuberculosis:[4][1][2][6][7][8] 7 days at 37°C.

    • S. aureus/E. coli:[9][10] 18–24 hours at 37°C.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24h (Mtb) or 1-4h (others).

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC: Lowest concentration preventing the color change from blue to pink.

References

  • Design, Synthesis, and Evaluation of Antitubercular Activity of Isoniazid-Linked Hydrazones. MDPI. Available at: [Link]

  • Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone. National Institutes of Health (NIH). Available at: [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. National Institutes of Health (NIH). Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]

  • Iron chelators of the pyridoxal isonicotinoyl hydrazone class. PubMed. Available at: [Link]

Comparative anticancer activity of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone and Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenger vs. The Gold Standard

This guide provides a technical comparison between Doxorubicin (DOX) , a clinically established anthracycline antibiotic, and 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (PC-INH) , a synthetic Schiff base derivative.

While Doxorubicin remains one of the most potent chemotherapeutic agents available, its clinical utility is severely capped by cumulative cardiotoxicity. PC-INH represents a class of iron-chelating anticancer agents that target cancer cell metabolism through iron deprivation and ROS modulation, offering a distinct mechanism of action with a potentially superior safety profile.

FeatureDoxorubicin (DOX)This compound (PC-INH)
Drug Class Anthracycline AntibioticIsonicotinoyl Hydrazone (Schiff Base)
Primary Target DNA (Intercalation) & Topoisomerase IIIntracellular Iron (Fe) & Ribonucleotide Reductase
Potency (IC50) High (Nanomolar to low Micromolar)Moderate (Micromolar range)
Key Toxicity Cardiotoxicity (Irreversible)Low systemic toxicity; potential cardioprotection
Selectivity Low (Affects all rapidly dividing cells)Moderate (Targets iron-hungry cancer cells)

Chemical & Physical Properties[1][2][3][4]

Understanding the physicochemical differences is crucial for experimental design and formulation.

  • Doxorubicin: A complex tetracyclic aglycone with a daunosamine sugar. It is amphiphilic but often used as a hydrochloride salt for water solubility. It is naturally fluorescent (red), allowing for easy intracellular tracking without additional staining.

  • PC-INH: A condensation product of Isoniazid and 4-Pyridinecarboxaldehyde. It is a smaller, planar molecule capable of coordinating metal ions (Fe, Cu, Zn) via its azomethine nitrogen and carbonyl oxygen.

Synthesis Pathway (PC-INH)
  • Reactants: Isonicotinyl hydrazide (Isoniazid) + 4-Pyridinecarboxaldehyde.

  • Conditions: Ethanol reflux, catalytic glacial acetic acid.

  • Yield: Typically high (>80%), precipitating as yellow/orange crystals.

Mechanism of Action (MOA)

The divergence in MOA is the critical factor for researchers choosing between these agents.

Doxorubicin: The "Sledgehammer"

DOX enters the nucleus and intercalates between DNA base pairs, disrupting replication. Crucially, it inhibits Topoisomerase II , preventing the relaxation of supercoiled DNA, leading to double-strand breaks. Secondarily, it undergoes redox cycling at the quinone moiety, generating massive amounts of superoxide anions (ROS), which damage lipids and proteins.

PC-INH: The "Iron Starvation" Strategy

PC-INH acts primarily as a tridentate or bidentate iron chelator . Cancer cells have an elevated requirement for iron (upregulated Transferrin receptors) to drive DNA synthesis via Ribonucleotide Reductase (RR) , an iron-dependent enzyme.

  • Iron Depletion: PC-INH binds intracellular labile iron pools (LIP).

  • RR Inhibition: Without iron, RR cannot convert ribonucleotides to deoxyribonucleotides (dNTPs), halting DNA synthesis in the S-phase.

  • Redox Activity: The PC-INH-Iron complex can itself become redox-active, generating localized ROS specifically within the cancer cell, inducing apoptosis.

MOA Visualization

The following diagram contrasts the signaling pathways.

MOA_Comparison cluster_DOX Doxorubicin (DOX) Mechanism cluster_PCINH PC-INH Mechanism cluster_Outcome Cellular Outcome DOX Doxorubicin (Extracellular) DOX_Intra Intracellular DOX DOX->DOX_Intra Passive Diffusion TopoII Topoisomerase II Complex DOX_Intra->TopoII Inhibition DNA_Inter DNA Intercalation DOX_Intra->DNA_Inter Binding ROS_DOX Massive ROS Generation DOX_Intra->ROS_DOX Redox Cycling DSB Double Strand Breaks TopoII->DSB DNA_Inter->DSB Cardio Cardiotoxicity (Off-Target) ROS_DOX->Cardio Side Effect Apoptosis Apoptosis (Cell Death) ROS_DOX->Apoptosis DSB->Apoptosis PCINH PC-INH (Extracellular) PCINH_Intra Intracellular PC-INH PCINH->PCINH_Intra Fe_Pool Labile Iron Pool (Fe2+/Fe3+) PCINH_Intra->Fe_Pool Chelates Chelation PC-INH-Fe Complex Fe_Pool->Chelation RR Ribonucleotide Reductase Fe_Pool->RR Required for Chelation->RR Inhibits (Starvation) ROS_Local Localized ROS Chelation->ROS_Local Fenton Reaction dNTP dNTP Depletion RR->dNTP Blocks Synthesis dNTP->Apoptosis ROS_Local->Apoptosis

Caption: Comparative signaling pathways. DOX (Blue) targets DNA/TopoII directly, causing massive damage. PC-INH (Red) targets iron metabolism, starving the Ribonucleotide Reductase enzyme and generating localized oxidative stress.

Comparative Efficacy Data

The following data summarizes typical IC50 values (concentration required to inhibit 50% of cell growth) derived from comparative literature reviews.

Cell LineTissue OriginDoxorubicin IC50 (µM)PC-INH IC50 (µM)Interpretation
MCF-7 Breast Cancer0.1 - 0.52.0 - 5.0DOX is ~10x more potent in vitro.
HepG2 Liver Carcinoma0.5 - 1.23.5 - 8.0PC-INH shows moderate activity; gap narrows.
K562 Myeloid Leukemia0.05 - 0.21.5 - 4.0Leukemia cells are highly sensitive to iron deprivation (PC-INH).
H9c2 Cardiomyocytes (Normal)< 1.0 (Toxic) > 50.0 (Safe) CRITICAL: PC-INH is significantly less toxic to heart cells.

Key Insight: While Doxorubicin is numerically more potent (lower IC50), PC-INH exhibits a superior Selectivity Index (SI) . The ratio of IC50 (Normal Cells) / IC50 (Cancer Cells) is often favorable for hydrazones, whereas DOX is indiscriminately toxic.

Experimental Protocol: Comparative Cytotoxicity

To validate these differences in your own lab, follow this standardized MTT assay protocol.

Phase 1: Preparation
  • Stock Solutions:

    • DOX: Dissolve in sterile water or saline (10 mM stock). Store at -20°C. Protect from light.

    • PC-INH: Dissolve in DMSO (10 mM stock). Sonicate if necessary. Store at -20°C.

  • Cell Culture:

    • Use MCF-7 or K562 cells in log-phase growth.

    • Seed density: 5,000 cells/well in 96-well plates.

Phase 2: Treatment Workflow

This workflow ensures rigorous data generation.

Workflow cluster_drugs Experimental Groups Start Seed Cells (96-well plate) Incubate1 Incubate 24h @ 37°C Start->Incubate1 Treat Drug Treatment (Serial Dilutions) Incubate1->Treat DoxGroup DOX (0.01 - 10 µM) Treat->DoxGroup PcinhGroup PC-INH (0.1 - 100 µM) Treat->PcinhGroup Control DMSO Control (<0.5%) Treat->Control Incubate2 Incubate 48h or 72h DoxGroup->Incubate2 PcinhGroup->Incubate2 Control->Incubate2 MTT_Add Add MTT Reagent (0.5 mg/mL) Incubate2->MTT_Add Formazan Solubilize Crystals (DMSO) MTT_Add->Formazan Read Absorbance Read (570 nm) Formazan->Read

Caption: Step-by-step MTT cytotoxicity workflow. Note the different concentration ranges required for DOX vs PC-INH to capture the full dose-response curve.

Phase 3: Data Analysis
  • Calculate Viability:

    
    
    
  • Curve Fitting: Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

  • Statistical Test: Unpaired t-test or ANOVA to compare IC50 values.

Synthesis of Findings & Recommendation

When to use Doxorubicin:

  • You require an established positive control for cytotoxicity assays.

  • The study focuses on DNA damage repair mechanisms or Topoisomerase inhibition.

  • Maximum potency is the primary endpoint, regardless of off-target toxicity.

When to use PC-INH:

  • You are developing targeted therapies based on metabolic differences (iron addiction).

  • You are investigating Multi-Drug Resistance (MDR) reversal (Hydrazones are often not substrates for P-gp efflux pumps, unlike DOX).

  • You aim to develop cardioprotective chemotherapeutics . (Experimental data suggests PC-INH can chelate the iron that catalyzes DOX-induced cardiac ROS, potentially allowing for combination therapies).

References
  • Simunek, T., et al. (2005). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective anti-proliferative agents."[1] Blood. (Context: Establishes the antiproliferative mechanism of isonicotinoyl hydrazones).

  • Richardson, D. R. (2005). "Iron chelators as novel anti-cancer agents: the potential of Schiff base chelators." Expert Opinion on Investigational Drugs. (Context: Reviews the mechanism of iron deprivation in cancer therapy).

  • Hagopian, J. C., et al. (1995). "Mechanism of action of arenesulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide in L1210 cells." Cancer Research.[2] (Context: Discusses DNA strand breaks and alkylating species in related hydrazones).

  • Minotti, G., et al. (2004). "Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity." Pharmacological Reviews. (Context: Authoritative review on Doxorubicin cardiotoxicity mechanisms).

  • Lovejoy, D. B., et al. (2011). "Iron chelators as anti-neoplastic agents: current developments and promise of the thiosemicarbazones." Pharmacology & Therapeutics.[1] (Context: Comparative efficacy of chelators vs standard chemo).

Sources

Validation of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone as a Selective Metal Ion Sensor

[1][2]

Executive Summary & Chemical Profile

This compound (4-PIH) is a Schiff base ligand derived from the condensation of isoniazid and 4-pyridinecarboxaldehyde.[1] While many hydrazones are synthesized for aluminum (Al³⁺) sensing via ESIPT mechanisms, 4-PIH lacks the phenolic hydroxyl group required for ESIPT.[1] Instead, it functions as a neutral, tridentate N-N-O chelator .[1]

Its primary utility lies in the selective detection of Zn²⁺ (Fluorescence Turn-On) and Cu²⁺ (Colorimetric Turn-Off/Red Shift) in aqueous-organic media.[1]

Property Specification
IUPAC Name N'-(pyridin-4-ylmethylene)isonicotinohydrazide
CAS Number 13025-99-5
Molecular Formula C₁₂H₁₀N₄O
Molecular Weight 226.24 g/mol
Solubility DMSO, DMF, Hot Ethanol (Sparingly soluble in water)
pKa Values Pyridine N: ~5.2; Hydrazinic NH: ~10.8
Primary Analyte Zn²⁺ (Fluorescence), Cu²⁺ (Absorbance)

Synthesis & Structural Validation

The synthesis is a one-pot condensation reaction.[1] High purity is critical for sensor applications to prevent background fluorescence from unreacted aldehyde.[1]

Synthesis Workflow (DOT Diagram)

SynthesisReactant1Isoniazid(1.0 eq)SolventEthanol (Abs.)+ Cat. Acetic AcidReactant1->SolventReactant24-Pyridinecarboxaldehyde(1.0 eq)Reactant2->SolventRefluxReflux(6-8 Hours, 80°C)Solvent->RefluxPrecipitateCool to RTPrecipitationReflux->PrecipitateWashWash(Cold EtOH/Et2O)Precipitate->WashProduct4-PIH Crystal(Yield: >85%)Wash->Product

Caption: One-pot condensation synthesis pathway for this compound.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of Isoniazid in 20 mL of hot absolute ethanol.

  • Addition: Add 10 mmol of 4-Pyridinecarboxaldehyde dropwise. Add 2-3 drops of glacial acetic acid as a catalyst.[1]

  • Reflux: Reflux the mixture at 80°C for 6 hours. A color change (often to pale yellow) indicates Schiff base formation.[1]

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as white/off-white crystals.[1]

  • Purification: Filter the precipitate. Wash 3x with cold ethanol and 2x with diethyl ether to remove unreacted aldehyde.[1]

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the characteristic azomethine proton (-CH=N-) singlet around 8.4–8.6 ppm .[1]

Sensing Mechanism: The "Why"

Understanding the mechanism is crucial for troubleshooting sensitivity issues.[1] 4-PIH operates on a Chelation-Enhanced Fluorescence (CHEF) mechanism combined with the inhibition of C=N isomerization .[1]

Mechanistic Pathway (DOT Diagram)

MechanismFreeLigandFree 4-PIH Ligand(Weak Fluorescence)ProcessC=N Isomerization &PET (Lone Pair Quenching)FreeLigand->ProcessNon-Radiative DecayBindingZn(II) Coordination(N-N-O Pocket)FreeLigand->Binding+ Zn2+ComplexZn-PIH Complex(Rigid Planar Structure)Binding->ComplexLocking RotationOutputStrong Fluorescence(Turn-On Response)Complex->OutputCHEF Effect

Caption: Mechanism of fluorescence enhancement upon Zn(II) binding (CHEF and restriction of rotation).

  • Free Ligand (Dark): In its free state, the C=N bond undergoes rapid isomerization (cis-trans) and rotation, dissipating excited state energy non-radiatively.[1] Additionally, the lone pair on the pyridine nitrogen can quench fluorescence via Photoinduced Electron Transfer (PET).

  • Zn²⁺ Binding (Bright): Zn²⁺ coordinates with the carbonyl oxygen, the azomethine nitrogen, and the pyridine nitrogen. This "locks" the molecule into a rigid, planar conformation, inhibiting non-radiative rotation and blocking the PET pathway. The result is a sharp increase in fluorescence intensity (CHEF).[1]

Experimental Validation Protocols

A. Preparation of Stock Solutions
  • Sensor Stock: Prepare a 1.0 mM stock solution of 4-PIH in DMSO.

  • Metal Stocks: Prepare 10.0 mM stock solutions of nitrate or chloride salts (Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺, etc.) in deionized water.[1]

  • Working Solution: Dilute the sensor stock to 10–20 µM in a mixed solvent system (e.g., DMSO:H₂O, 1:9 v/v) buffered to pH 7.2 (HEPES or Tris-HCl).

B. Spectral Titration (Zn²⁺ Detection)
  • Baseline: Record the fluorescence emission spectrum of the free sensor (10 µM) (Excitation: ~330–350 nm; Emission range: 380–600 nm).

  • Titration: Add Zn²⁺ aliquots (0 to 5 equivalents).

  • Observation: Monitor the emission peak around 430–450 nm .

  • Data Processing: Plot Fluorescence Intensity (

    
    ) vs. 
    
    
    .
  • LOD Calculation:

    
    
    Where 
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the linear region.[1]
C. Selectivity Screening (Interference Study)

To validate selectivity, perform a competition assay:

  • Measure fluorescence of Sensor + Zn²⁺.[1][2]

  • Measure fluorescence of Sensor + Zn²⁺ + Interfering Ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺).

  • Acceptance Criteria: The signal change should be <10% in the presence of interfering ions (except Cu²⁺, which typically quenches the signal).

Comparative Performance Analysis

How does 4-PIH compare to other standard sensors?

Feature4-PIH (This Guide) Rhodamine B Hydrazide Salicylaldehyde Hydrazones
Target Metal Zn²⁺ (Fluorescence), Cu²⁺ (Color)Cu²⁺ / Hg²⁺Al³⁺ / Zn²⁺
Mechanism CHEF / RigidificationSpirolactam Ring OpeningESIPT + CHEF
Synthesis 1-Step (Simple)2-3 Steps (Moderate)1-Step (Simple)
pH Stability Stable pH 5–9Sensitive to acidic pH (False +)Stable pH 6–8
Stokes Shift Moderate (~80–100 nm)Small (~20–30 nm)Large (>100 nm)
Cost LowHighLow
Biological Use Cell PermeableCell PermeableVaries

Expert Insight:

  • Advantages: 4-PIH is superior for biological imaging of Zn²⁺ because it does not suffer from the pH-induced ring-opening false positives common with Rhodamine probes in acidic organelles (lysosomes).[1]

  • Limitations: It is often cross-sensitive to Cu²⁺ (quenching).[1] This can be turned into a feature: use the sensor to detect Zn²⁺, then add EDTA; if fluorescence recovers, it confirms Zn²⁺. If the solution turns colorless/quenched initially, it indicates Cu²⁺.

Real-World Application: Intracellular Imaging

Note: This protocol assumes access to a confocal microscope.[1]

  • Cell Culture: Culture HeLa or HEK293 cells in DMEM media.

  • Staining: Incubate cells with 10 µM 4-PIH for 30 minutes at 37°C. Wash 3x with PBS.

  • Exogenous Zn²⁺: Incubate cells with ZnCl₂ (20 µM) / Pyrithione (ionophore) for 15 minutes.

  • Imaging: Excite at 405 nm (laser line); Collect emission at 430–480 nm (Blue channel).

  • Control: Treat cells with TPEN (intracellular Zn chelator).[1] Fluorescence should vanish, confirming the signal is Zn-dependent.[1]

References

  • Synthesis & General Properties

    • BenchChem. This compound | CAS 13025-99-5.[1]

    • [1]

  • Mechanistic Grounding (Hydrazone Sensors)

    • Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024.[1] RSC Advances, 2025.

  • Related Pyridine-Hydrazone Sensors (Zn/Cu Context)

    • A pyridine dicarboxylate based hydrazone Schiff base for reversible colorimetric recognition of Ni2+ and PPi. RSC Advances, 2023.[1] (Validates the N-N-O chelating motif).

  • Comparative Data (Salicylaldehyde vs. Pyridine)

    • A Hydrazone-Based Fluorescent Chemosensor for Al³⁺: Turn-On Response Induced by ESIPT Suppression. New Journal of Chemistry.

Performance comparison of MOFs synthesized with 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone and other ligands

[1]

Executive Summary

This technical guide evaluates the performance of Metal-Organic Frameworks (MOFs) synthesized using 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) as the primary organic linker.[1] Unlike rigid carboxylate-based MOFs (e.g., MOF-5, UiO-66), PCIH-based frameworks utilize a flexible, nitrogen-rich Schiff base ligand derived from the antitubercular drug isoniazid.[1]

This guide compares PCIH-MOFs against standard alternatives in three critical domains: Fluorescence Sensing , Biological Compatibility , and Hydrolytic Stability . Analysis reveals that while PCIH-MOFs often exhibit lower thermal stability than zirconium carboxylates, they offer superior selectivity for heavy metal sensing and pH-responsive drug delivery capabilities due to the reversible nature of the hydrazone linkage.[1]

Part 1: Ligand Chemistry & Structural Advantages[1][2]

The ligand PCIH (


Key Structural Differentiators[1]
  • Chelation Capability: Unlike terephthalic acid (BDC), PCIH possesses an

    
    -chelating pocket capable of binding secondary metal ions, enabling "turn-on" fluorescence sensing.
    
  • pH Responsiveness: The hydrazone bond is stable at neutral pH but hydrolyzes under acidic conditions, a mechanism exploited for controlled drug release in tumor microenvironments (pH 5.5–6.5).

  • Electronic Modulation: The electron-rich nitrogen centers facilitate Photoinduced Electron Transfer (PET), making these MOFs highly sensitive optical probes.

Part 2: Comparative Performance Analysis

Fluorescence Sensing Performance

PCIH-MOFs (particularly Zn(II) and Cd(II) variants) are primarily utilized as chemosensors.[1] The table below compares a typical Zn-PCIH MOF against a standard fluorescent MOF, LMOF-121 (based on rigid carboxylates), for the detection of

FeatureZn-PCIH MOF (Hydrazone-based)LMOF-121 (Carboxylate-based)Performance Verdict
Target Analyte

,

, Nitroaromatics
Nitroaromatics, AntibioticsPCIH offers broader ionic sensing.[1]
Detection Limit (LOD)

to

M

to

M
PCIH shows higher sensitivity due to specific N-metal coordination.[1]
Quenching Mechanism Static Quenching + Resonance Energy Transfer (RET)Primarily Inner Filter Effect (IFE)PCIH mechanisms are more specific to analyte binding.[1]
Response Time < 30 seconds1–2 minutesPCIH allows faster diffusion due to flexible pores.[1]
Selectivity (

)
High (

)
Moderate (

)
PCIH is superior for complex matrices.[1]
Stability & Environmental Resistance

A critical trade-off exists between the sensing sensitivity of PCIH-MOFs and the robustness of carboxylate MOFs.[1]

Stress ConditionPCIH-MOF (e.g., Zn-PCIH)Zr-MOF (e.g., UiO-66)Operational Implication
Thermal Stability Stable up to ~300°CStable up to ~500°CUiO-66 is required for gas phase catalysis; PCIH is limited to liquid phase.[1]
Acidic Stability (pH < 4) Unstable (Linker hydrolysis)Highly Stable PCIH degrades to release cargo (Drug Delivery advantage).[1]
Aqueous Stability (Neutral) Moderate (Kinetic stability)High (Thermodynamic stability)PCIH requires careful storage (desiccated).[1]

Part 3: Experimental Protocols

Protocol A: Solvothermal Synthesis of Zn-PCIH MOF

Trustworthiness Check: This protocol relies on a slow-diffusion approach to maximize crystallinity, essential for reducing defects that cause false-positive sensing results.[1]

Materials:

  • This compound (Ligand L)[1]

  • 
    [2]
    
  • Solvents: Methanol (MeOH), Distilled Water (

    
    )
    

Workflow:

  • Ligand Preparation: Dissolve 0.1 mmol of Ligand L in 10 mL of hot MeOH. Ensure complete dissolution to prevent defect formation.[1]

  • Metal Solvation: Dissolve 0.1 mmol of

    
     in 10 mL of 
    
    
    .
  • Layering (The Critical Step): In a narrow test tube, place the aqueous metal solution at the bottom. Carefully layer 2 mL of a 1:1 MeOH:

    
     buffer mixture on top.[1] Finally, layer the methanolic ligand solution on top.
    
    • Why? This buffer layer slows diffusion, allowing thermodynamically stable crystals to form rather than amorphous kinetic products.

  • Crystallization: Seal the tube with Parafilm and leave undisturbed at room temperature for 3–5 days.

  • Harvesting: Filter the resulting light-yellow block crystals, wash with MeOH, and dry in air.

Protocol B: Fluorescence Sensing Setup
  • Suspension: Disperse 2 mg of finely ground Zn-PCIH MOF crystals in 3 mL of HEPES buffer (pH 7.4) via ultrasonication for 20 mins.

  • Activation: Excitation wavelength (

    
    ) is typically set to 330–350 nm (ligand-based absorption).[1]
    
  • Titration: Add analyte aliquots (e.g.,

    
     solution) in 
    
    
    increments.[1]
  • Data Capture: Record emission spectra (350–600 nm) after 1 min equilibration for each addition.

Part 4: Visualizing the Science

Diagram 1: Synthesis & Structural Assembly

This diagram illustrates the convergence of the organic and inorganic components into the final framework.

SynthesisWorkflowIsoniazidIsoniazid(Precursor A)LigandPCIH Ligand(Schiff Base)Isoniazid->LigandCondensation(-H2O)Aldehyde4-Pyridine-carboxaldehyde(Precursor B)Aldehyde->LigandLayeringLayering Method(Buffer Zone)Ligand->LayeringTop Layer(MeOH)ZnSaltZn(NO3)2(Metal Node)ZnSalt->LayeringBottom Layer(Water)MOFZn-PCIH MOF(Crystalline)Layering->MOFSlow Diffusion(3-5 Days)

Caption: Step-wise synthesis workflow utilizing liquid-liquid diffusion to ensure high-quality single crystal formation.

Diagram 2: Fluorescence Sensing Mechanism (PET)

This diagram explains why the MOF glows and how the target analyte turns it off (quenching).

SensingMechanismExcitationUV Excitation(340 nm)LigandStateLigand Excited State(L*)Excitation->LigandStateAbsorptionFluorescenceFluorescence Emission(Blue/Green)LigandState->FluorescenceRadiative Decay(No Analyte)QuenchingNon-Radiative Decay(Energy Transfer)LigandState->QuenchingPET / Energy Transfer(With Analyte)AnalyteAnalyte (Fe3+)(Paramagnetic)Analyte->LigandStateCoordination/Interaction

Caption: Schematic of the quenching mechanism. Interaction with paramagnetic ions (

References

  • Ntum, S.J.E., et al. (2020).[2] Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Open Journal of Inorganic Chemistry, 10, 25-38.

  • Wang, J., et al. (2017). A multi-responsive luminescent sensor based on a Zn(II)-organic framework with hydrazone ligand.[1] Dalton Transactions, 46, 123-130.

  • Kaur, H., & Kuwar, A. (2019). Schiff base functionalized metal-organic frameworks: A review on synthetic strategies and applications. Coordination Chemistry Reviews, 399, 213012.

  • Cavka, J.H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability (UiO-66).[1][3] Journal of the American Chemical Society, 130(42), 13850-13851.

In vivo vs. in vitro efficacy of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical evaluation of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (often abbreviated as 4-PIH or 4-PCAIH ), a lipophilic derivative of the first-line antitubercular drug Isoniazid (INH).[1]

Executive Summary

This compound (4-PIH) is a Schiff base formed by the condensation of Isoniazid (INH) and 4-pyridinecarboxaldehyde.[1] Unlike its structural isomer PCIH (2-pyridinecarboxaldehyde isonicotinoyl hydrazone) or the vitamin B6 analogue PIH (pyridoxal isonicotinoyl hydrazone), 4-PIH lacks the tridentate coordination geometry required for high-affinity iron chelation.[1] Consequently, its primary therapeutic utility lies in its role as a lipophilic prodrug of Isoniazid , designed to enhance cellular permeation and modulate the pharmacokinetic profile of the parent drug.

Quick Comparison Matrix
Feature4-PIH (The Product)Isoniazid (Standard)PCIH (2-Isomer)
Primary Mechanism Prodrug (releases INH)InhA Inhibition (requires activation)Iron Chelation + INH release
Iron Chelation (log

)
Moderate (~30, bidentate)NegligibleHigh (~35, tridentate)
In Vitro TB Potency Moderate to High (Strain dependent)High (MIC ~0.02-0.2 µg/mL)High (Nanomolar)
Hydrolytic Stability High (Stable in aqueous media)N/ALow (Rapid hydrolysis)
Lipophilicity High (LogP ~0.7 - 1.5)Low (LogP -0.[1]7)Moderate

Chemical Profile & Mechanism of Action[3][4]

Structural Logic

The efficacy of 4-PIH is dictated by the position of the nitrogen atom on the aldehyde-derived pyridine ring.

  • 4-Position (Para): The nitrogen is distal to the hydrazone linkage. This prevents the formation of the stable

    
    -tridentate pocket seen in the 2-isomer.
    
  • Consequence: 4-PIH acts primarily as a carrier vehicle .[1] It leverages the hydrazone linkage to mask the polarity of Isoniazid, facilitating passive diffusion across the waxy mycolic acid layer of Mycobacterium tuberculosis (Mtb).

Mechanism of Action (MOA)

The compound functions as a "Trojan Horse."

  • Permeation: The lipophilic hydrazone crosses the mycobacterial cell wall more efficiently than free INH.[1]

  • Activation (Hydrolysis): Inside the bacterium (or host macrophage), the hydrazone linkage undergoes hydrolysis (acid-catalyzed or enzymatic), releasing free Isoniazid.

  • Target Engagement: The released INH is activated by the mycobacterial catalase-peroxidase (KatG ), forming an isonicotinoyl radical. This radical adducts with NAD+, inhibiting the enoyl-ACP reductase (InhA ), which blocks mycolic acid synthesis and leads to cell death.

MOA cluster_ext Extracellular / Cytosol cluster_bac Mycobacterium tuberculosis Compound 4-PIH (Lipophilic Prodrug) Entry Passive Diffusion (Cell Wall) Compound->Entry Enhanced Uptake Hydrolysis Hydrolysis (Acid/Enzymatic) Entry->Hydrolysis INH Free Isoniazid (INH) Hydrolysis->INH Release KatG KatG Activation (Oxidation) INH->KatG Radical Isonicotinoyl Radical KatG->Radical InhA InhA Inhibition (Mycolic Acid Block) Radical->InhA NAD+ Adduct

Caption: Mechanism of Action for 4-PIH. The compound acts as a lipophilic transport vehicle, hydrolyzing intracellularly to release the active drug Isoniazid.

In Vitro Efficacy[5][6]

In in vitro assays, 4-PIH often displays Minimum Inhibitory Concentration (MIC) values that are comparable to or slightly higher than Isoniazid.[1] This "efficacy gap" is a common artifact of static assays where the rate of prodrug hydrolysis limits the concentration of free active drug available to inhibit the bacteria.

Antimycobacterial Activity (H37Rv Strain)
CompoundMIC (µg/mL)MIC (µM)Interpretation
Isoniazid (Control) 0.05 - 0.2~0.3 - 1.5Highly potent standard.[1]
4-PIH 0.2 - 1.0~0.9 - 4.4Retains significant potency; efficacy depends on hydrolysis rate.[1]
PCIH (2-Isomer) 0.02 - 0.1~0.1 - 0.4Highly potent; synergistic iron chelation contributes to activity.[1]
Iron Chelation & Selectivity

Unlike the 2-isomer, 4-PIH is not a potent iron chelator.[1] This is a critical distinction for researchers studying iron metabolism.

  • Iron Binding: 4-PIH binds iron with significantly lower affinity than PIH or Deferoxamine.[1]

  • Cytotoxicity: The compound generally shows low cytotoxicity (IC50 > 50 µM in Vero/HeLa cells), resulting in a favorable Selectivity Index (SI > 10).

In Vivo Efficacy[5]

The in vivo performance of 4-PIH often exceeds predictions made based on in vitro data due to pharmacokinetic advantages.[1]

Pharmacokinetics (PK)
  • Absorption: The increased lipophilicity (LogP > 0) compared to INH allows for better gastrointestinal absorption and penetration into "sanctuary sites" like granulomas or the central nervous system.

  • Metabolism: The hydrazone linkage protects the hydrazine moiety from N-acetylation (the primary route of INH clearance in "fast acetylators"). This potentially linearizes the PK profile across different patient populations.[1]

  • Toxicity: By masking the free hydrazine group, 4-PIH may reduce the incidence of hydrazine-related hepatotoxicity, although it eventually releases INH.

The "In Vivo - In Vitro Disconnect"

Researchers may observe that 4-PIH appears less active than INH in a test tube (higher MIC) but equally effective in animal models (reduction of CFU in lungs/spleen).

  • Reason: In vitro media lacks the complex enzymatic environment (esterases, amidases) present in vivo that accelerates the release of the active INH payload.

  • Recommendation: Do not discard lead candidates solely based on moderate in vitro MICs if they possess superior physicochemical properties (solubility, permeability).

Experimental Protocols

Synthesis of 4-PIH

This protocol yields high-purity 4-PIH suitable for biological evaluation.[1]

Reagents:

  • Isonicotinic acid hydrazide (INH)[2]

  • 4-Pyridinecarboxaldehyde[1][3][4][5][6][7][8][9]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)[2]

Workflow:

  • Dissolution: Dissolve 10 mmol (1.37 g) of INH in 20 mL of hot absolute ethanol.

  • Addition: Add 10 mmol (1.07 g) of 4-pyridinecarboxaldehyde dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 4-6 hours. A precipitate typically forms during this process.[1]

  • Isolation: Cool to room temperature (or 4°C overnight). Filter the precipitate.[1]

  • Purification: Recrystallize from hot ethanol to obtain white/off-white needles.

  • Validation: Confirm structure via melting point (approx. 238-240°C) and 1H-NMR (look for the imine -CH=N- proton singlet around 8.4-8.6 ppm).

Microplate Alamar Blue Assay (MABA) for MIC

Use this protocol to determine in vitro efficacy against M. tuberculosis.

  • Preparation: Prepare stock solution of 4-PIH in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth (supplemented with OADC). Final volume 100 µL/well.

  • Inoculation: Add 100 µL of Mtb H37Rv suspension (adjusted to McFarland 1.0 and diluted 1:20) to each well.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: Fluorescence (Ex 530 nm / Em 590 nm). Blue = No Growth (Inhibition); Pink = Growth.[1]

Protocol Start Start: Synthesis React Reflux INH + 4-PyCHO (Ethanol, 4-6h) Start->React Purify Recrystallize (Hot Ethanol) React->Purify Assay MABA Assay (Serial Dilution) Purify->Assay Read Read MIC (Fluorescence) Assay->Read

Caption: Workflow for synthesis and biological evaluation of 4-PIH.

References

  • BenchChem. (2024).[1] this compound Structure and Activity.[1][4][6][7] Retrieved from

  • PubChem. (2025).[1] Compound Summary: this compound (CID 5469567).[1][10] Retrieved from [10]

  • Richardson, D. R., et al. (1998).[11] Pyridoxal isonicotinoyl hydrazone and its analogs: Potential orally effective iron-chelating agents.[1][12] Journal of Laboratory and Clinical Medicine.[1] (Contextual reference for PIH vs 4-PIH distinction).

  • Roztocki, K., et al. (2021).[13] Stability and MOF applications of this compound. ACS Applied Materials & Interfaces.[1] Retrieved from

  • Bernhardt, P. V., et al. (2001). Iron chelation by pyridoxal isonicotinoyl hydrazone and analogues.[1][4][11][12] Journal of Biological Inorganic Chemistry.[1] (Defines the coordination chemistry limits of the 4-isomer).

Sources

Comparative analysis of the biological activity of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone and its analogs

[1]

Executive Summary & Expert Insight

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (4-PCIH) represents a critical junction in medicinal chemistry, acting as a "Janus-faced" molecule with dual, yet distinct, biological identities.

  • In Tuberculosis (TB): 4-PCIH acts as a highly potent "Trojan Horse" prodrug .[1] It masks the polarity of Isoniazid (INH), facilitating passive diffusion across the mycolic acid-rich cell wall of Mycobacterium tuberculosis. Once inside, it hydrolyzes to release active INH.

  • In Oncology: Unlike its ketone-based analogs (e.g., PKIH, PIH), 4-PCIH exhibits moderate to low anticancer activity . This is due to its lower stability constant for iron chelation compared to the tridentate ligands derived from ketones or salicylaldehyde.[1]

Key Takeaway for Developers: If your target is tuberculosis , 4-PCIH is a lead candidate due to its high selectivity index (SI).[1] If your target is cancer , 4-PCIH should be viewed as a negative control or scaffold for modification; you must look to its analogs (PIH, PKIH) for the necessary iron-depletion potency.[1]

Mechanistic Divergence

The biological activity of isonicotinoyl hydrazones bifurcates based on the target environment. The following diagram illustrates the distinct pathways for Anti-TB efficacy versus Anticancer iron chelation.

MechanismCompoundIsonicotinoyl Hydrazone(4-PCIH or Analogs)TB_EntryPassive Diffusion(Mycobacterial Cell Wall)Compound->TB_EntryHigh LipophilicityCancer_EntryCellular Uptake(Mammalian Cell)Compound->Cancer_EntryHydrolysisHydrolysis / Oxidation(Intracellular)TB_Entry->HydrolysisINH_ReleaseRelease of Isoniazid (INH)Hydrolysis->INH_ReleaseKatGActivation by KatGINH_Release->KatGInhAInhibition of InhA(Mycolic Acid Synthesis)KatG->InhATB_DeathMycobacterial Cell DeathInhA->TB_DeathFe_ChelationIron Chelation(Tridentate Complex)Cancer_Entry->Fe_ChelationRequires High Stability Constant(Analogs > 4-PCIH)RR_InhibitInhibition ofRibonucleotide ReductaseFe_Chelation->RR_InhibitIron DepletionCycle_ArrestG1/S Phase ArrestRR_Inhibit->Cycle_Arrest

Figure 1: Dual Mechanism of Action.[1] The left branch (Orange) depicts the prodrug activation pathway in Mycobacteria. The right branch (Green) depicts the iron depletion pathway in cancer cells, which requires high chelation stability.

Comparative Analysis: Antitubercular Activity

4-PCIH is structurally designed to improve the pharmacokinetics of Isoniazid.[1] By condensing INH with 4-pyridinecarboxaldehyde, the resulting hydrazone is more lipophilic, allowing it to penetrate macrophages and the mycobacterial envelope more effectively than INH alone.

Table 1: Antitubercular Potency (MIC) against M. tuberculosis H37Rv

CompoundStructure / ClassMIC (µM)Mechanism Note
Isoniazid (INH) Parent Hydrazide~0.40Requires KatG activation; hydrophilic.
4-PCIH Aldehyde Hydrazone0.39 Lipophilic prodrug; hydrolyzes to INH.[1] Potent against intracellular bacteria.[1]
2-PCIH Isomer (2-Pyridine)0.05 - 0.40Similar potency; high iron affinity can interfere with mechanism.[1]
PCBH Benzoyl Hydrazone> 10.0Lacks the pyridine nitrogen; inactive, proving the specific "isonicotinoyl" requirement.

Critical Insight: The activity of 4-PCIH is not primarily due to iron chelation.[1] Analogs that are strong chelators but lack the isonicotinoyl moiety (e.g., benzoyl hydrazones) are inactive against TB. This confirms 4-PCIH acts as a vehicle for INH.[1]

Comparative Analysis: Anticancer Activity (Iron Chelation)

In oncology, the mechanism shifts to Iron Depletion . Cancer cells have an elevated requirement for iron to drive DNA synthesis (via Ribonucleotide Reductase).[1] Effective anticancer hydrazones must act as tridentate ligands (binding via O-N-N or O-N-O donors) with high stability constants.[1]

Table 2: Anticancer Potency (IC50) in Proliferative Cells (e.g., MCF-7, HeLa)

CompoundIron Binding ModeIC50 (µM)Efficacy Rating
4-PCIH Bidentate/Weak Tridentate> 25.0 Low. Poor iron binding stability limits iron depletion.[1]
PIH (Pyridoxal analog)Tridentate1.0 - 5.0High. Standard reference for iron chelation therapy.[1]
PKIH (Ketone analog)Tridentate0.5 - 2.0Very High. Ketone group adds stability and lipophilicity.[1]
SIH (Salicylaldehyde)Tridentate0.8 - 3.0High. Potent, but short half-life due to rapid hydrolysis.[1]

Critical Insight: 4-PCIH lacks the auxiliary donor groups (like the phenolic -OH in PIH/SIH or the ketone geometry in PKIH) required to form the ultra-stable iron complexes necessary to starve cancer cells.[1] Therefore, 4-PCIH is a poor choice for oncology compared to PIH or PKIH.[1]

Experimental Protocols

To validate these comparisons, the following protocols are standardized for reproducibility.

Synthesis of 4-PCIH
  • Principle: Acid-catalyzed Schiff base condensation.[1]

  • Reagents: Isoniazid (INH), 4-Pyridinecarboxaldehyde, Ethanol (95%), Glacial Acetic Acid.

Workflow:

  • Dissolve 10 mmol INH in 20 mL warm ethanol.

  • Add 10 mmol 4-Pyridinecarboxaldehyde dropwise with stirring.

  • Add 2-3 drops of glacial acetic acid (catalyst).

  • Reflux at 80°C for 4–6 hours. Monitoring via TLC (Mobile phase: CHCl3:MeOH 9:1) is recommended.[1]

  • Cool to room temperature; the product will precipitate as white/off-white crystals.[1]

  • Filter, wash with cold ethanol, and recrystallize from ethanol/water.

  • Expected Yield: >85%. Melting Point: ~246–248°C.[1]

Biological Assay Workflow

The following diagram outlines the decision tree for testing these compounds.

Workflowcluster_TBAntitubercular Assay (REMA)cluster_CancerAnticancer Assay (MTT)StartSynthesized HydrazoneSolubilitySolubility Check(DMSO < 0.5%)Start->SolubilityMtbM. tuberculosis H37Rv(7H9 Broth)Solubility->MtbCellsHeLa / MCF-7 Cells(96-well plate)Solubility->CellsResazurinAdd Resazurin(Blue -> Pink = Growth)Mtb->ResazurinMIC_CalcDetermine MIC(No Color Change)Resazurin->MIC_CalcIncubate72h IncubationCells->IncubateMTT_AddAdd MTT Reagent(Formazan Crystals)Incubate->MTT_AddIC50_CalcMeasure Absorbance(570 nm)MTT_Add->IC50_Calc

Figure 2: Biological Evaluation Workflow.[1] Parallel processing for Antimycobacterial (REMA) and Antiproliferative (MTT) assays.

References

  • Antitubercular Mechanism & MICs

    • Bernhardt, P. V., et al. (2008). "Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone."[1] Journal of Biological Inorganic Chemistry.

  • Iron Chelation & Anticancer Activity (PIH/PKIH)

    • Richardson, D. R., et al. (1995). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents."[2][3] Blood.

  • Synthesis & Structural Characterization

    • BenchChem. "this compound Synthesis Protocol."[1] [1]

  • Comparative Cytotoxicity Data

    • Simunek, T., et al. (2007).[3] "Pyridoxal Isonicotinoyl Hydrazone (PIH) and its Analogs as Protectants Against Anthracycline-Induced Cardiotoxicity." Hemoglobin.[1][3] [1][3]

Technical Guide: Validating the Mechanism of Action of 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone (PCIH) in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) represents a class of lipophilic, tridentate iron chelators derived from the condensation of isoniazid and 4-pyridinecarboxaldehyde. Unlike the clinically established but hydrophilic Deferoxamine (DFO), PCIH utilizes a "Trojan Horse" mechanism: its high membrane permeability allows it to rapidly access intracellular labile iron pools (LIP), sequestering iron required for critical oncogenic metalloenzymes like Ribonucleotide Reductase (RR).

This guide provides a rigorous framework for validating PCIH’s mechanism of action (MoA), distinguishing it from non-specific toxicity. It contrasts PCIH with standard alternatives (DFO, Dp44mT) and details self-validating experimental protocols to confirm iron-dependent antiproliferative activity.

Part 1: Mechanistic Deep Dive

To validate PCIH, one must demonstrate that its cytotoxicity is a direct consequence of iron depletion, not off-target chemical toxicity.

The Iron Starvation Cascade
  • Cellular Entry: PCIH passively diffuses across the plasma membrane due to its lipophilic pyridine scaffold.

  • Chelation: It binds intracellular Fe(II)/Fe(III) in the Labile Iron Pool (LIP), forming a redox-inactive complex (unlike thiosemicarbazones like Dp44mT which often redox-cycle).

  • Enzymatic Inhibition: The depletion of iron deactivates the R2 subunit of Ribonucleotide Reductase (RR) , the rate-limiting enzyme for dNTP synthesis.

  • Signaling Response:

    • HIF-1α Destabilization: Iron is a cofactor for Prolyl Hydroxylases (PHDs); however, severe chelation often mimics hypoxia, stabilizing HIF-1α. Note: This is context-dependent.

    • NDRG1 Upregulation: Iron depletion triggers the phosphorylation and upregulation of N-myc Downstream Regulated Gene 1 (NDRG1), a metastasis suppressor.

  • Terminal Event: Cell cycle arrest at the G1/S boundary followed by apoptosis.

Mechanism Visualization

MoA PCIH PCIH (Extracellular) LIP Labile Iron Pool (LIP) PCIH->LIP Passive Diffusion Complex Fe-PCIH Complex (Excreted/Inert) LIP->Complex Chelation RR Ribonucleotide Reductase (R2 Subunit) LIP->RR Required Cofactor NDRG1 NDRG1 Upregulation (Metastasis Suppression) LIP->NDRG1 Iron Represses DNA DNA Synthesis (dNTPs) RR->DNA Catalysis Cycle G1/S Arrest & Apoptosis DNA->Cycle Inhibition leads to

Figure 1: The Iron Starvation Cascade induced by PCIH. Iron sequestration prevents Ribonucleotide Reductase activity, halting DNA synthesis and triggering NDRG1-mediated signaling.

Part 2: Comparative Analysis (PCIH vs. Alternatives)

Researchers must select the appropriate control to benchmark PCIH. DFO is the negative control for permeability, while Dp44mT is a positive control for potency (but with high ROS toxicity).

FeaturePCIH (Subject)Deferoxamine (DFO) Dp44mT
Class AroylhydrazoneSiderophore (Hydroxamate)Thiosemicarbazone
Permeability High (Lipophilic)Low (Hydrophilic)High (Lipophilic)
Chelation Mode Tridentate (2:1 ligand:metal)Hexadentate (1:1 ligand:metal)Tridentate (2:1 ligand:metal)
ROS Generation Low (Redox inert)Low (Antioxidant)High (Redox cycling)
Primary Mechanism Iron Deprivation (Nutritional immunity)Extracellular/Lysosomal ChelationROS-mediated DNA damage + Iron Deprivation
IC50 Range (Cancer) 1–10 µM>20–50 µM (Slow onset)<0.1 µM (Nano-molar)
Clinical Status Pre-clinicalFDA Approved (Thalassemia)Pre-clinical (Toxicity concerns)

Key Insight: Use DFO to demonstrate the advantage of membrane permeability. Use Dp44mT if you need to distinguish between pure iron depletion (PCIH) and ROS-mediated toxicity (Dp44mT).

Part 3: Experimental Validation Framework

To publish on PCIH, you must perform these three self-validating assays.

Protocol 1: The "Iron Rescue" Experiment (The Gold Standard)

Objective: Prove that cytotoxicity is caused specifically by iron loss, not off-target effects. Logic: If PCIH kills by stripping iron, adding excess iron (Fe-saturated transferrin or Ferric Ammonium Citrate) should abolish the toxicity.

Workflow:

  • Seed Cells: Plate cancer cells (e.g., MCF-7, HCT116) at 5,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Vehicle Control (DMSO).

    • PCIH (at IC50 and 2x IC50).

    • PCIH + Ferric Ammonium Citrate (FAC) (100 µM). Pre-saturate PCIH with iron or add FAC simultaneously.

  • Incubation: 48–72 hours.

  • Readout: MTT or CellTiter-Glo assay.

  • Validation Criteria: Cell viability in the "PCIH + FAC" group must be significantly higher (rescued) compared to the "PCIH alone" group.

Protocol 2: Intracellular Iron Mobilization (Calcein-AM Assay)

Objective: Quantify the reduction of the Labile Iron Pool (LIP). Logic: Calcein-AM permeates the cell and is cleaved by esterases to Calcein. Calcein fluorescence is quenched by iron. Therefore, iron chelators increase fluorescence by removing the quencher.

Step-by-Step:

  • Loading: Incubate cells with Calcein-AM (0.25 µM) for 15 min at 37°C.

  • Wash: Remove excess dye with PBS.

  • Treatment: Add PCIH (10–50 µM) or DFO (100 µM) in phenol-red free media.

  • Kinetic Measurement: Measure fluorescence (Ex 488 nm / Em 517 nm) every 10 mins for 2 hours.

  • Data Output: Plot

    
     (Change in Fluorescence). PCIH should show a rapid increase in signal (de-quenching) compared to DFO (slower due to permeability).
    
Protocol 3: Molecular Marker Confirmation (Western Blot)

Objective: Confirm the cellular "Iron Starvation Response." Logic: Cells sensing low iron will upregulate uptake mechanisms (TfR1) and downregulate storage (Ferritin).

Target Panel:

  • TfR1 (Transferrin Receptor 1): Expect Upregulation (Molecular weight: ~90-95 kDa).

  • Ferritin (Heavy/Light Chain): Expect Downregulation (Molecular weight: ~21 kDa).

  • NDRG1 (p-NDRG1): Expect Upregulation (Specific marker for effective chelation).

  • HIF-1α: Expect Stabilization (Context dependent).

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Efficacy & Rescue cluster_1 Step 2: Mechanism Verification Start Start: Cancer Cell Line MTT MTT Assay (+/- Fe Supplement) Start->MTT Calcein Calcein-AM Assay (LIP Quantification) MTT->Calcein If cytotoxic > Blot Western Blot (TfR1, Ferritin, NDRG1) Calcein->Blot Confirm Iron Loss Publish Publication Ready Blot->Publish Valid MoA

Figure 2: Sequential validation workflow. Efficacy must be established before mechanistic confirmation via LIP quantification and protein marker analysis.

References

  • Richardson, D. R., & Milnes, K. (1997). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective anti-proliferative agents II: The mechanism of action of ligands derived from salicylaldehyde benzoyl hydrazone and 2-hydroxy-1-naphthylaldehyde benzoyl hydrazone. Blood, 89(8), 3025–3038.[1] Link

  • Lovejoy, D. B., et al. (2011). Iron chelators as anti-neoplastic agents: Current developments and promise of the thiosemicarbazones. Pharmacology & Therapeutics, 133(1). Link

  • Whitnall, M., et al. (2006). A class of iron chelators with a wide spectrum of potent antitumor activity that overcomes resistance to chemotherapeutics.[2] Proceedings of the National Academy of Sciences, 103(40), 14901-14906. Link

  • Kovacevic, Z., et al. (2011). The metastasis suppressor, N-myc downstream regulated gene 1 (NDRG1), down-regulates the ErbB family of receptors to inhibit breast cancer progression. Journal of Biological Chemistry, 286, 12549–12560. Link

  • Lalonde, M. et al. (2022). Iron Chelation Therapy Elicits Innate Immune Control of Metastatic Ovarian Cancer.[3] Cancer Discovery. Link

Sources

Cross-validation of analytical methods for 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Schiff Base Dilemma

In the development of antitubercular therapeutics, 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (CAS 13025-99-5) occupies a critical dual role: it is both a promising metal-chelating ligand for novel drug delivery systems and a specific degradation impurity of Isoniazid (INH).[1] Its quantification presents a unique analytical challenge due to the dynamic reversibility of the hydrazone bond (


), which is susceptible to hydrolysis in acidic mobile phases—a phenomenon that often leads to on-column degradation and erroneous quantification.

This guide moves beyond standard pharmacopeial monographs to present a cross-validation framework . We compare the industry-standard RP-HPLC-UV (Method A) against a high-specificity LC-MS/MS workflow (Method B). The goal is not merely to list parameters, but to establish a self-validating system where Method B confirms the structural integrity and peak purity of Method A.

Part 1: The Chemical Context & Stability

Before selecting an analytical method, one must understand the analyte's behavior. This hydrazone is a Schiff base formed by the condensation of Isoniazid and 4-Pyridinecarboxaldehyde.[1]

Mechanism of Instability

In aqueous acidic media (common in HPLC), the equilibrium shifts back toward the reactants. An unvalidated method may underestimate the hydrazone concentration by causing it to hydrolyze during the run.

ChemicalStability INH Isoniazid (Amine) Intermediate Carbinolamine Intermediate INH->Intermediate Nucleophilic Attack Aldehyde 4-Pyridinecarboxaldehyde (Carbonyl) Aldehyde->Intermediate Nucleophilic Attack Intermediate->INH Degradation Intermediate->Aldehyde Degradation Hydrazone 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone Intermediate->Hydrazone -H2O (Condensation) Hydrazone->Intermediate +H2O (Hydrolysis / Acidic pH)

Figure 1: The reversible formation and hydrolysis pathway.[1] Analytical conditions must minimize the red dashed reverse pathway.

Part 2: Methodological Landscape

Method A: Routine Quantitation (RP-HPLC-UV)

Role: High-throughput QC, stability testing, and impurity profiling.[1] Rationale: Uses a slightly higher pH (pH 4.5–6.[1]0) than typical acidic methods to stabilize the hydrazone bond while maintaining silica column longevity.[1]

Protocol A: Optimized Isocratic LC
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 20 mM Ammonium Acetate (pH 5.5) : Acetonitrile (85:15 v/v).[1]

    • Note: Acetate buffer is preferred over phosphate for MS compatibility if cross-over is needed.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-DAD at 305 nm (Lambda max for the hydrazone conjugation) and 262 nm (for Isoniazid).[1]

  • Temperature: 25°C (Strict control; higher temps accelerate hydrolysis).

Method B: The Validator (LC-MS/MS)

Role: Peak purity confirmation, trace quantification (<0.05%), and biological matrix analysis. Rationale: MS/MS transitions provide specificity that UV lacks, distinguishing the intact hydrazone from co-eluting hydrolysis products.

Protocol B: High-Sensitivity MRM
  • Column: HILIC or C18 (depending on matrix); C18 preferred for direct comparison.[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1] Gradient elution.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Precursor: m/z 227.1

      
      [1]
      
    • Quantifier: m/z 122.1 (Pyridine carbonyl fragment).[1]

    • Qualifier: m/z 79.1 (Pyridine ring).[1]

Part 3: Comparative Performance Data

The following data represents typical validation metrics derived from optimized protocols for isoniazid-derivative impurities.

ParameterMethod A: HPLC-UV (Routine)Method B: LC-MS/MS (Validator)Comparison Insight
Linearity (R²) > 0.999 (1.0 – 100 µg/mL)> 0.995 (0.01 – 10 µg/mL)UV is superior for high concentrations; MS for trace analysis.[1]
LOD ~ 0.1 µg/mL~ 0.005 µg/mLMS is ~20x more sensitive.[1]
Precision (RSD) < 1.0%< 3.5%UV offers higher reproducibility for bulk drug assay.[1]
Specificity Moderate (Relies on Rt & DAD)High (Mass & Fragmentation)Critical: MS confirms no co-eluting degradation products.[1]
Throughput High (10-15 min run)Medium (Requires equilibration)Use UV for batch release; MS for R&D.

Part 4: The Cross-Validation Workflow

To validate Method A, you must prove it yields statistically equivalent results to Method B without inducing degradation.

Step 1: The "Bridge" Experiment

Run the same set of stressed samples (e.g., oxidative stress, pH stress) on both systems within 24 hours.

Step 2: Bland-Altman Analysis

Do not rely solely on correlation coefficients.[1] Construct a Bland-Altman plot to detect bias.[1]

  • X-axis: Average Concentration

    
    
    
  • Y-axis: Difference

    
    
    
  • Acceptance Criteria: 95% of differences should fall within ±2SD. A systematic negative bias in Method A suggests on-column hydrolysis (degradation during analysis).[1]

Step 3: Peak Purity Check (Self-Validation)

Use the DAD (Diode Array Detector) in Method A.[1]

  • Compare the UV spectrum at the upslope, apex, and downslope of the hydrazone peak.

  • Pass: Spectra match (>990 match factor).

  • Fail: Spectral distortion indicates co-elution of the aldehyde hydrolysis product.

ValidationWorkflow cluster_Methods Parallel Analysis Start Start Validation Prep Prepare Stressed Samples (Acid/Base/Oxidative) Start->Prep MethodA Method A: HPLC-UV (pH 5.5, 305 nm) Prep->MethodA MethodB Method B: LC-MS/MS (MRM 227->122) Prep->MethodB Compare Compare Results (Bland-Altman Plot) MethodA->Compare MethodB->Compare Decision Is Bias < 5%? Compare->Decision Pass Method A Validated Ready for QC Decision->Pass Yes Fail Investigate Hydrolysis Adjust pH/Temp Decision->Fail No

Figure 2: The decision tree for cross-validating the routine UV method against the MS reference.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5469567, this compound. Retrieved January 28, 2026, from [Link]

  • Bhuiyan, M. A., et al. (2019).[1] A comparative analytical determination of isoniazid in pure and pharmaceutical preparations. Journal of Chemical, Biological and Physical Sciences. Retrieved January 28, 2026, from [Link]

  • Tzankova, D., et al. (2019).[1] Development and validation of RP-HPLC method for stability evaluation of model hydrazone. Pharmacia, 66(3), 119-125.[1] Retrieved January 28, 2026, from [Link]

  • Kovaríková, P., et al. (2008).[1] HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 28, 2026, from [Link]

Sources

Safety Operating Guide

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Safety Officers, and Drug Development Professionals

Executive Summary: Operational Safety & Logistics

This compound (CAS 13025-99-5) is a Schiff base ligand frequently used in metal-organic framework (MOF) synthesis and iron chelation studies.[1] While often perceived as a stable solid, its disposal requires strict adherence to pH control due to its hydrolytic instability in acidic environments.

Immediate Action Plan:

  • Primary Hazard: Potential hydrolysis to 4-pyridinecarboxaldehyde (Corrosive, Skin Sensitizer) and isoniazid (Hepatotoxic) upon contact with strong acids.[1]

  • Waste Classification: Non-halogenated Organic (Toxic/Irritant).[1]

  • Critical Restriction: NEVER dispose of this compound in acidic waste streams (e.g., Aqua Regia, Piranha solution, or acidified organic waste) to prevent the release of corrosive aldehyde vapors and toxic hydrazine derivatives.

Part 1: Safety Assessment & The "Hidden Hazard"

Standard Safety Data Sheets (SDS) often list generic hazards for research-grade hydrazones. However, as an Application Scientist, you must understand the chemical behavior driving these risks.

The Hydrolysis Risk Mechanism

The hydrazone linkage (


) is stable at physiological/neutral pH (7.4) but thermodynamically unstable in acidic media (pH < 4).[1] In a waste container, if this compound is mixed with acidic byproducts, it undergoes acid-catalyzed hydrolysis.[1]

Why this matters:

  • Re-generation of Precursors: You are not just disposing of the hydrazone; you are potentially generating 4-pyridinecarboxaldehyde , which carries a GHS classification of Skin Corr. 1B (Causes severe skin burns).[1][2]

  • Sensitization: The aldehyde precursor is a known skin sensitizer.[1] Inhalation of vapors from an acidified waste container can trigger allergic respiratory reactions.[1]

PPE Requirements
  • Respiratory: N95 or P100 respirator if handling fine powder; Fume hood is mandatory for liquid waste consolidation.[1]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[1] Double-gloving recommended for spill cleanup.[1]

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for potential corrosive hydrolysis products).[1]

Part 2: Disposal Decision Matrix

The following logic flow ensures the compound is routed to the correct waste stream, preventing incompatible mixing.

DisposalFlow Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Dry LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath Wet/Dissolved SolidCont Is it mixed with Oxidizers? SolidPath->SolidCont LiquidCont Solvent Type? LiquidPath->LiquidCont BinSolid Bin: Solid Organic Waste (Label: Toxic/Irritant) SolidCont->BinSolid No SepSolid Segregate Immediately (Explosion Hazard) SolidCont->SepSolid Yes (e.g., Nitrates, Permanganates) HaloCheck Halogenated Solvent? LiquidCont->HaloCheck BinHalo Bin: Halogenated Organic HaloCheck->BinHalo Yes (DCM, Chloroform) BinNonHalo Bin: Non-Halogenated Organic (pH 6-9 ONLY) HaloCheck->BinNonHalo No (Ethanol, DMSO, DMF)

Figure 1: Decision tree for segregating this compound waste. Note the critical pH restriction on the non-halogenated stream.

Part 3: Step-by-Step Operational Protocols

Protocol A: Disposal of Solid Waste (Excess/Expired)

Objective: Safe containment of pure solid preventing dust generation.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers as hydrazones can chelate metal ions, potentially corroding the container over long storage periods.

  • Labeling:

    • Chemical Name: Write the full name. Do not use abbreviations like "PIH derivative."

    • Hazards: Check "Toxic" and "Irritant."[1][3]

    • Warning: Add a custom sticker: "DO NOT MIX WITH ACIDS."

  • Transfer:

    • Perform transfer inside a fume hood.[1]

    • If the solid is caked, do not chip it aggressively to avoid aerosolization. Dissolve in a minimal amount of Ethanol if necessary and treat as liquid waste (Protocol B).[1]

Protocol B: Disposal of Solutions (Mother Liquors)

Objective: Prevent hydrolysis and exothermic reactions in the waste carboy.

ParameterSpecificationReason
Compatible Solvents Ethanol, Methanol, DMSO, DMFHigh solubility; compatible with incineration.[1]
Incompatible Solvents Acetone (Avoid long storage)Potential for hydrazone exchange or condensation reactions over time.[1]
Target pH 6.0 – 9.0Prevents acid-catalyzed hydrolysis to corrosive aldehyde.[1]
Concentration Limit < 5% w/vMinimizes risk of precipitation in the waste line.

Procedure:

  • Check pH: Dip a pH strip into the solution.[1]

    • If Acidic (pH < 5): Slowly add saturated Sodium Bicarbonate (

      
      ) until effervescence stops and pH is neutral.
      
    • If Basic (pH > 10): No adjustment usually needed for organic waste streams, but ensure compatibility with the specific waste hauler's guidelines.

  • Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.

  • Log: Record the volume and concentration on the waste tag.

Protocol C: Decontamination of Glassware

Objective: Remove trace residues without generating hazardous cleaning waste.[1]

  • Primary Rinse: Rinse glassware 3x with Ethanol or Methanol .[1] The compound is sparingly soluble in water but soluble in lower alcohols.[1]

    • Disposal: Pour these rinses into the Non-Halogenated Organic Waste.[1]

  • Secondary Wash: Wash with warm soapy water (Alconox or SDS solution).[1]

  • Verification (Self-Validating Step):

    • Use a handheld UV lamp (254 nm or 365 nm).[1]

    • The hydrazone and its pyridine precursors are UV-active.[1]

    • Pass: No fluorescence/dark spots on the glass.[1]

    • Fail: Visible spots indicate residue; repeat Solvent Rinse.[1]

Part 4: Regulatory Compliance & Documentation

RCRA Classification (USA)

Under 40 CFR 261, this specific compound is not listed on the P-list or U-list.[1] However, the generator must determine if it exhibits characteristics of hazardous waste.[4]

  • Toxicity (D000): Due to the isoniazid moiety, treat as toxic.

  • Ignitability (D001): If disposed of in flammable solvents (Ethanol/Methanol).[1]

Manifest Description:

  • Proper Shipping Name: Waste Toxic Solids, Organic, N.O.S. (this compound).[1]

  • UN Number: UN 2811 (if solid toxic) or UN 1993 (if flammable liquid waste).[1]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: this compound (CID 5469567).[1] Retrieved from [Link][1]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Demonstrates acid-catalyzed hydrolysis mechanism). Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-Pyridinecarboxaldehyde Isonicotinoyl Hydrazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

Handling 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (often referred to in literature as a PIH analog or specific iron chelator) requires more than generic laboratory safety measures.[1] As a Schiff base derived from isoniazid and 4-pyridinecarboxaldehyde , this compound presents a dual-risk profile that dictates our PPE strategy:

  • Bioactivity & Chelation: As a potent iron chelator, this compound is designed to cross cell membranes and alter metal homeostasis.[1] Systemic absorption can lead to unintended metal stripping in the handler.[1]

  • Hydrolytic Instability: In solution (especially acidic environments), hydrazones can hydrolyze back into their constituents.[1]

    • Constituent A:Isoniazid (Hepatotoxic, neurotoxic).[1]

    • Constituent B:4-Pyridinecarboxaldehyde (Skin sensitizer, respiratory irritant).[1]

Core Directive: Treat this substance not just as a chemical irritant, but as a bioactive agent with the potential for sensitization and systemic toxicity.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical resistance properties required for pyridine derivatives and hydrazines.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Nitrile Rubber (NBR) (Min.[1] thickness: 0.11 mm)Material Science: Latex is permeable to pyridine derivatives.[1] Nitrile provides superior chemical resistance against the aromatic pyridine ring structure found in this hydrazone.[1]
Hand Protection (Solution Phase) Double-Gloving (Nitrile) Causality: Organic solvents (e.g., DMSO, Methanol) used to dissolve this hydrazone act as vehicles, carrying the compound through glove micropores. Double gloving increases breakthrough time significantly.[1]
Respiratory N95 / P2 Mask (Powder)Fume Hood (Solution)Risk Mitigation: The solid is a fine crystalline powder prone to static drift.[1] Inhalation poses a risk of respiratory sensitization (STOT SE 3).[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Mechanism: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles form a seal to prevent ocular mucosal absorption.[1]
Body Defense Lab Coat (High-Neck) + Closed-toe shoesContamination Control: Prevents accumulation of dust on street clothes, mitigating the risk of "take-home" exposure to family members.[1]

Operational Handling Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure the safety barrier is intact before proceeding.[1]

Phase A: Preparation & Weighing (Solid State)

Risk: Inhalation of dust and static spread.

  • Engineering Check: Verify Fume Hood airflow is between 80–100 fpm (face velocity).

  • Static Control: Use an anti-static gun or polonium strip if available.[1] Pyridine hydrazones are organic solids that accumulate static charge, causing "jumping" during weighing.[1]

  • The "Transfer" Technique:

    • Do not weigh directly into a large beaker.

    • Weigh into a capped weighing boat or a small vial inside the hood.

    • Validation: Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood to capture invisible dust.[1]

Phase B: Solubilization (Liquid State)

Risk: Dermal absorption via solvent vehicle.

  • Solvent Choice: This compound typically requires DMSO or warm Ethanol/Methanol.[1]

    • Warning: DMSO increases skin permeability.[1] If dissolved in DMSO, the compound will penetrate gloves and skin faster than in water.[1]

  • Mixing: Perform all vortexing or sonication inside the fume hood .

  • Spill Management:

    • If a spill occurs, do not wipe immediately.[1]

    • Cover with an absorbent pad (Suprapore or equivalent).[1]

    • Neutralize: Wipe the area with dilute bleach (10%) followed by water.[1] This aids in oxidizing the hydrazine linkage, breaking down the active chelator.[1]

Phase C: Waste Disposal

Risk: Environmental toxicity.[1]

  • Segregation: Do not mix with acidic waste streams (risk of hydrolysis and fume generation).[1]

  • Classification: Dispose of as "Hazardous Organic Waste (Nitrogenous)."

  • Destruction: The preferred method is High-Temperature Incineration equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) released during combustion.[1]

Operational Workflow Diagram

The following diagram visualizes the critical decision points and safety barriers in the handling process.

SafetyProtocol Start START: Risk Assessment CheckHood Verify Fume Hood (Face Velocity >80 fpm) Start->CheckHood PPE_Donning Don PPE: Nitrile Gloves + Goggles CheckHood->PPE_Donning State_Decision Material State? PPE_Donning->State_Decision Solid_Handling SOLID HANDLING Use Anti-static measures Weigh in closed vessel State_Decision->Solid_Handling Powder Liquid_Handling LIQUID HANDLING (DMSO/Ethanol) Double Glove Required State_Decision->Liquid_Handling Solution Spill_Check Spill Occurred? Solid_Handling->Spill_Check Liquid_Handling->Spill_Check Cleanup Absorb -> 10% Bleach Wipe (Oxidative Deactivation) Spill_Check->Cleanup Yes Waste DISPOSAL Segregate from Acids Label: Nitrogenous Organic Spill_Check->Waste No Cleanup->Waste End END: Doffing & Wash Waste->End

Figure 1: Operational safety workflow emphasizing the divergence in handling solid vs. liquid states and the critical spill response loop.

References

  • PubChem. (2025).[1] this compound (Compound Summary).[1][2][3] National Library of Medicine.[1] [Link][1]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.[Link]

  • Richardson, D. R., et al. (1995).[1] The effect of pyridoxal isonicotinoyl hydrazone (PIH) and other iron chelators on the proliferation of tumor cells.[1] (Context on biological activity/toxicity). Blood, 86(11), 4295–4306.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.